molecular formula C13H26N4O5 B611208 Boc-N-Amido-PEG3-azide CAS No. 642091-68-7

Boc-N-Amido-PEG3-azide

Cat. No.: B611208
CAS No.: 642091-68-7
M. Wt: 318.37 g/mol
InChI Key: QTZDUJVZYGUSQJ-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate is a carbamate ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O5/c1-13(2,3)22-12(18)15-4-6-19-8-10-21-11-9-20-7-5-16-17-14/h4-11H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZDUJVZYGUSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680673
Record name tert-Butyl (2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642091-68-7
Record name tert-Butyl (2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unlocking Precision in Bioconjugation: A Technical Guide to Boc-N-Amido-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Applications and Methodologies of a Versatile Heterobifunctional Linker for Advanced Research and Drug Development

In the intricate landscape of scientific research and pharmaceutical development, the precise and stable linking of molecules is paramount. Boc-N-Amido-PEG3-azide has emerged as a critical tool for researchers, offering a versatile and efficient solution for bioconjugation, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of the core applications, experimental protocols, and underlying principles of this compound for researchers, scientists, and drug development professionals.

Core Functionality: A Bridge Between Moieties

This compound is a heterobifunctional linker characterized by two key reactive groups at opposite ends of a hydrophilic three-unit polyethylene glycol (PEG) spacer. The tert-butyloxycarbonyl (Boc) protected amine provides a stable, yet selectively cleavable, handle for the attachment to one molecule. On the other end, the azide group serves as a highly specific reactant for "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility.

The PEG spacer itself is not merely a passive connector. Its hydrophilic nature can enhance the solubility and reduce the aggregation of the resulting conjugate, which is often a critical factor in biological systems. The defined length of the PEG3 linker also allows for precise spatial control between the conjugated molecules.

Key Applications in Research

The unique architecture of this compound lends itself to a variety of cutting-edge research applications:

  • PROTAC Synthesis: This is arguably the most significant application of this compound. PROTACs are novel therapeutic agents designed to hijack the body's own cellular machinery to selectively degrade disease-causing proteins.[1] The linker plays a crucial role in connecting a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. The precise length and flexibility of the PEG3 linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is the necessary step for subsequent protein degradation.[1]

  • Peptide Modification: The modification of peptides with PEG linkers, a process known as PEGylation, can significantly improve their pharmacokinetic properties. This compound can be used to attach PEG chains to peptides, enhancing their stability, solubility, and circulation half-life. The azide group allows for the subsequent conjugation of other molecules, such as targeting ligands or imaging agents.

  • Drug Delivery and Nanoparticle Functionalization: In the realm of drug delivery, this linker can be used to attach therapeutic agents to carrier molecules like antibodies or nanoparticles. This targeted delivery approach can increase the efficacy of a drug while minimizing off-target side effects. The azide functionality on the surface of functionalized nanoparticles provides a versatile platform for the attachment of various bioactive molecules.

  • Surface Functionalization: this compound can be employed to modify the surfaces of various materials, such as biosensors and microarrays. This functionalization can improve the biocompatibility of the material and allow for the specific immobilization of biomolecules.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₃H₂₆N₄O₅
Molecular Weight 318.37 g/mol
Purity Typically ≥95%
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and DCM

Experimental Protocols

Protocol 1: General Procedure for PROTAC Synthesis using this compound

This protocol outlines a generalized, two-step approach for the synthesis of a PROTAC.

Step 1: Amide Coupling to the E3 Ligase Ligand

  • Activation of E3 Ligase Ligand: Dissolve the E3 ligase ligand containing a carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., DMF). Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated E3 ligase ligand solution, add a solution of Boc-N-Amido-PEG3-amine (deprotected form of the linker, 1 equivalent) in the same solvent. Let the reaction proceed at room temperature for 2-4 hours or until completion, as monitored by LC-MS.

  • Purification: Upon completion, the reaction mixture is typically purified by preparative HPLC to isolate the Boc-protected linker-E3 ligase ligand conjugate.

Step 2: Click Chemistry with the Target Protein Ligand

  • Deprotection of the Boc Group: Dissolve the purified conjugate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine-linker-E3 ligase ligand.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the deprotected intermediate (1 equivalent) and the alkyne-modified target protein ligand (1-1.2 equivalents) in a solvent mixture such as t-butanol/water or DMSO.

    • Add a solution of copper(II) sulfate (0.1 equivalents) and a ligand such as TBTA or THPTA (0.1 equivalents).

    • Initiate the reaction by adding a freshly prepared solution of a reducing agent like sodium ascorbate (0.5-1 equivalent).

    • Stir the reaction at room temperature for 12-24 hours.

  • Purification: The final PROTAC is purified by preparative HPLC to yield the desired product.

Protocol 2: General Procedure for Peptide Modification
  • Introduction of an Alkyne Handle: The peptide of interest must first be modified to contain an alkyne group. This can be achieved during solid-phase peptide synthesis by incorporating an alkyne-containing amino acid or by post-synthesis modification of a reactive side chain.

  • Boc Deprotection of the Linker: The Boc group of this compound is removed as described in Protocol 1, Step 2.

  • Click Chemistry Reaction:

    • Dissolve the alkyne-modified peptide (1 equivalent) and the deprotected amine-PEG3-azide (1.5-2 equivalents) in a biocompatible buffer (e.g., PBS, pH 7.4) or a mixture of water and a co-solvent like DMSO.

    • Add the copper(II) sulfate and ligand solution.

    • Add sodium ascorbate to initiate the reaction.

    • Allow the reaction to proceed at room temperature for 4-12 hours.

  • Purification: The PEGylated peptide is purified from the reaction mixture using techniques such as size-exclusion chromatography or reverse-phase HPLC.

Visualizing the Workflow and Pathways

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Click Chemistry E3_Ligand E3 Ligase Ligand (with -COOH) Amide_Coupling Amide Bond Formation E3_Ligand->Amide_Coupling Boc_Linker Boc-NH-PEG3-NH2 (Deprotected Linker) Boc_Linker->Amide_Coupling Intermediate Boc-NH-PEG3-NH-E3 Ligand Amide_Coupling->Intermediate Deprotection TFA/DCM Intermediate->Deprotection Deprotected_Intermediate H2N-PEG3-NH-E3 Ligand Deprotection->Deprotected_Intermediate Click_Reaction CuAAC (CuSO4, NaAsc) Deprotected_Intermediate->Click_Reaction Target_Ligand Target Protein Ligand (with Alkyne) Target_Ligand->Click_Reaction Final_PROTAC Final PROTAC Click_Reaction->Final_PROTAC

A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation

The mechanism of action for PROTAC-mediated protein degradation.

References

The Gatekeeper of Bioconjugation: A Technical Guide to the Role of the Boc Protecting Group in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the sophisticated field of bioconjugation and drug delivery, acting as a crucial temporary shield for amine functionalities within polyethylene glycol (PEG) linkers. Its acid-labile nature provides chemists with precise control over synthetic pathways, enabling the sequential construction of complex biomolecules such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other PEGylated therapeutics. This technical guide offers an in-depth exploration of the Boc group's function in PEG linkers, complete with quantitative data, detailed experimental protocols, and visual workflows to illuminate its pivotal role in modern drug development.

Core Principles: Why Boc Protection is Essential

The primary function of the Boc group is to reversibly render a primary or secondary amine on a PEG linker unreactive.[1] This chemical "gatekeeping" is fundamental for directing reactions to other parts of a molecule. The Boc group's stability under a wide array of conditions, including basic and nucleophilic environments, makes it compatible with numerous synthetic steps.[1] However, its key attribute is its susceptibility to removal under mild acidic conditions, which cleanly regenerates the amine for subsequent conjugation steps.[1][2][3]

This strategy is particularly powerful in the context of heterobifunctional PEG linkers . These linkers possess a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other.[1] This dual functionality allows for a controlled, stepwise assembly of complex bioconjugates, thereby preventing undesirable side reactions and ensuring the purity of the final product.[1]

Quantitative Analysis of Boc Protection and Deprotection

The efficiency of both the introduction (protection) and removal (deprotection) of the Boc group is critical to the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]

Process Reagent(s) Solvent Temperature (°C) Time (h) Typical Yield (%)
Boc Protection(Boc)₂O, DIPEADichloromethane (DCM)Room Temperature3-12>90
Boc DeprotectionTrifluoroacetic Acid (TFA) (20-50%)Dichloromethane (DCM)0 to Room Temperature1-2>95
Boc Deprotection4M HCl1,4-DioxaneRoom Temperature1-2>95

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]

Reagent Concentration Solvent Time (min) Product Purity (%)
TFA50%DCM5>95
TFA50%DCM60>95
HCl4MDioxane5~80
HCl4MDioxane60>95

Table 3: Comparison of Boc and Fmoc Protecting Groups [1]

Protecting Group Cleavage Condition Stability Common Applications
BocStrong Acid (e.g., TFA, HF)Stable to bases and nucleophilesSolid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs
FmocBase (e.g., Piperidine)Stable to acidsSolid-phase peptide synthesis (Fmoc/tBu strategy)

Experimental Protocols

Detailed and optimized experimental protocols are essential for achieving reproducible and high-quality results in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol outlines a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply (optional)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

  • Add DIPEA (typically 2-3 equivalents relative to the amine).

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 3-12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.

  • Characterize the product by NMR and MS to confirm its identity and purity.[1]

Boc_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Dissolve Amino-PEG in DCM Dissolve Amino-PEG in DCM Add DIPEA Add DIPEA Dissolve Amino-PEG in DCM->Add DIPEA Add (Boc)2O Add (Boc)2O Add DIPEA->Add (Boc)2O Stir at RT (3-12h) Stir at RT (3-12h) Monitor (TLC/LC-MS) Monitor (TLC/LC-MS) Stir at RT (3-12h)->Monitor (TLC/LC-MS) Aqueous Wash Aqueous Wash Dry Organic Layer Dry Organic Layer Aqueous Wash->Dry Organic Layer Filter & Concentrate Filter & Concentrate Dry Organic Layer->Filter & Concentrate Characterize (NMR/MS) Characterize (NMR/MS)

Caption: Workflow for Boc protection of an amino-PEG linker.

Protocol 2: Boc Deprotection of a PEG Linker using TFA

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1] If the substrate contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[1]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1][4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][4]

  • Co-evaporation with toluene can help remove residual TFA.[1][4]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][4]

Boc_Deprotection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_product Product Dissolve Boc-PEG in DCM Dissolve Boc-PEG in DCM Cool to 0C Cool to 0C Dissolve Boc-PEG in DCM->Cool to 0C Add TFA (20-50%) Add TFA (20-50%) Cool to 0C->Add TFA (20-50%) Stir (1-2h) Stir (1-2h) Monitor (TLC/LC-MS) Monitor (TLC/LC-MS) Stir (1-2h)->Monitor (TLC/LC-MS) Concentrate Concentrate Co-evaporate with Toluene Co-evaporate with Toluene Concentrate->Co-evaporate with Toluene Deprotected Amine (TFA salt) Deprotected Amine (TFA salt)

Caption: Workflow for TFA-mediated Boc deprotection of a PEG linker.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for SPPS.

Materials:

  • Boc-amino-PEG-resin (e.g., PAM resin)

  • Boc-protected amino acids

  • Coupling reagents (e.g., HBTU, DCC/HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]

  • Washing: Wash the resin thoroughly with DCM and then DMF.[1]

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[1]

  • Amino Acid Coupling:

    • Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes.[1]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).[1]

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

SPPS_Cycle Start Boc Deprotection (TFA) Boc Deprotection (TFA) Start->Boc Deprotection (TFA) Washing (DCM/DMF) Washing (DCM/DMF) Boc Deprotection (TFA)->Washing (DCM/DMF) Neutralization (DIPEA) Neutralization (DIPEA) Washing (DCM/DMF)->Neutralization (DIPEA) Amino Acid Coupling Amino Acid Coupling Neutralization (DIPEA)->Amino Acid Coupling Washing Washing (DMF/DCM) Amino Acid Coupling->Washing Repeat or Cleave Repeat or Cleave Washing->Repeat or Cleave Repeat or Cleave->Boc Deprotection (TFA) Next Amino Acid End Repeat or Cleave->End Final Cleavage

Caption: The cyclical workflow of solid-phase peptide synthesis (SPPS) using a Boc-amino-PEG-resin.

Applications in Advanced Drug Development

The strategic use of Boc-protected PEG linkers is central to the development of cutting-edge therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADCs, PEG linkers enhance the solubility and stability of the conjugate, particularly when dealing with hydrophobic drug payloads.[5] The Boc group facilitates a controlled synthesis, allowing for the drug to be conjugated to the linker first, followed by attachment of the drug-linker moiety to the antibody. This stepwise approach can lead to ADCs with a higher drug-to-antibody ratio (DAR) and improved pharmacokinetic profiles.[5]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. The linker connecting the target protein binder and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC. Boc-protected PEG linkers are frequently employed in PROTAC synthesis to optimize solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[6][7]

PROTAC_Synthesis_Logic Boc-PEG-Linker Boc-PEG-Linker Deprotection Deprotection Boc-PEG-Linker->Deprotection Target_Ligand Target Protein Ligand Coupling1 Coupling Target_Ligand->Coupling1 E3_Ligase_Ligand E3_Ligase_Ligand Coupling2 Coupling E3_Ligase_Ligand->Coupling2 Deprotection->Coupling1 Intermediate Linker-Target Ligand Coupling1->Intermediate Deprotection2 Deprotection Intermediate->Deprotection2 Deprotection2->Coupling2 PROTAC PROTAC Coupling2->PROTAC

Caption: Logical flow for the synthesis of a PROTAC using a Boc-protected PEG linker.

Conclusion

The Boc protecting group is an indispensable tool in the synthesis of PEGylated bioconjugates. Its robust stability and facile, selective removal under acidic conditions provide the necessary control for the multi-step synthesis of complex therapeutic molecules. For researchers and drug development professionals, a thorough understanding of the principles and protocols associated with Boc-protected PEG linkers is fundamental to advancing the frontiers of medicine and developing next-generation therapeutics with enhanced efficacy and safety profiles.

References

Boc-N-Amido-PEG3-azide molecular weight and formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-N-Amido-PEG3-azide, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is characterized by a tert-butoxycarbonyl (Boc) protected amine, a terminal azide group, and a three-unit polyethylene glycol (PEG) spacer. This structure provides a combination of protection for sequential conjugation, reactivity for click chemistry, and favorable physicochemical properties conferred by the PEG chain.

PropertyValueReferences
Molecular Formula C₁₃H₂₆N₄O₅[1][2]
Molecular Weight 318.37 g/mol [2][3]
CAS Number 642091-68-7[1][3][4]

Applications in Bioconjugation and Drug Development

This compound is a key reagent in several advanced biochemical applications due to its bifunctional nature. The azide group allows for highly specific and efficient conjugation to molecules containing alkyne groups via "click chemistry".[1][5] This includes both the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).[1] The Boc-protected amine provides a stable, yet readily cleavable, handle for introducing other functionalities.

The PEG3 spacer enhances the aqueous solubility and reduces the steric hindrance of the conjugated molecules, which is particularly advantageous in biological systems.[6] A primary application of this linker is in the synthesis of PROTACs.[1][3][7] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[8] The linker's length and composition are critical for the proper orientation of the two ends of the PROTAC to facilitate this interaction.

Experimental Protocols

The use of this compound typically involves two key chemical transformations: the deprotection of the Boc group to reveal a primary amine, and the cycloaddition reaction of the azide group.

General Protocol for Boc Deprotection

This procedure exposes the primary amine, allowing for subsequent conjugation, for instance, to a carboxylic acid-containing molecule.

  • Dissolution : Dissolve the this compound in an anhydrous solvent such as dichloromethane (DCM).

  • Acid Treatment : Add an excess of an acid, commonly trifluoroacetic acid (TFA), to the solution.

  • Reaction : Stir the mixture at room temperature and monitor the reaction's progress using a suitable analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up : Remove the solvent and excess acid under reduced pressure. The resulting amine-TFA salt can often be used directly in the next step or neutralized with a mild base.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group to a molecule containing a terminal alkyne.

  • Reactant Mixture : In a suitable solvent system (e.g., a mixture of water and t-butanol), dissolve the azide-containing molecule (this compound or its derivative) and the alkyne-containing molecule.

  • Catalyst Preparation : In a separate vessel, prepare the copper (I) catalyst. This is often done in situ by mixing a copper (II) sulfate solution with a reducing agent like sodium ascorbate.

  • Reaction Initiation : Add the copper catalyst solution to the reactant mixture.

  • Incubation : Allow the reaction to proceed at room temperature with stirring. The reaction is typically complete within 1 to 24 hours.

  • Purification : Upon completion, the desired triazole-linked conjugate is purified from the reaction mixture using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Visualizing the Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as a linker. This process involves the sequential conjugation of an E3 ligase ligand and a target protein ligand to the bifunctional linker.

PROTAC_Synthesis_Workflow start This compound deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection intermediate1 H2N-PEG3-Azide deprotection->intermediate1 conjugation1 Amide Coupling (e.g., HATU, DIPEA) intermediate1->conjugation1 intermediate2 E3 Ligand-Linker-Azide conjugation1->intermediate2 e3_ligand E3 Ligase Ligand (with -COOH) e3_ligand->conjugation1 conjugation2 Click Chemistry (e.g., CuAAC) intermediate2->conjugation2 protac Final PROTAC Molecule conjugation2->protac target_ligand Target Protein Ligand (with Alkyne) target_ligand->conjugation2

Caption: A generalized workflow for PROTAC synthesis using a bifunctional linker.

References

Solubility Profile of Boc-N-Amido-PEG3-azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-N-Amido-PEG3-azide, a heterobifunctional linker commonly employed in bioconjugation, proteomics, and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, reaction setup, and purification.

Core Concepts: Structural Influence on Solubility

This compound (C₁₃H₂₆N₄O₅, MW: 318.37 g/mol ) possesses distinct structural features that dictate its solubility in various solvents:

  • Polyethylene Glycol (PEG) Linker: The triethylene glycol (PEG3) spacer is hydrophilic and flexible, generally promoting solubility in aqueous and polar organic solvents.[1][2][3][4][5] Polyethylene glycols are known to be very soluble in water, as well as in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[6][7][8]

  • Tert-Butoxycarbonyl (Boc) Group: The Boc protecting group is hydrophobic in nature. This moiety increases the compound's affinity for non-polar organic solvents.

  • Azide Group: The azide functional group is a polar moiety that can participate in hydrogen bonding, contributing to solubility in polar solvents.

The overall solubility of the molecule is a balance between these hydrophilic and hydrophobic characteristics. As the PEG chain length increases, water solubility tends to decrease for PEG derivatives in general.[8]

Solubility Data Summary

While precise quantitative solubility data (e.g., mg/mL) for this compound is not extensively published, qualitative solubility can be inferred from the behavior of structurally similar compounds and the general properties of its constituent functional groups. The following table summarizes the expected solubility profile.

Solvent ClassSolvent ExamplesExpected SolubilityNotes
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Soluble / Highly SolubleThese are excellent solvents for dissolving a wide range of PEGylated and Boc-protected compounds. A related compound, t-Boc-N-amido-PEG3-NHS ester, is explicitly listed as soluble in DMSO and DMF.[2]
Chlorinated Dichloromethane (DCM), ChloroformSoluble / Highly SolubleDCM is a common solvent for reactions involving Boc-protected compounds and PEGs. The aforementioned t-Boc-N-amido-PEG3-NHS ester is also soluble in DCM.[2]
Ethers Tetrahydrofuran (THF), Dioxane, Diethyl etherModerately Soluble to Sparingly SolubleGeneral PEG solubility is poor in diethyl ether.[6] THF and dioxane are better options, but solubility may be limited compared to DMSO or DCM.
Alcohols Methanol, Ethanol, IsopropanolModerately SolublePEGs are generally less soluble in alcohols compared to more polar aprotic solvents.[6]
Aqueous Water, Phosphate-Buffered Saline (PBS)Sparingly Soluble to InsolubleThe hydrophilic PEG spacer increases solubility in aqueous media, but the presence of the hydrophobic Boc group significantly reduces overall water solubility.[1][2][3] The related BOC-ON reagent is insoluble in water.[9]
Non-polar Toluene, Hexanes, Petroleum etherSparingly Soluble to InsolublePEGs are less soluble in toluene, and the Boc group is not sufficient to overcome the polarity of the rest of the molecule for solubility in highly non-polar solvents like hexanes.[6]

Experimental Protocol: Determination of Solubility

The following is a general protocol for determining the qualitative and semi-quantitative solubility of this compound in a laboratory setting.

Objective: To determine the approximate solubility of this compound in a range of solvents at ambient temperature.

Materials:

  • This compound

  • Selection of solvents (e.g., DMSO, DMF, DCM, Methanol, Water, THF)

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Small, clear glass vials (e.g., 1.5 mL or 4 mL) with caps

  • Pipettes

Procedure:

  • Preparation: Accurately weigh a specific amount of this compound (e.g., 5 mg) into a clean, dry glass vial.

  • Solvent Addition: Add a measured volume of the first test solvent (e.g., 100 µL) to the vial. This creates an initial high concentration (e.g., 50 mg/mL).

  • Mixing: Cap the vial securely and vortex for at least 60 seconds.

  • Visual Inspection: Visually inspect the solution against a dark background.

    • Soluble: If the solid completely dissolves, forming a clear solution with no visible particles, the compound is soluble at this concentration. Proceed to a higher concentration if desired or record the result.

    • Insoluble/Partially Soluble: If solid particles remain, the compound is not fully soluble at this concentration.

  • Titration for Partial Solubility (Optional): If the compound is not soluble at the initial concentration, add additional measured aliquots of the solvent (e.g., 100 µL at a time), vortexing for 60 seconds after each addition. Continue until the solid completely dissolves.

  • Calculation: Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound. For example, if 5 mg of the compound dissolved in a final volume of 500 µL (0.5 mL), the solubility is approximately 10 mg/mL.

  • Record Keeping: Record the solvent, the final concentration achieved (or note if it remained insoluble), and any observations (e.g., formation of a suspension, slow dissolution).

  • Repeat: Repeat steps 1-7 for each solvent to be tested.

Safety Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Visualization of Experimental Workflow

The logical flow for assessing the solubility of a chemical compound like this compound can be visualized as follows.

G start Start: Select Compound (this compound) weigh Accurately Weigh Pre-determined Mass (e.g., 5 mg) start->weigh select_solvent Select Test Solvent (e.g., DMSO, DCM, Water) weigh->select_solvent add_solvent Add Initial Volume of Solvent (e.g., 100 µL) select_solvent->add_solvent mix Vortex for 60 seconds add_solvent->mix observe Visually Inspect Solution mix->observe soluble Result: Soluble (Clear Solution) observe->soluble Solid fully dissolved insoluble Insoluble or Partially Soluble observe->insoluble Solid remains record Calculate & Record Solubility (mg/mL) soluble->record add_more_solvent Add Additional Aliquot of Solvent insoluble->add_more_solvent add_more_solvent->mix end End of Test for This Solvent record->end

Caption: Workflow for determining compound solubility.

References

B.F. Skinner: Architect of Radical Behaviorism and Pioneer of Operant Conditioning

Author: BenchChem Technical Support Team. Date: December 2025

Burrhus Frederic (B.F.) Skinner, a towering figure in 20th-century psychology, was the primary architect of radical behaviorism and the developer of the theory of operant conditioning.[1][2] His work, which emphasized the study of observable behavior and the environmental factors that shape it, has had a profound and lasting impact on fields as diverse as education, therapy, and animal training.[3][4] Skinner's rejection of internal mental states as causal explanations for behavior and his focus on the power of consequences to modify actions remain both influential and controversial.

The Theory of Operant Conditioning: Learning Through Consequences

At the heart of Skinner's contribution to behaviorism is the theory of operant conditioning, a concept he coined in 1937.[5] This theory posits that learning is a process of changing behavior through the consequences that follow it.[5][6][7] In essence, behaviors that are followed by desirable outcomes are more likely to be repeated, while those followed by undesirable outcomes are less likely to occur again.[5] This is distinct from classical conditioning, famously demonstrated by Ivan Pavlov, which involves the association of a neutral stimulus with an unconditioned stimulus to elicit a reflexive response.[8]

Skinner's research, often conducted in controlled environments like the "Skinner box," allowed for the systematic study of how consequences influence behavior.[2][9] Through these experiments, he identified several key principles of operant conditioning:

  • Reinforcement: This is any event that strengthens or increases the frequency of a preceding behavior.[4] Skinner identified two types of reinforcement:

    • Positive Reinforcement: This involves the presentation of a favorable stimulus after a behavior is performed, such as giving praise or a reward.[5][8]

    • Negative Reinforcement: This involves the removal of an unfavorable stimulus after a behavior is performed, such as stopping a loud noise.[4][8]

  • Punishment: This is any event that weakens or decreases the frequency of a preceding behavior.[8] Like reinforcement, punishment can be:

    • Positive Punishment: This involves the presentation of an aversive stimulus after a behavior, such as a scolding.[8]

    • Negative Punishment: This involves the removal of a desirable stimulus after a behavior, such as taking away a privilege.[8]

  • Shaping: This is a process of guiding behavior closer and closer to a desired outcome through successive approximations.[8] Initially, any behavior that resembles the target behavior is reinforced, and then reinforcement is gradually restricted to behaviors that are more similar to the desired one.[8]

  • Schedules of Reinforcement: Skinner's research also demonstrated that the pattern and timing of reinforcement have a significant impact on the rate and persistence of behavior.[2][10] He identified various schedules, including continuous reinforcement (reinforcing every response) and intermittent reinforcement (reinforcing only some responses), with the latter being more resistant to extinction.[2]

Radical Behaviorism: A Philosophy of the Science of Behavior

Skinner's philosophy, known as radical behaviorism, extended beyond the principles of operant conditioning to offer a comprehensive framework for understanding all human behavior.[2][11][12] Unlike earlier forms of behaviorism, such as that of John B. Watson, which largely ignored internal events, Skinner's radical behaviorism acknowledged the existence of private events like thoughts and feelings.[11][13]

However, a crucial distinction of radical behaviorism is that it does not attribute causal power to these internal states.[14] Instead, it views them as behaviors themselves, subject to the same environmental influences as observable actions.[11][13] The "radical" aspect of this philosophy lies in its thoroughgoing rejection of mentalistic explanations for behavior and its insistence on a scientific analysis grounded in observable environmental contingencies.[11][14]

Key tenets of radical behaviorism include:

  • Focus on Environmental Determinism: Radical behaviorism posits that behavior is determined by an individual's history of reinforcement and their current environmental context.[12] Skinner argued that the concept of free will is an illusion, and that all actions are the result of conditioning.[5][15]

  • Rejection of Hypothetical Constructs: The theory avoids unobservable and untestable mental constructs like "will," "intention," or "drive" as explanations for behavior.[11]

  • Inclusion of Private Events as Behavior: Thoughts and feelings are not seen as causes of behavior but as part of the behavior to be explained by environmental factors.[13]

  • Emphasis on Functional Analysis: The goal of a behavioral science, according to Skinner, is to understand the functional relationships between behavior and the environment—that is, how behavior is controlled by its consequences.[11]

Applications and Legacy

Skinner's theories have had a wide-ranging and practical impact on numerous fields:

  • Education: The principles of operant conditioning have been applied in classroom management and instructional design.[3][16] Techniques such as positive reinforcement for desired behaviors, token economies, and programmed instruction, which breaks down complex subjects into smaller, manageable steps with immediate feedback, are all rooted in Skinner's work.[16][17]

  • Therapy: Behavior modification techniques, a cornerstone of many therapeutic approaches, are heavily influenced by Skinner's research.[5][17] Applied Behavior Analysis (ABA), a widely used therapy for individuals with autism spectrum disorder, is a direct application of operant conditioning principles to teach new skills and reduce challenging behaviors.[15]

  • Animal Training: The use of positive reinforcement to shape animal behavior is a direct result of Skinner's work and is now considered a humane and effective method for training animals.[4]

  • Workplace Management: Principles of reinforcement are often used in organizational settings to motivate employees and improve performance through incentive programs and feedback systems.

Despite criticisms regarding his deterministic view of human behavior and the ethical implications of behavior control, B.F. Skinner's contributions fundamentally reshaped the landscape of psychology.[3] His rigorous experimental approach and his focus on the tangible, observable factors that influence behavior provided a powerful framework for understanding and modifying actions, leaving a legacy that continues to be debated and applied today.

References

The Role of PEG Linkers in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic strategies, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—joined by a chemical linker.[1][2] This linker is a critical determinant of the PROTAC's efficacy and drug-like properties. Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design, offering a unique combination of properties that significantly influence solubility, cell permeability, and the efficiency of protein degradation.[1] This in-depth technical guide explores the multifaceted role of PEG linkers in PROTAC development, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a balance of flexibility and hydrophilicity.[1][3] This characteristic is crucial for optimizing the performance of a PROTAC molecule. The length and composition of the PEG linker directly impact several key parameters that govern a PROTAC's success:

  • Ternary Complex Formation: The linker must have an optimal length and geometry to facilitate the formation of a stable and productive ternary complex, which includes the target protein, the PROTAC, and an E3 ubiquitin ligase.[4] A stable ternary complex is essential for the efficient ubiquitination of the target protein.[4]

  • Solubility: The incorporation of PEG chains is a well-established strategy to enhance the aqueous solubility of PROTACs.[1] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interaction with water molecules.[1]

  • Cell Permeability: The relationship between PEG linkers and cell permeability is complex.[1] While increased hydrophilicity from PEGylation can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1][5] PEG linkers are more prone to adopt folded conformations compared to their more rigid alkyl counterparts, which can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[1] However, excessive PEGylation can lead to reduced cellular uptake.[1]

Quantitative Data on PEG Linkers in PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG3 55858.215
PEG4 20955.525
PEG5 15>984.130
PEG6 30923.822

Data synthesized from studies on BRD4-targeting PROTACs.[6] DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key indicators of a PROTAC's efficacy.[6] Papp (apparent permeability) is a measure of cell permeability.[6]

Linker Length (atoms)DC50 (nM)Dmax (%)
12 >1000<20
16 26>90
21 396
29 29276

Data from studies on ERα and TBK1 targeting PROTACs, demonstrating that optimal linker length is highly target-dependent.[6][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[9][10]

  • Functionalization of Ligands: Ensure the POI ligand and E3 ligase ligand have compatible functional groups for conjugation (e.g., an amine on one ligand and a carboxylic acid on the other).

  • Linker Activation: Activate one end of the bifunctional PEG linker. For a PEG-dicarboxylic acid, this can be achieved by forming an N-hydroxysuccinimide (NHS) ester.

  • First Coupling Reaction: React the activated PEG linker with the first ligand (e.g., the amine-containing ligand) in a suitable solvent like dimethylformamide (DMF) with a base such as diisopropylethylamine (DIPEA).

  • Purification: Purify the resulting ligand-linker intermediate using column chromatography or preparative HPLC.

  • Second Coupling Reaction: Activate the remaining functional group on the linker (if necessary) and react it with the second ligand under similar coupling conditions.

  • Final Purification: Purify the final PROTAC product using preparative HPLC and characterize it by mass spectrometry and NMR.

Western Blot for Protein Degradation

This assay is used to quantify the degradation of the target protein in cells treated with a PROTAC.[6]

  • Cell Treatment: Plate cells at an appropriate density and treat with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). After washing, incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.[6]

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[11]

  • Materials: Purified recombinant POI protein labeled with a FRET donor (e.g., Terbium) and a purified recombinant E3 ligase complex labeled with a FRET acceptor (e.g., GFP).

  • Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in an appropriate assay buffer.

  • Incubation: Incubate the plate at room temperature to allow for complex formation.

  • Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader.

  • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the TC50 (the concentration at which half-maximal complex formation occurs).

Visualizing Key Processes in PROTAC Development

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling->PROTAC

Caption: PROTAC-mediated protein degradation pathway.[5][12][13]

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_vivo In Vivo Evaluation cluster_clinical Clinical Development Target_Selection Target Protein Selection Ligand_ID Ligand Identification (POI & E3 Ligase) Target_Selection->Ligand_ID Linker_Design PEG Linker Design & Library Synthesis Ligand_ID->Linker_Design PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Binding_Assay Binary Binding Assays (e.g., FP, SPR) PROTAC_Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., TR-FRET) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot, DC50, Dmax) Ternary_Complex_Assay->Degradation_Assay Cell_Viability Cell Viability Assays Degradation_Assay->Cell_Viability Permeability_Assay Permeability Assays (e.g., PAMPA) Cell_Viability->Permeability_Assay PK_Studies Pharmacokinetics (PK) Studies Permeability_Assay->PK_Studies PD_Studies Pharmacodynamics (PD) (Target Degradation in Tissue) PK_Studies->PD_Studies Efficacy_Models Animal Efficacy Models PD_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Clinical_Trials Clinical Trials Tox_Studies->Clinical_Trials

Caption: A typical workflow for the design and evaluation of PROTACs.[14][15][16]

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.[8]

References

An In-depth Technical Guide to the Safety and Handling of Boc-N-Amido-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Boc-N-Amido-PEG3-azide (CAS No. 642091-68-7), a commonly used PEG linker in biomedical research and drug development. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of research outcomes.

Chemical and Physical Properties

This compound is a viscous liquid at room temperature.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueReference
CAS Number 642091-68-7[1][2][3]
Molecular Formula C₁₃H₂₆N₄O₅[1][2][3]
Molecular Weight 318.37 g/mol [1][2]
Appearance Viscous Liquid[1]
Purity ≥95-98%[3]
Storage Temperature -18°C to 4°C for long-term storage[1][2][4]

Hazard Identification and Classification

The hazard classification for this compound presents some variability across different suppliers. A consolidated overview of the GHS hazard statements is provided below. It is recommended to adopt a conservative approach and adhere to the precautions for all listed hazards.

Hazard Statement CodeDescriptionGHS PictogramReference
H302 Harmful if swallowedGHS07 (Exclamation Mark)[2][5][6]
H315 Causes skin irritationGHS07 (Exclamation Mark)[2][6]
H319 Causes serious eye irritationGHS07 (Exclamation Mark)[2][6]
H335 May cause respiratory irritationGHS07 (Exclamation Mark)[2][6]
H400 Very toxic to aquatic lifeGHS09 (Environment)[5]
H410 Very toxic to aquatic life with long lasting effectsGHS09 (Environment)[5]

Signal Word: Warning[2][6]

Safe Handling and Experimental Protocols

Due to the potential hazards, particularly the presence of the azide group, stringent adherence to safe handling protocols is mandatory.

Personal Protective Equipment (PPE)

Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of any vapors or aerosols.[6]

General Handling Procedures
  • Avoid contact with skin and eyes.[6]

  • Do not breathe vapors or mist.[6]

  • Do not swallow.

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Handle the compound in a chemical fume hood.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended long-term storage temperature is between -18°C and 4°C.[1][2][4]

  • Avoid exposure to light.[1]

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician.[6]

  • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[6]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

Spill and Disposal Procedures
  • Spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ensure adequate ventilation.

  • Disposal: Dispose of contents/container in accordance with local, regional, and national regulations. Avoid release to the environment.[5][6]

Visualized Workflows and Hazard Relationships

The following diagrams illustrate the logical flow of safe handling procedures and the relationship between the azide hazard and necessary safety precautions.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_storage Storage a Review SDS b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Work in a Chemical Fume Hood b->c d Weigh/Dispense Compound c->d e Perform Experiment d->e f Decontaminate Glassware and Surfaces e->f i Store in Tightly Sealed Container e->i g Dispose of Waste Properly f->g h Remove PPE and Wash Hands g->h j Store at -18°C to 4°C i->j Azide_Hazard_Mitigation cluster_hazard Potential Hazard cluster_risks Associated Risks cluster_mitigation Mitigation Measures A Azide Functional Group B Potential for Formation of Explosive Metal Azides A->B C Toxicity A->C D Avoid Contact with Heavy Metals (e.g., lead, copper) B->D E Use Appropriate PPE (Gloves, Goggles) C->E F Handle in a Ventilated Area C->F G Follow Proper Disposal Procedures C->G

References

Commercial Availability and Technical Guide for Boc-N-Amido-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and core applications of Boc-N-Amido-PEG3-azide. This versatile heterobifunctional linker is a critical tool in the development of advanced bioconjugates, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a polyethylene glycol (PEG) based linker molecule featuring two distinct functional groups: a tert-butyloxycarbonyl (Boc) protected amine and a terminal azide. The PEG3 spacer enhances aqueous solubility and provides flexibility to the linked molecules.[1] This strategic design allows for sequential and specific chemical modifications, making it an invaluable reagent in drug discovery and development. Its primary applications lie in "click chemistry" reactions and the synthesis of PROTACs, where it serves to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[2]

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The following table summarizes key information from several vendors to facilitate easy comparison.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage Conditions
MedChemExpressThis compound642091-68-7C₁₃H₂₆N₄O₅318.37>98%-20°C (3 years), 4°C (2 years)
Glyco MindSyntht-Boc-N-Amido-PEG3-azide642091-68-7C₁₃H₂₆N₄O₅318.495-98%-20°C
BroadPharmt-Boc-N-Amido-PEG3-azide642091-68-7C₁₃H₂₆N₄O₅318.4>98%-20°C
ChemSceneThis compound642091-68-7C₁₃H₂₆N₄O₅318.37≥97%4°C
MySkinRecipesThis compound642091-68-7C₁₃H₂₆N₄O₅318.37≥95%2-8°C, sealed, dry[3]

Key Applications and Experimental Protocols

This compound is a cornerstone in modern bioconjugation strategies. Its utility is primarily demonstrated in the synthesis of PROTACs through a series of well-defined chemical reactions.

PROTAC Synthesis Overview

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker, in this case, this compound, plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

The general workflow for synthesizing a PROTAC using this compound involves a two-step conjugation process facilitated by the linker's orthogonal reactive ends.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Conjugation (Click Chemistry) cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Conjugation (Amide Coupling) POI_Ligand Target Protein Ligand (with alkyne) POI_Linker POI-Linker Intermediate POI_Ligand->POI_Linker CuAAC or SPAAC PEG_Linker This compound PEG_Linker->POI_Linker Deprotection Boc Deprotection (TFA) POI_Linker->Deprotection POI_Linker_Amine POI-Linker-Amine Deprotection->POI_Linker_Amine Final_PROTAC Final PROTAC POI_Linker_Amine->Final_PROTAC Amide Coupling E3_Ligand E3 Ligase Ligand (with carboxylic acid) E3_Ligand->Final_PROTAC CuAAC_Mechanism cluster_catalyst Catalyst Formation cluster_reaction Cycloaddition CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Alkyne Alkyne CuI->Alkyne Forms Copper Acetylide Triazole 1,2,3-Triazole Alkyne->Triazole Azide Azide Azide->Triazole

References

Methodological & Application

Application Notes and Protocols for Boc Deprotection of Boc-N-Amido-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide chemistry, bioconjugation, and drug development.[1][2] Its widespread use is attributed to its stability under various conditions and its straightforward removal under mild acidic conditions.[3] This document provides a detailed protocol for the deprotection of the Boc group from Boc-N-Amido-PEG3-azide to yield the corresponding primary amine. The resulting amino-PEG3-azide is a valuable bifunctional linker, featuring a terminal amine for conjugation and an azide for click chemistry applications.[4][5] The most common and effective method for Boc deprotection involves the use of trifluoroacetic acid (TFA).[1][3]

Data Presentation

The efficiency of Boc deprotection is influenced by several factors, including the concentration of the acid, reaction temperature, and time. The following table summarizes typical quantitative parameters for the Boc deprotection of amines using trifluoroacetic acid.

ParameterValueReference
Substrate This compound-
Deprotecting Agent Trifluoroacetic Acid (TFA)[1][6]
Solvent Dichloromethane (DCM)[1][3][6]
TFA Concentration 20-50% (v/v) in DCM[3][6]
Temperature Room Temperature (20-25 °C)[1][2][3]
Reaction Time 30 minutes - 2 hours[2][6]
Monitoring TLC, LC-MS[2][7]
Typical Yield >95% (as TFA salt)[8]

Experimental Protocol

This protocol details the deprotection of this compound using trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask at room temperature. A typical concentration is 0.1-0.5 M.

    • To the stirred solution, add trifluoroacetic acid (TFA). A common approach is to use a 25-50% solution of TFA in DCM.[3][6] For example, add an equal volume of TFA to the DCM solution for a 50% mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[2][6]

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[2][7]

  • Work-up:

    • Upon completion of the reaction, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[2]

    • The resulting residue is the crude amino-PEG3-azide as a TFA salt.

    • For neutralization, dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2] Be cautious as CO₂ evolution may cause pressure buildup.

    • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.[2]

    • Filter the drying agent and concentrate the filtrate in vacuo to obtain the deprotected amine.[2]

    • Alternatively, for isolation of the TFA salt, the crude product can be precipitated by the addition of cold diethyl ether, collected by filtration, and washed with diethyl ether.[9]

  • Characterization:

    • Confirm the identity and purity of the product, amino-PEG3-azide, using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Successful deprotection is indicated in ¹H NMR by the disappearance of the singlet corresponding to the nine protons of the tert-butyl group at approximately 1.4 ppm.[9][10]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the Boc deprotection of this compound.

Boc_Deprotection_Workflow Start Start Dissolve Dissolve Boc-N-Amido- PEG3-azide in DCM Start->Dissolve Add_TFA Add TFA (20-50% v/v) Dissolve->Add_TFA React Stir at Room Temperature (30 min - 2 hr) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Evaporate Evaporate Solvent and Excess TFA Monitor->Evaporate Reaction Complete Workup Aqueous Work-up (NaHCO3, Brine) Evaporate->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Characterize Characterize Product (NMR, MS) Dry_Concentrate->Characterize End End Characterize->End

Caption: Workflow for Boc deprotection of this compound.

References

A Step-by-Step Guide to Utilizing Boc-N-Amido-PEG3-azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of Boc-N-Amido-PEG3-azide in click chemistry. This versatile heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction

This compound is a polyethylene glycol (PEG)-based linker featuring two key functional groups: a terminal azide (-N3) and a tert-butyloxycarbonyl (Boc)-protected amine. The azide group allows for highly specific and efficient conjugation to alkyne-containing molecules via "click chemistry" reactions. The Boc-protected amine provides an orthogonal handle that can be deprotected under acidic conditions to reveal a primary amine for subsequent functionalization. The three-unit PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2]

This guide will cover the fundamental properties of this compound, detailed protocols for its use in the two main types of click chemistry reactions—Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and the procedure for Boc deprotection.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is crucial for its successful application.

PropertyValue
Molecular Formula C13H26N4O5
Molecular Weight 318.37 g/mol
CAS Number 642091-68-7
Purity Typically ≥95%
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions Store at -20°C for long-term stability.

Application Notes

This compound is a cornerstone in the construction of complex biomolecules due to its bifunctional nature, which allows for sequential and orthogonal conjugation strategies.

Key Applications:
  • PROTACs: In the synthesis of PROTACs, this linker can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[3][4] The PEG spacer helps to optimize the distance and orientation between the two ligands for efficient ternary complex formation and subsequent target protein degradation.

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, enhancing the therapeutic window by improving solubility and stability.

  • Bioconjugation and Surface Modification: It is used to attach biomolecules to surfaces, nanoparticles, or other molecules functionalized with an alkyne group for applications in diagnostics and materials science.

Below is a conceptual workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Click Chemistry cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Amide Coupling A This compound C Boc-Protected Intermediate A->C CuAAC or SPAAC B Alkyne-bearing Target Protein Ligand B->C D Amine-Intermediate C->D Acidic Deprotection F Final PROTAC Molecule D->F Amide Bond Formation E Activated E3 Ligase Ligand (e.g., NHS ester) E->F CuAAC_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle A This compound (R-N3) G Triazole Product A->G B Alkyne (R'-C≡CH) F Cu(I)-Acetylide Intermediate B->F C Cu(II)SO4 E Cu(I) Catalyst C->E Reduction D Sodium Ascorbate D->E E->F F->G Cycloaddition G->E Catalyst Regeneration

References

Application of Boc-N-Amido-PEG3-azide in Protein Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-Amido-PEG3-azide is a versatile, heterobifunctional linker molecule widely employed in bioconjugation and drug discovery. Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine, a flexible tripartite polyethylene glycol (PEG) spacer, and a terminal azide group, enables a variety of strategic applications in protein labeling and modification. The azide moiety serves as a reactive handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC), offering high specificity and efficiency in labeling proteins that have been functionalized with an alkyne group.[1][2] The Boc-protected amine allows for orthogonal conjugation strategies, where the azide can be reacted first, followed by deprotection of the amine for a subsequent conjugation step.[2] This hydrophilic linker is particularly valuable in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand, facilitating targeted protein degradation.[1][3]

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₃H₂₆N₄O₅[2]
Molecular Weight 318.37 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Purity ≥95%[4]
Storage Store at -20°C for long-term stability.[2]

Note: For experimental use, it is recommended to dissolve this compound in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) immediately before use.

Key Applications in Protein Labeling

The primary application of this compound in protein science revolves around the covalent labeling of proteins for various downstream applications, including:

  • PROTAC Synthesis: As a flexible linker, it connects the two active moieties of a PROTAC, enabling the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase, ultimately leading to the ubiquitination and degradation of the target protein.[1][3]

  • Fluorescent Labeling: Proteins functionalized with an alkyne group can be labeled with a fluorescent probe that has been conjugated to this compound. This allows for the visualization and tracking of proteins in vitro and in vivo.

  • Biotinylation: Similar to fluorescent labeling, biotin can be attached to proteins for purification, detection, and quantification via streptavidin-based assays.

  • Surface Immobilization: Proteins can be tethered to surfaces functionalized with alkyne groups for applications in proteomics and diagnostics.

  • Drug Delivery: The linker can be used to attach therapeutic payloads to targeting proteins, such as antibodies, for targeted drug delivery.

Experimental Workflow for Protein Labeling

The general workflow for labeling a protein with this compound via CuAAC is depicted below. This process involves the initial introduction of an alkyne group into the target protein, followed by the click chemistry reaction with the azide-containing linker.

experimental_workflow cluster_protein_modification Protein Modification cluster_click_reaction Click Chemistry (CuAAC) cluster_downstream Downstream Processing protein Target Protein alkyne_protein Alkyne-Modified Protein protein->alkyne_protein Incorporate Alkyne Group (e.g., metabolic labeling, NHS-alkyne) labeled_protein Boc-PEG3-Labeled Protein alkyne_protein->labeled_protein CuSO4, Reductant (e.g., Sodium Ascorbate) linker This compound linker->labeled_protein purification Purification (e.g., SEC, Dialysis) labeled_protein->purification analysis Analysis (e.g., SDS-PAGE, MS) purification->analysis

A general workflow for protein labeling using this compound.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for protein labeling using this compound. Note: These are representative protocols and may require optimization for specific proteins and applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

This protocol describes the labeling of a protein that has been previously modified to contain an alkyne group.

Materials:

  • Alkyne-modified protein (in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Reducing agent stock solution (e.g., 50 mM sodium ascorbate in water, freshly prepared)

  • Copper-stabilizing ligand stock solution (e.g., 10 mM TBTA or THPTA in DMSO)

  • Purification tools (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Reactant Preparation:

    • Dissolve the alkyne-modified protein in a reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound (e.g., 10 mM in anhydrous DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution with the this compound stock solution. A molar excess of the azide linker (e.g., 10-50 fold) over the protein is typically used.

    • Add the copper-stabilizing ligand to the reaction mixture to a final concentration of 0.1 mM.

    • Add CuSO₄ to the reaction mixture to a final concentration of 1 mM.

  • Initiation of Click Reaction:

    • Initiate the CuAAC reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Purification:

    • Remove unreacted reagents and byproducts by purifying the labeled protein using size-exclusion chromatography, dialysis, or another suitable protein purification method.

  • Analysis:

    • Confirm successful labeling by techniques such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or functional assays.

Protocol 2: Boc Deprotection for Secondary Conjugation

This protocol describes the removal of the Boc protecting group to expose a primary amine for subsequent labeling.

Materials:

  • Boc-PEG3-labeled protein

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM) (if protein is compatible) or an aqueous acidic buffer

  • Quenching solution (e.g., Tris buffer)

  • Purification tools

Procedure:

  • Deprotection Reaction:

    • For proteins soluble in organic solvents, dissolve the lyophilized Boc-labeled protein in a solution of TFA in DCM (e.g., 20-50% v/v). Incubate at room temperature for 30-60 minutes.

    • For aqueous-soluble proteins, incubate the protein in an acidic buffer (e.g., pH 2-3) for a duration determined empirically for the specific protein to avoid denaturation.

  • Quenching and Neutralization:

    • Neutralize the reaction by adding a quenching solution or by buffer exchange into a neutral pH buffer (e.g., PBS, pH 7.4).

  • Purification:

    • Purify the deprotected, amine-containing protein using a suitable method to remove the deprotection reagents.

  • Secondary Conjugation:

    • The resulting protein with a free primary amine can now be used for secondary conjugation reactions, for example, with NHS-ester functionalized molecules.

Application in PROTAC Synthesis

This compound is a valuable building block in the modular synthesis of PROTACs. The azide group allows for the attachment of an alkyne-modified ligand for the target protein or the E3 ligase, while the Boc-protected amine provides a latent attachment point for the other ligand.

protac_synthesis cluster_step1 Step 1: First Ligand Attachment cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Ligand Attachment linker This compound intermediate1 Boc-PEG3-Ligand 1 linker->intermediate1 poi_ligand Alkyne-modified Target Protein Ligand poi_ligand->intermediate1 CuAAC intermediate2 Amine-PEG3-Ligand 1 intermediate1->intermediate2 Acidic Conditions protac Final PROTAC intermediate2->protac e3_ligand NHS-ester-modified E3 Ligase Ligand e3_ligand->protac Amide Bond Formation

A synthetic workflow for PROTACs using this compound.

Quantitative Data Summary

ParameterTypical RangeFactors Influencing Outcome
CuAAC Reaction Efficiency >90%Purity of reagents, catalyst system, reaction time, temperature
Overall Labeling Yield VariableEfficiency of alkyne incorporation, purification losses
Degree of Labeling (DOL) ControllableMolar ratio of linker to protein, number of available alkyne sites

Conclusion

This compound is a powerful and versatile tool for researchers in protein chemistry and drug discovery. Its heterobifunctional nature, combined with the high efficiency and specificity of click chemistry, enables a wide range of applications in protein labeling, from fundamental research to the development of novel therapeutics like PROTACs. The protocols and information provided herein serve as a guide for the successful application of this reagent in the laboratory.

References

Application Notes and Protocols: Surface Functionalization of Nanoparticles with Boc-N-Amido-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostic probes, and novel biomaterials. Poly(ethylene glycol) (PEG) linkers are widely employed to improve the biocompatibility, stability, and circulation half-life of nanoparticles by creating a hydrophilic shield that reduces non-specific protein adsorption and uptake by the reticuloendothelial system.

Boc-N-Amido-PEG3-azide is a heterobifunctional linker that offers precise control over the surface modification process. It features a Boc-protected amine for initial conjugation to the nanoparticle surface and a terminal azide group that serves as a versatile handle for subsequent "click chemistry" reactions. This allows for the covalent attachment of a wide array of molecules, such as targeting ligands, therapeutic agents, or imaging probes, in a highly specific and efficient manner.[1]

These application notes provide a comprehensive guide to the use of this compound for the surface functionalization of nanoparticles, including detailed experimental protocols, quantitative analysis techniques, and characterization methods.

Key Applications

  • Targeted Drug Delivery: The terminal azide group allows for the attachment of targeting moieties (e.g., antibodies, peptides, aptamers) via click chemistry, enabling the specific delivery of therapeutic payloads to diseased cells and tissues.[2][3]

  • "Stealth" Nanoparticles: The PEG component imparts "stealth" characteristics, prolonging the systemic circulation time of the nanoparticles, which is crucial for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.

  • Multi-functional Nanoplatforms: The sequential nature of the functionalization process allows for the creation of multi-functional nanoparticles carrying, for example, both a targeting ligand and a therapeutic agent.

  • Biosensors and Diagnostics: The ability to attach specific recognition elements to the nanoparticle surface makes this compound a valuable tool for the development of sensitive and specific biosensors and diagnostic agents.[1]

Experimental Protocols

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles bearing carboxyl functional groups on their surface (e.g., carboxylated gold nanoparticles, quantum dots, or polymeric nanoparticles) using carbodiimide chemistry.

Materials:

  • Carboxylated nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Purification system (centrifugation, dialysis, or size-exclusion chromatography)

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-5 mg/mL. Ensure the suspension is homogeneous through sonication if necessary.

  • Activation of Carboxyl Groups:

    • Add EDC to the nanoparticle suspension to a final concentration of 10 mM.

    • Immediately add Sulfo-NHS to a final concentration of 25 mM.

    • Incubate the mixture at room temperature for 30 minutes with gentle mixing to activate the carboxyl groups, forming a Sulfo-NHS ester intermediate.

  • Purification of Activated Nanoparticles:

    • Centrifuge the activated nanoparticle suspension to pellet the nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density.

    • Carefully remove the supernatant containing excess EDC and Sulfo-NHS.

    • Resuspend the nanoparticle pellet in Reaction Buffer. Repeat the centrifugation and resuspension step twice to ensure complete removal of unreacted activation reagents.

  • Conjugation Reaction:

    • Dissolve this compound in Reaction Buffer to a concentration of 10 mg/mL.

    • Add the this compound solution to the activated nanoparticle suspension. The molar ratio of the PEG linker to the nanoparticles should be optimized based on the desired surface density. A 100-fold molar excess of the linker is a good starting point.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted Sulfo-NHS esters by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes.

    • Purify the azide-functionalized nanoparticles to remove excess linker and byproducts using an appropriate method such as centrifugation, dialysis, or size-exclusion chromatography.

  • Boc Deprotection (Optional):

    • To expose the primary amine, the Boc protecting group can be removed by resuspending the nanoparticles in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 20-50% v/v).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.

    • Resuspend the nanoparticles in PBS and purify by dialysis or centrifugal filtration.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the "click" reaction between the azide-functionalized nanoparticles and an alkyne-containing molecule (e.g., a targeting ligand, drug, or fluorescent dye).

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Reaction Buffer: PBS, pH 7.4 or other suitable buffer

  • DMSO or other suitable organic solvent for dissolving the alkyne-containing molecule

Procedure:

  • Preparation of Stock Solutions:

    • 100 mM CuSO4 in water.

    • 200 mM THPTA ligand in water.

    • 100 mM Sodium ascorbate in water (prepare fresh).

    • 10 mM alkyne-containing molecule in DMSO or an appropriate buffer.

  • Catalyst Premix: In a microcentrifuge tube, mix the CuSO4 and THPTA solutions in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I)-THPTA complex.

  • Conjugation Reaction:

    • In a reaction tube, disperse the azide-functionalized nanoparticles in the Reaction Buffer.

    • Add the alkyne-containing molecule to the nanoparticle suspension. The molar ratio of the alkyne to the azide groups on the nanoparticle surface should be optimized, with a 5 to 10-fold molar excess of the alkyne being a common starting point.

    • Add the pre-mixed Cu(I)/THPTA complex to the reaction mixture. A final copper concentration of 1-2 mM is typically sufficient.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the functionalized nanoparticles using centrifugation, dialysis, or size-exclusion chromatography to remove the copper catalyst, unreacted alkyne, and other reagents.

Quantitative Data Presentation

The successful functionalization of nanoparticles with this compound and subsequent conjugation can be quantified using various analytical techniques. The following tables provide representative data for the characterization of functionalized nanoparticles.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Carboxylated Nanoparticles102.5 ± 3.10.18 ± 0.03-42.3 ± 2.5
Azide-Functionalized Nanoparticles115.8 ± 4.50.21 ± 0.04-35.1 ± 3.1
Fully Conjugated Nanoparticles128.3 ± 5.20.25 ± 0.05-28.9 ± 3.8

Data are presented as mean ± standard deviation (n=3).

Table 2: Quantification of Azide Surface Density

Quantification MethodMoles of Azide per mg of NanoparticlesNumber of Azide Groups per Nanoparticle
UV-Vis Spectroscopy (DBCO disappearance)1.5 x 10⁻⁷~9,030
Fluorescence Quenching Assay1.3 x 10⁻⁷~7,826

Calculations are based on 100 nm nanoparticles with a density of 2.0 g/cm³.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful surface modification of the nanoparticles.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index, which indicate changes in particle size and aggregation state upon functionalization.[1]

  • Zeta Potential: To assess the surface charge of the nanoparticles, which changes as the surface chemistry is altered.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the azide group (characteristic peak around 2100 cm⁻¹) and other functional groups introduced during the conjugation process.[1]

  • X-ray Photoelectron Spectroscopy (XPS): To provide elemental analysis of the nanoparticle surface and confirm the presence of nitrogen from the azide and triazole groups.[1]

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material (the PEG linker and conjugated molecules) on the nanoparticle surface.[1]

  • UV-Vis Spectroscopy: Can be used to quantify the number of azide groups on the nanoparticle surface by monitoring the disappearance of the characteristic absorbance peak of a strained alkyne (e.g., DBCO) upon click reaction.[4][5]

  • Fluorescence Spectroscopy: A fluorescence-based assay can also be employed to quantify surface azide groups by measuring the quenching of a fluorescently labeled alkyne upon conjugation.[6]

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Azide Functionalization cluster_protocol2 Protocol 2: Click Chemistry NP_COOH Carboxylated Nanoparticles Activation EDC/Sulfo-NHS Activation NP_COOH->Activation Step 1 PEG_Azide This compound Conjugation Activation->PEG_Azide Step 2 NP_N3 Azide-Functionalized Nanoparticles PEG_Azide->NP_N3 Step 3 Click_Reaction CuAAC Reaction (CuSO4, THPTA, NaAsc) NP_N3->Click_Reaction Alkyne_Molecule Alkyne-Modified Molecule Alkyne_Molecule->Click_Reaction Conjugated_NP Fully Conjugated Nanoparticles Click_Reaction->Conjugated_NP

Caption: Workflow for nanoparticle functionalization.

signaling_pathway cluster_targeting Targeted Drug Delivery NP Functionalized Nanoparticle Targeting_Ligand Targeting Ligand (e.g., Antibody) Cell_Surface_Receptor Cell Surface Receptor Targeting_Ligand->Cell_Surface_Receptor Binding Cancer_Cell Cancer Cell Internalization Endocytosis Cancer_Cell->Internalization Drug_Release Drug Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Targeted drug delivery mechanism.

References

Application Notes and Protocols: Utilizing Boc-N-Amido-PEG3-azide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-Amido-PEG3-azide is a heterobifunctional linker designed for the strategic modification of peptides and other biomolecules. This reagent incorporates three key chemical moieties: a tert-butyloxycarbonyl (Boc)-protected amine, a three-unit polyethylene glycol (PEG) spacer, and a terminal azide group. The strategic combination of these features allows for a controlled, multi-step approach to peptide modification.

The incorporation of a PEG spacer, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and proteins.[1] PEGylation can improve a drug's solubility, extend its circulating half-life by preventing premature renal clearance, and increase its stability against proteolytic degradation.[2][3][4] Furthermore, the PEG chain can shield the peptide from the immune system, reducing its immunogenicity.[4][5]

The terminal azide group makes the PEGylated peptide available for "click chemistry," a class of bioorthogonal reactions that are high-yielding and highly specific.[6][7] This enables the covalent attachment of the peptide to other molecules, such as small molecule drugs, imaging agents, or targeting ligands, with high efficiency and under mild conditions.[8]

Key Features and Applications

  • Controlled Amine Reactivity: The Boc-protected amine allows for the selective deprotection and subsequent coupling to a peptide's C-terminus, N-terminus, or a side-chain carboxyl group, preventing unwanted side reactions. The Boc group is stable in basic conditions but is readily removed with acid.[9][10]

  • Enhanced Pharmacokinetics: The hydrophilic PEG3 spacer increases the hydrodynamic radius and solubility of the conjugated peptide, which can lead to improved in-vivo stability and a longer circulatory half-life.[3][5]

  • Bioorthogonal Conjugation: The terminal azide group is stable under most peptide synthesis conditions and serves as a reactive handle for highly efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[6][11]

  • Versatile Platform: This linker is ideal for creating complex biomolecular constructs, including Antibody-Drug Conjugates (ADCs), targeted drug delivery systems, and PROTACs (Proteolysis Targeting Chimeras).[11][12]

Overall Experimental Workflow

The general strategy for incorporating this compound into a peptide involves three main stages: deprotection of the linker, coupling the linker to the desired peptide, and finally, conjugating a molecule of interest via click chemistry.

G cluster_prep Linker Preparation cluster_synthesis Peptide Synthesis & Modification cluster_conjugation Bioorthogonal Conjugation A This compound B Deprotection (TFA) A->B Acidic Cleavage D Coupling Reaction B->D Free Amine Linker C Synthesized Peptide (e.g., on solid support) C->D E Azide-PEGylated Peptide D->E Amide Bond Formation G Click Chemistry (CuAAC) E->G F Alkyne-Modified Molecule F->G H Final Peptide Conjugate G->H Triazole Linkage

Caption: General workflow for peptide modification using this compound.

Protocol 1: Boc Deprotection of this compound

The first step is the removal of the Boc protecting group to expose the primary amine. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[10]

Caption: Reaction scheme for the acidic deprotection of the Boc group.

Methodology
  • Dissolution: Dissolve this compound in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 50% TFA in DCM.[10]

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure (rotoevaporation).

  • Purification: The resulting amine can be used directly or purified if necessary. The crude product is often co-evaporated with toluene to azeotropically remove residual TFA.

Quantitative Data: Boc Deprotection Conditions
ParameterConditionNotes
Reagent Trifluoroacetic Acid (TFA)Strong acids like HCl in dioxane or H₂SO₄ can also be used.[9][13]
Solvent Dichloromethane (DCM)A common solvent for peptide synthesis.[10]
Concentration 20-50% TFA in DCMHigher concentrations lead to faster deprotection.[10][14]
Temperature 0°C to Room TemperatureThe reaction is typically fast at room temperature.
Reaction Time 15 - 30 minutesMonitor by TLC for completion.
Workup Evaporation of solventThe resulting TFA salt is often used directly in the next step.

Protocol 2: Coupling of Amido-PEG3-azide to a Peptide

Once deprotected, the free amine of the linker can be coupled to a peptide. This is typically done on a solid-phase resin where the peptide has been synthesized. The coupling reaction forms a stable amide bond, usually at the C-terminus of the peptide, using standard peptide coupling reagents.

Caption: Coupling the deprotected PEG linker to a resin-bound peptide.

Methodology (Solid-Phase)
  • Resin Swelling: Swell the peptide-resin in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Activation: In a separate vessel, pre-activate the C-terminal carboxyl group of the peptide on the resin. Alternatively, for coupling to an N-terminus, the carboxyl group of a different linker would be activated.

  • Coupling Reagent Addition: Add coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) to the resin.[15]

  • Linker Addition: Add the deprotected Amido-PEG3-azide (dissolved in DMF) to the activated peptide-resin.

  • Reaction: Allow the reaction to proceed at room temperature with gentle agitation for 1-2 hours.

  • Monitoring: Perform a Kaiser test or similar colorimetric test to confirm the consumption of the free amine.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts. The resin is now ready for cleavage or further modification.

Quantitative Data: Peptide Coupling Conditions
ParameterConditionNotes
Coupling Reagents HATU/DIEA, HBTU/DIEA, DCC/HOBtHATU is often preferred for its efficiency and lower risk of racemization.[15]
Solvent N,N-Dimethylformamide (DMF)Standard solvent for solid-phase peptide synthesis.
Stoichiometry 1.5 - 3 equivalents of linker and coupling reagentsRelative to the peptide loading on the resin.
Temperature Room Temperature
Reaction Time 1 - 4 hoursMonitor for completion to avoid incomplete coupling.
Workup Resin washingThorough washing is critical for purity.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The final step is the conjugation of the azide-PEGylated peptide to a molecule containing a terminal alkyne. The Cu(I)-catalyzed click reaction is a robust and highly efficient method to form a stable triazole linkage.[7]

Caption: Click chemistry conjugation of an azide-peptide with an alkyne molecule.

Methodology
  • Dissolution: Dissolve the azide-functionalized peptide and the alkyne-modified molecule in a suitable solvent system, typically a mixture of water and a miscible organic solvent like t-butanol or DMSO.

  • Catalyst Preparation: Prepare fresh solutions of the copper(II) sulfate (CuSO₄) catalyst and the sodium ascorbate reducing agent.

  • Reaction Initiation: Add the sodium ascorbate to the reaction mixture first, followed by the copper(II) sulfate. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-12 hours.

  • Monitoring: Monitor the reaction by HPLC or LC-MS to track the formation of the triazole product.

  • Purification: Once complete, the final peptide conjugate can be purified using standard techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Quantitative Data: CuAAC Reaction Conditions
ParameterConditionNotes
Catalyst CuSO₄ (Copper(II) Sulfate)Typically 0.1-0.2 equivalents.
Reducing Agent Sodium AscorbateTypically 0.5-1.0 equivalents. Reduces Cu(II) to the active Cu(I).
Solvent Aqueous buffer / t-BuOH, DMSOThe reaction is tolerant of aqueous conditions.[7]
Stoichiometry 1.1 - 1.5 equivalents of alkyne moleculeRelative to the azide-peptide.
Temperature Room Temperature
Reaction Time 1 - 24 hoursGenerally high yielding.[7]
Purification RP-HPLCStandard method for peptide purification.

References

Revolutionizing ADC Development: Utilizing Boc-N-Amido-PEG3-azide for Enhanced Therapeutic Precision

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is a critical determinant of an ADC's safety and efficacy. This application note details the use of Boc-N-Amido-PEG3-azide, a heterobifunctional linker, in the development of next-generation ADCs. The incorporation of a short polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic profile and reduce aggregation. The Boc-protected amine and the terminal azide group allow for a controlled, two-step conjugation strategy, enabling precise control over the final ADC structure and the drug-to-antibody ratio (DAR).

The Boc (tert-butyloxycarbonyl) protecting group provides a robust and reliable method for masking the amine functionality during the initial conjugation steps. It can be efficiently removed under acidic conditions to reveal the amine for subsequent reactions. The azide group facilitates highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for attaching the cytotoxic payload. This modular approach offers researchers a versatile platform for the development of homogenous and well-defined ADCs with optimized therapeutic windows.

Advantages of Utilizing this compound in ADC Development

The strategic incorporation of the this compound linker in ADC design offers several key advantages that address common challenges in ADC development:

  • Improved Pharmacokinetics: The hydrophilic PEG3 spacer can increase the solubility of the ADC, reducing the propensity for aggregation, which is a common issue with hydrophobic payloads.[1][2] This can lead to a longer circulation half-life and improved tumor accumulation.[1][2]

  • Controlled Drug-to-Antibody Ratio (DAR): The orthogonal nature of the Boc-protected amine and the azide group allows for a stepwise and controlled conjugation process. This enables the synthesis of ADCs with a more uniform DAR, which is a critical quality attribute that impacts both efficacy and safety.[1]

  • Enhanced Stability: The triazole ring formed during click chemistry conjugation is highly stable, ensuring that the cytotoxic payload remains securely attached to the antibody in systemic circulation, thereby minimizing off-target toxicity.[3]

  • Versatility in Conjugation Chemistry: The azide functionality is compatible with both copper-catalyzed and copper-free click chemistry reactions, providing flexibility in the choice of conjugation strategy to best suit the specific antibody and payload.[4][5]

  • Modular and Efficient Synthesis: The two-step conjugation process simplifies the synthesis and purification of the final ADC, allowing for a more streamlined and efficient development workflow.

Data Presentation: Impact of PEGylation on ADC Performance

The inclusion of a PEG spacer, even a short one like PEG3, can significantly influence the physicochemical properties and biological activity of an ADC. The following tables summarize quantitative data illustrating the impact of PEGylation on key ADC parameters.

Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50)

Linker LengthADC Construct (Illustrative)Target Cell LineIC50 (pM)Key Observation
No PEGTrastuzumab-DM1SK-BR-3 (HER2+)~15High potency with non-PEGylated linker.
PEG3 (Short) Trastuzumab-DM1 SK-BR-3 (HER2+) ~25-50 Slight decrease in potency compared to no PEG. [6]
PEG12 (Long)Trastuzumab-DM1SK-BR-3 (HER2+)~100-200Further decrease in potency with longer PEG chain.

Note: Data are illustrative and synthesized from multiple sources. Absolute IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.[6]

Table 2: Effect of PEG Linker Length on ADC Pharmacokinetics (Clearance)

Linker LengthADC Construct (Illustrative)Clearance Rate (mL/day/kg)Key Observation
No PEGNon-binding IgG-MMAE (DAR8)~8.5Rapid clearance due to hydrophobicity.
PEG3 (Short) Non-binding IgG-MMAE (DAR8) ~4.8 Modest improvement in clearance. [6]
PEG8 (Medium)Non-binding IgG-MMAE (DAR8)~4.0Significant reduction in clearance.[7]
PEG12 (Long)Non-binding IgG-MMAE (DAR8)~2.5Substantial improvement, leading to longer circulation.[6]

Note: Data are illustrative and synthesized from multiple sources. Clearance rates are dependent on the specific ADC and animal model used.[6][7]

Table 3: Effect of PEG Linker Length on In Vivo Antitumor Efficacy

Linker LengthADC Construct (Illustrative)Tumor ModelTumor Growth Inhibition (%)Key Observation
No PEGAnti-FRα ADCMurine FRα Model~11%Limited efficacy, likely due to poor PK.
PEG2/PEG4 (Short) Anti-FRα ADC Murine FRα Model ~35-45% Improved efficacy with short PEG chains. [6]
PEG8/PEG12 (Long)Anti-FRα ADCMurine FRα Model~75-85%Significantly enhanced efficacy with longer PEG chains.[6]

Note: Data are illustrative and synthesized from multiple sources. Efficacy is dependent on the specific ADC, tumor model, and dosing regimen.[6]

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using this compound. Optimization of reaction conditions may be necessary for specific antibodies and payloads.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, which can then be conjugated to a payload or antibody.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting deprotected linker (H₂N-Amido-PEG3-azide) as a TFA salt can be used directly in the next step or after neutralization.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.

Protocol 2: Conjugation of a Carboxyl-Containing Payload to the Deprotected Linker

This protocol outlines the coupling of the deprotected H₂N-Amido-PEG3-azide to a payload containing a carboxylic acid group using standard amide bond formation chemistry.

Materials:

  • Deprotected H₂N-Amido-PEG3-azide

  • Carboxyl-containing cytotoxic payload (e.g., a derivative of MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve the carboxyl-containing payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.

  • In a separate flask, dissolve the deprotected H₂N-Amido-PEG3-azide (1 equivalent) in anhydrous DMF and add TEA or DIPEA (2-3 equivalents).

  • Add the activated payload solution to the linker solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the payload-linker conjugate by preparative reverse-phase HPLC.

Protocol 3: Antibody Modification and Click Chemistry Conjugation

This protocol describes a general procedure for modifying an antibody with a terminal alkyne and subsequent conjugation to the azide-functionalized payload-linker construct via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Monoclonal antibody (mAb)

  • Alkyne-PEG-NHS ester (for modification of lysine residues)

  • Payload-PEG3-azide conjugate (from Protocol 2)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column (e.g., PD-10)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

Part A: Antibody Modification with Alkyne Groups

  • Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

  • Dissolve the Alkyne-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Add the Alkyne-PEG-NHS ester solution to the antibody solution at a molar excess of 5-20 fold.

  • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Remove excess, unreacted Alkyne-PEG-NHS ester using a desalting column equilibrated with PBS.

  • Determine the concentration and degree of labeling of the alkyne-modified antibody (mAb-alkyne) by UV-Vis spectroscopy and mass spectrometry.

Part B: CuAAC Click Chemistry Conjugation

  • Prepare a stock solution of the payload-PEG3-azide conjugate in DMSO.

  • In a reaction vessel, combine the mAb-alkyne with a 2-5 fold molar excess of the payload-PEG3-azide conjugate.

  • Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA/TBTA in a 1:5 molar ratio in water.

  • Prepare a fresh solution of sodium ascorbate in water.

  • Add the copper catalyst solution to the antibody-payload mixture to a final copper concentration of 50-200 µM.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the resulting ADC by size-exclusion chromatography to remove unreacted payload-linker and catalyst components.

  • Characterize the final ADC for purity, DAR, and aggregation by methods such as SEC-HPLC, HIC-HPLC, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow for ADC Synthesis

The following diagram illustrates the overall workflow for the synthesis of an ADC using this compound.

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_payload_prep Payload-Linker Conjugation cluster_adc_synthesis ADC Synthesis cluster_purification Purification & Characterization Boc_Linker This compound Deprotection Boc Deprotection (TFA/DCM) Boc_Linker->Deprotection Deprotected_Linker H2N-Amido-PEG3-azide Deprotection->Deprotected_Linker Payload_Linker Payload-PEG3-azide Deprotected_Linker->Payload_Linker Payload Carboxyl-Payload (e.g., MMAE derivative) Activation EDC/NHS Activation Payload->Activation Activation->Payload_Linker Click_Reaction Click Chemistry (CuAAC) Payload_Linker->Click_Reaction Antibody Monoclonal Antibody (mAb) Modification Alkyne Modification (NHS-Ester) Antibody->Modification Modified_Ab mAb-Alkyne Modification->Modified_Ab Modified_Ab->Click_Reaction ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization (HIC, MS) Purification->Characterization

Caption: ADC Synthesis Workflow using this compound.

Signaling Pathway for Auristatin-Based ADC Cytotoxicity

The following diagram illustrates the mechanism of action of an ADC carrying an auristatin payload, such as Monomethyl Auristatin E (MMAE), which leads to cancer cell death.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell ADC ADC Tumor_Antigen Tumor Antigen ADC->Tumor_Antigen Binding Internalization Receptor-Mediated Endocytosis Tumor_Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release MMAE Free MMAE Payload_Release->MMAE Microtubule_Disruption Microtubule Disruption MMAE->Microtubule_Disruption Inhibition Tubulin Tubulin Dimers Microtubule_Assembly Microtubule Polymerization Tubulin->Microtubule_Assembly Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Experimental setup for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with Boc-N-Amido-PEG3-azide.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-N-Amido-PEG3-azide

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application guidelines for the use of this compound in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept that emphasizes reactions that are high-yielding, modular, and produce minimal byproducts.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[1][] The CuAAC reaction is noted for its exceptional reliability, specificity, and tolerance to a wide range of functional groups and solvents, including water.[2][4]

This compound is a versatile reagent containing a short polyethylene glycol (PEG) spacer, a terminal azide for click chemistry, and a Boc-protected amine. This structure makes it an ideal linker for various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[5][6] The PEG linker enhances solubility and can improve the pharmacokinetic properties of the final conjugate. This protocol outlines the experimental setup for utilizing this compound in a typical CuAAC reaction.

Mechanism of Action

The CuAAC reaction is a highly efficient cycloaddition catalyzed by a copper(I) species.[][7] The catalytic cycle, a variant of the Huisgen 1,3-dipolar cycloaddition, is accelerated by up to 10⁷ to 10⁸-fold in the presence of Cu(I).[2] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][2][7] The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring that ultimately leads to the stable triazole product.[]

To prevent the oxidation of the active Cu(I) catalyst and protect sensitive biomolecules from reactive oxygen species, a stabilizing ligand is often employed.[7][8][9] Common ligands include tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media.[7]

Experimental Protocols

This section provides a general protocol for the CuAAC reaction between this compound and a generic alkyne-containing molecule. Optimization may be required depending on the specific substrates.

Materials and Reagents
  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), t-Butanol/Water mixture, Phosphate-Buffered Saline (PBS)

  • Deionized Water

  • Nitrogen or Argon gas (for deoxygenation)

Stock Solution Preparation
  • This compound (10 mM): Dissolve 3.18 mg of this compound (MW: 318.37 g/mol )[10] in 1 mL of DMF or DMSO.

  • Alkyne Substrate (10 mM): Dissolve the alkyne-containing molecule in a compatible solvent to achieve a 10 mM concentration.

  • Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.

  • Sodium Ascorbate (100 mM): Prepare fresh by dissolving 19.8 mg of sodium ascorbate in 1 mL of deionized water. Protect from light.

  • Ligand (THPTA/TBTA) (50 mM): Dissolve the ligand in DMSO or water (for THPTA) to make a 50 mM stock solution.

General CuAAC Reaction Protocol

This protocol is for a final reaction volume of 500 µL.

  • To a microcentrifuge tube, add the following in order:

    • 437.5 µL of the chosen buffer or solvent (e.g., PBS, t-Butanol/Water).

    • Your alkyne-functionalized molecule to a final concentration of ~30 µM.

  • Add 5 µL of the 5 mM this compound solution. This will result in a final azide concentration of 50 µM.[8]

  • Prepare a premixed solution of the copper catalyst and ligand. Combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand.[8] Add this premix to the reaction tube. The final concentrations will be 0.10 mM CuSO₄ and 0.50 mM ligand (a 5:1 ligand-to-copper ratio).[8]

  • Vortex the mixture gently.

  • To initiate the reaction, add 25 µL of freshly prepared 100 mM sodium ascorbate solution (final concentration 5 mM).[8]

  • Vortex the tube again briefly. If the substrates are sensitive to oxygen, ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon).

  • Allow the reaction to proceed at room temperature for 1 to 4 hours. Reaction time may be extended (up to 24 hours) or heating may be applied (e.g., 35-50 °C) to improve conversion for less reactive substrates.[11][12]

  • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or HPLC.

Data Presentation: Reaction Parameter Optimization

The efficiency of the CuAAC reaction can be influenced by several factors. The following table provides a starting point for optimizing your specific conjugation.

ParameterRecommended RangeNotes
Azide:Alkyne Ratio 1:1 to 1.5:1A slight excess of the less valuable or more soluble reagent can drive the reaction to completion.[13]
Solvent DMF, DMSO, tBuOH/H₂O, PBSChoice depends on substrate solubility. Aqueous buffers are suitable for bioconjugation.[2][4]
Catalyst (CuSO₄) 50 µM - 1 mMHigher concentrations can accelerate the reaction but may require more rigorous removal.
Reducing Agent (NaAsc) 5 - 50 equivalents to Cu(II)A significant excess ensures the copper remains in the active Cu(I) state.
Ligand:Copper Ratio 2:1 to 5:1The ligand accelerates the reaction and protects the substrate from oxidative damage.[7][8]
Temperature Room Temp to 70 °CMost reactions proceed efficiently at room temperature.[12] Higher temperatures may be needed for sterically hindered substrates but can risk substrate degradation.[12]
Reaction Time 1 - 24 hoursReaction is often complete within a few hours but can be left longer to ensure completion.[11]

Purification of PEGylated Products

The purification strategy depends on the properties of the final conjugate. Due to the PEG linker, the product will have different physicochemical properties than the starting materials.

  • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted molecules like the azide, alkyne, and catalyst components.[14]

  • Ion Exchange Chromatography (IEX): Useful if the charge of the molecule is significantly altered upon conjugation.[14]

  • Aqueous Biphasic Systems (ABS): An alternative to chromatography, this liquid-liquid extraction technique can separate PEGylated proteins from their unreacted forms.[15]

  • Reverse-Phase HPLC: Can be used for purification and analysis of smaller, more hydrophobic conjugates.

Visualizations

CuAAC Experimental Workflow

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Purification & Analysis p1 Prepare Stock Solutions (Azide, Alkyne, CuSO4, NaAsc, Ligand) r1 Combine Alkyne, Boc-PEG3-Azide, & Solvent p1->r1 r2 Add Cu/Ligand Premix r1->r2 r3 Initiate with Sodium Ascorbate r2->r3 r4 Incubate (RT, 1-4h) r3->r4 a1 Monitor Progress (LC-MS / HPLC) r4->a1 a2 Purify Product (e.g., SEC, HPLC) a1->a2 a3 Characterize Final Conjugate a2->a3

Caption: General experimental workflow for the CuAAC reaction.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitination & Degradation protac PROTAC (contains Boc-N-Amido-PEG3 linker) poi Protein of Interest (Target) protac->poi e3 E3 Ubiquitin Ligase protac->e3 poi->e3 Brought into Proximity ub Ubiquitination of Target proteasome Proteasomal Degradation ub->proteasome

Caption: Simplified logical diagram of the PROTAC mechanism.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reactions with Boc-N-Amido-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Boc-N-Amido-PEG3-azide in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This versatile reagent is a cornerstone in bioconjugation, enabling the efficient and specific linkage of molecules under biocompatible conditions. Its applications are widespread, ranging from the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) to the functionalization of surfaces and nanoparticles.[1]

Introduction to SPAAC and this compound

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal "click chemistry" reaction that occurs between a strained cyclooctyne (such as dibenzocyclooctyne, DBCO, or bicyclo[6.1.0]nonyne, BCN) and an azide.[2] This reaction proceeds rapidly at physiological temperatures and in aqueous buffers without the need for a cytotoxic copper catalyst, making it ideal for applications involving live cells and other biological systems.[3]

This compound is a heterobifunctional linker that incorporates a short, hydrophilic polyethylene glycol (PEG) spacer. This PEG linker enhances the aqueous solubility and reduces aggregation of the conjugated molecules.[4] The molecule features two key functional groups:

  • Azide group (-N3): Reacts specifically with strained alkynes (e.g., DBCO, BCN) via SPAAC to form a stable triazole linkage.[1]

  • Boc-protected amine (-NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions to reveal a reactive primary amine, allowing for subsequent conjugation steps.[5]

Key Applications

  • Bioconjugation: Labeling of proteins, peptides, nucleic acids, and other biomolecules with probes, tags (e.g., biotin, fluorophores), or drugs.

  • Drug Delivery: Construction of targeted drug delivery systems by linking therapeutic agents to targeting moieties like antibodies or nanoparticles.[1]

  • PROTAC Synthesis: A key building block in the synthesis of PROTACs, where it serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[1][2]

  • Surface Functionalization: Modification of material surfaces to improve biocompatibility or to immobilize biomolecules for biosensor development.[1]

Quantitative Data for SPAAC Reactions

Table 1: Typical Second-Order Rate Constants (k₂) for SPAAC Reactions

Strained AlkyneAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features of Alkyne
Dibenzocyclooctyne (DBCO)Simple Alkyl Azide0.1 - 1.0High reactivity and good stability.[6]
Bicyclo[6.1.0]nonyne (BCN)Simple Alkyl Azide~0.01 - 0.1Good balance of reactivity and stability.[7]
DIBACAzide-labeled chondrocytes1.2 x 10⁻³Suitable for long-term cell tracking.[8]

Note: The presence of a PEG linker on the azide has been shown to potentially increase the reaction rate by minimizing steric hindrance.[9] Reaction conditions such as pH, temperature, and buffer composition can also influence the reaction kinetics.[10]

Table 2: Representative Yields for SPAAC Bioconjugation Reactions

Reaction ScaleReactantsMolar Ratio (Alkyne:Azide)Reaction TimeTypical Yield
AnalyticalDBCO-Protein + Azide-PEG-Fluorophore1 : 31 - 4 hours> 90%
PreparativeDBCO-Antibody + Azide-Drug1 : 54 - 12 hours70 - 95%
Cell-based LabelingDBCO-Fluorophore + Azido-GlycanExcess Fluorophore30 - 60 minQualitative

Note: Yields are highly dependent on the specific biomolecules, reactant concentrations, and purification methods.

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation of a DBCO-Modified Protein

This protocol describes the conjugation of this compound to a protein that has been previously functionalized with a DBCO group.

Materials:

  • DBCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-modified protein to the desired final concentration (e.g., 1-5 mg/mL) in the reaction buffer.

    • Add the this compound stock solution to the protein solution to achieve a 5- to 20-fold molar excess.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Monitoring (Optional): The progress of the conjugation can be monitored by SDS-PAGE (observing a shift in the protein's molecular weight) or mass spectrometry.

  • Purification: Remove the excess unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

  • Boc Deprotection (if required for subsequent steps):

    • Lyophilize the purified conjugate to dryness.

    • Dissolve the conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation.

    • The resulting amine can be used directly or after neutralization with a mild base.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for synthesizing a PROTAC, where this compound serves as the linker. This example assumes the E3 ligase ligand contains a carboxylic acid and the target protein ligand contains a strained alkyne.

Step 1: Coupling of E3 Ligase Ligand to the Deprotected Azide Linker

  • Boc Deprotection: Deprotect this compound as described in Protocol 1, Step 6 to obtain the free amine (H2N-PEG3-N3).

  • Amide Coupling:

    • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and a peptide coupling reagent such as HATU (1.1 eq) in anhydrous DMF.

    • Add a non-nucleophilic base like DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of H2N-PEG3-N3 (1.2 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Purify the resulting E3 Ligand-PEG3-Azide intermediate by preparative HPLC.

Step 2: SPAAC Reaction with the Target Protein Ligand

  • Reaction Setup: Dissolve the E3 Ligand-PEG3-Azide intermediate (1.0 eq) and the strained alkyne-functionalized target protein ligand (1.1 eq) in a suitable solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer).

  • Incubation: Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitoring: Monitor the formation of the final PROTAC product by LC-MS.

  • Purification: Purify the final PROTAC molecule by preparative HPLC.

Visualizations

G General Bioconjugation Workflow using SPAAC cluster_0 Reactant Preparation cluster_1 SPAAC Reaction cluster_2 Purification & Analysis cluster_3 Optional Deprotection A DBCO-Modified Biomolecule C Mix Reactants (Aqueous Buffer, RT or 4°C) A->C B This compound Stock Solution (in DMSO) B->C D Purification (e.g., SEC, Dialysis) C->D 2-12 hours E Characterization (SDS-PAGE, MS) D->E F Boc Deprotection (TFA/DCM) D->F G Final Conjugate with Free Amine F->G 1-2 hours

Caption: General workflow for bioconjugation using SPAAC.

PROTAC_Synthesis PROTAC Synthesis Workflow cluster_0 Step 1: Linker Functionalization cluster_1 Step 2: Final PROTAC Assembly cluster_2 Purification A This compound B Boc Deprotection (TFA) A->B C H2N-PEG3-azide B->C E Amide Coupling (HATU, DIPEA) C->E D E3 Ligase Ligand (-COOH) D->E F E3 Ligand-PEG3-azide Intermediate E->F H SPAAC Reaction F->H G Target Protein Ligand (-DBCO) G->H I Crude PROTAC H->I 4-24 hours J Preparative HPLC I->J K Pure PROTAC J->K

Caption: Workflow for the synthesis of a PROTAC molecule.

References

Application Notes and Protocols for Incorporating Boc-N-Amido-PEG3-azide into Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of functionalized linkers is paramount in the design of advanced drug delivery systems. Boc-N-Amido-PEG3-azide is a versatile heterobifunctional linker that offers a protected amine, a short polyethylene glycol (PEG) spacer, and a terminal azide group. This unique combination of functionalities enables a modular and efficient approach to the construction of sophisticated drug carriers such as nanoparticles and liposomes. The Boc-protected amine allows for controlled, stepwise conjugation, while the short PEG3 spacer can enhance the solubility and pharmacokinetic properties of the final construct.[1][2] The terminal azide group is a key handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the stable attachment of targeting ligands or other moieties.[3][4]

These application notes provide detailed protocols for the use of this compound in the surface functionalization of drug delivery systems, subsequent conjugation via click chemistry, and methods for characterization. Representative data is presented to illustrate the expected outcomes of these modifications.

Key Applications

  • Surface functionalization of nanoparticles and liposomes: Introduction of a reactive azide handle for subsequent bioconjugation.[3][5]

  • Attachment of targeting ligands: Conjugation of antibodies, peptides, or small molecules to enhance target specificity.[3]

  • Development of "stealth" drug carriers: The short PEG spacer can contribute to reduced immunogenicity and prolonged circulation times.[1][6]

  • Construction of complex, multi-functional drug delivery systems: The orthogonal nature of the Boc protecting group and the azide allows for sequential and controlled conjugation steps.

Data Presentation

The following tables summarize representative quantitative data that can be expected when incorporating a short-chain PEG linker like this compound into a nanoparticle-based drug delivery system.

Table 1: Physicochemical Characterization of Nanoparticles Before and After Surface Functionalization.

ParameterUnmodified NanoparticlesThis compound Functionalized NanoparticlesMethod of Analysis
Hydrodynamic Diameter (nm)100 ± 5115 ± 6Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.15 ± 0.020.18 ± 0.03Dynamic Light Scattering (DLS)
Zeta Potential (mV)-25 ± 3-18 ± 2Zeta Potential Measurement
Surface ChemistryCarboxyl groupsPresence of Azide (N₃) and PEG (C-O-C)Fourier-Transform Infrared Spectroscopy (FTIR)

Table 2: Comparative Drug Loading and Encapsulation Efficiency.

Nanoparticle FormulationDrug Loading Content (%)Encapsulation Efficiency (%)
Unmodified Nanoparticles5.2 ± 0.475 ± 5
PEGylated Nanoparticles4.8 ± 0.585 ± 6

Table 3: Representative In Vivo Pharmacokinetic Parameters.

FormulationCirculation Half-life (t½) in hoursArea Under the Curve (AUC) (µg·h/mL)
Non-PEGylated Drug Carrier4.5850
Short-Chain PEGylated Drug Carrier12.22100

Note: The data presented in these tables are representative and may vary depending on the specific nanoparticle core, drug molecule, and experimental conditions.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a primary amine, which can then be used for conjugation to a carboxylated surface of a drug delivery system.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralize the residue by dissolving it in a minimal amount of DCM and washing with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the deprotected Amine-PEG3-azide.

Protocol 2: Surface Functionalization of Carboxylated Nanoparticles

This protocol outlines the conjugation of the deprotected Amine-PEG3-azide to carboxylated nanoparticles (e.g., PLGA nanoparticles) via EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles

  • Amine-PEG3-azide (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Centrifugal filter units or dialysis membrane

Procedure:

  • Activation of Carboxyl Groups:

    • Disperse the carboxylated nanoparticles in Activation Buffer.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add the EDC and NHS solutions to the nanoparticle suspension in molar excess relative to the surface carboxyl groups.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form an NHS ester intermediate.

  • Conjugation Reaction:

    • Dissolve Amine-PEG3-azide in Coupling Buffer.

    • Add the Amine-PEG3-azide solution to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Add the quenching solution to the reaction mixture to deactivate any unreacted NHS esters.

    • Purify the azide-functionalized nanoparticles by repeated centrifugation and resuspension in PBS or by dialysis to remove excess reagents and byproducts.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized nanoparticles and an alkyne-containing molecule (e.g., a targeting ligand).

Materials:

  • Azide-functionalized nanoparticles (from Protocol 2)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

  • Solvent (e.g., DMF/water mixture, DMSO)

Procedure:

  • Dissolve the azide-functionalized nanoparticles and the alkyne-containing molecule in the chosen solvent system.

  • Prepare a stock solution of the copper catalyst premix by mixing equal volumes of a CuSO₄ solution and a THPTA solution.

  • Add the copper catalyst premix to the reaction mixture.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., FTIR to observe the disappearance of the azide peak).

  • Purify the final conjugated nanoparticles using appropriate methods such as dialysis, size-exclusion chromatography, or centrifugation.

Visualizations

The following diagrams illustrate the key workflows described in these application notes.

experimental_workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Surface Functionalization cluster_2 Step 3: Click Chemistry Conjugation Boc_Linker This compound TFA TFA/DCM Boc_Linker->TFA Deprotected_Linker Amine-PEG3-azide TFA->Deprotected_Linker Activated_NP NHS-activated Nanoparticle Nanoparticle Carboxylated Nanoparticle EDC_NHS EDC/NHS Nanoparticle->EDC_NHS EDC_NHS->Activated_NP Azide_NP Azide-Functionalized Nanoparticle Activated_NP->Azide_NP + Amine-PEG3-azide Alkyne_Ligand Alkyne-Targeting Ligand CuAAC Cu(I) Catalyst Sodium Ascorbate Azide_NP->CuAAC Alkyne_Ligand->CuAAC Targeted_NP Targeted Drug Delivery System CuAAC->Targeted_NP

Caption: Experimental workflow for nanoparticle functionalization.

click_chemistry_pathway Azide_NP Azide-Functionalized Nanoparticle Triazole_Linkage Stable Triazole Linkage Azide_NP->Triazole_Linkage Alkyne_Ligand Alkyne-Containing Molecule Alkyne_Ligand->Triazole_Linkage Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Triazole_Linkage catalyzes Conjugated_Product Conjugated Nanoparticle Triazole_Linkage->Conjugated_Product

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

logical_relationship DDS_Core Drug Delivery System Core (e.g., Nanoparticle, Liposome) Linker This compound DDS_Core->Linker is functionalized with Boc_Group Boc Protecting Group Linker->Boc_Group contains PEG_Spacer PEG3 Spacer Linker->PEG_Spacer contains Azide_Group Azide Group Linker->Azide_Group contains Targeting_Ligand Targeting Ligand (with alkyne) Azide_Group->Targeting_Ligand reacts with

Caption: Logical relationship of components.

References

Application Notes and Protocols for PROTAC Synthesis Utilizing Boc-N-Amido-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) using the versatile linker, Boc-N-Amido-PEG3-azide. This document outlines the general principles, detailed experimental protocols, and expected outcomes, including quantitative data for PROTAC performance and characterization.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach in therapeutic development. They function by coopting the cell's own ubiquitin-proteasome system to selectively target and degrade disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule. Polyethylene glycol (PEG) linkers are widely employed due to their ability to improve solubility and cell permeability. This compound is a valuable PEG-based linker that offers a strategic advantage in PROTAC synthesis through the incorporation of a terminal azide group, enabling the use of highly efficient "click chemistry" for conjugation.[1]

Signaling Pathway: PROTAC Mechanism of Action

PROTACs mediate the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation Mediates

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential attachment of the POI and E3 ligase ligands to the linker. The following protocols provide a general framework for this synthesis. For this example, we will consider the synthesis of a hypothetical BRD4-targeting PROTAC.

Overall Synthetic Workflow

The general workflow for the synthesis of a BRD4-targeting PROTAC using this compound involves three main stages:

  • Modification of the E3 Ligase Ligand: An E3 ligase ligand (e.g., pomalidomide) is functionalized with an alkyne group to enable click chemistry.

  • Linker-POI Ligand Conjugation: The this compound linker is first deprotected and then coupled to the POI ligand (e.g., a JQ1 derivative).

  • Final PROTAC Assembly via Click Chemistry: The azide-functionalized Linker-POI ligand conjugate is reacted with the alkyne-functionalized E3 ligase ligand via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

PROTAC_Synthesis_Workflow Start Starting Materials POI_Ligand POI Ligand (e.g., JQ1 derivative) Start->POI_Ligand Linker This compound Start->Linker E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Start->E3_Ligand Step2 Step 2: Amide Coupling (Linker + POI Ligand) POI_Ligand->Step2 Step1 Step 1: Boc Deprotection of Linker Linker->Step1 Step3 Step 3: Functionalization of E3 Ligase Ligand with Alkyne E3_Ligand->Step3 Step1->Step2 Deprotected Linker Step4 Step 4: CuAAC Click Chemistry Step2->Step4 Azide-Linker-POI Step3->Step4 Alkyne-E3 Ligand Purification Purification (HPLC) Step4->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group from the linker to expose the primary amine for subsequent coupling.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.

  • The resulting N-Amido-PEG3-azide is typically used in the next step without further purification.

Protocol 2: Amide Coupling of Deprotected Linker to POI Ligand

Objective: To form an amide bond between the deprotected linker and a carboxylic acid-functionalized POI ligand.

Materials:

  • N-Amido-PEG3-azide (from Protocol 1)

  • Carboxylic acid-functionalized POI ligand (e.g., JQ1-acid) (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of N-Amido-PEG3-azide (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Azide-PEG3-Linker-POI conjugate.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To couple the azide-functionalized linker-POI conjugate with an alkyne-functionalized E3 ligase ligand.

Materials:

  • Azide-PEG3-Linker-POI conjugate (from Protocol 2) (1.0 eq)

  • Alkyne-functionalized E3 ligase ligand (e.g., Pomalidomide-alkyne) (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol/water (1:1) solvent mixture

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • Dissolve the Azide-PEG3-Linker-POI conjugate and the alkyne-functionalized E3 ligase ligand in the t-butanol/water solvent mixture in a reaction vial.

  • Add sodium ascorbate followed by copper(II) sulfate pentahydrate to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Data Presentation

The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables provide representative data for BRD4-targeting PROTACs with varying PEG linker lengths.

Table 1: In Vitro Degradation of BRD4 by PROTACs with PEG Linkers

PROTAC CompoundLinker LengthDC50 (nM)Dmax (%)
PROTAC-PEG22 PEG units8575
PROTAC-PEG3 3 PEG units 50 88
PROTAC-PEG44 PEG units25>95
PROTAC-PEG55 PEG units3592

Data is representative and intended for comparative purposes.

Table 2: Cellular Permeability of PROTACs with PEG Linkers

PROTAC CompoundLinker LengthApparent Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-PEG22 PEG units2.5
PROTAC-PEG3 3 PEG units 3.8
PROTAC-PEG44 PEG units4.5
PROTAC-PEG55 PEG units4.1

Data is representative and intended for comparative purposes.

Experimental Protocols for PROTAC Evaluation

Protocol 4: Western Blot for Protein Degradation

Objective: To quantify the degradation of the target protein induced by the synthesized PROTAC.

Materials:

  • Human cell line expressing the target protein (e.g., MV4-11 for BRD4)

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Western_Blot_Workflow Start Cell Seeding & Treatment Cell_Lysis Cell Lysis Start->Cell_Lysis Protein_Quant Protein Quantification (BCA) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

Conclusion

This compound is a highly effective and versatile linker for the synthesis of PROTACs. Its PEG structure enhances the physicochemical properties of the resulting PROTAC, while the terminal azide and protected amine functionalities allow for a modular and efficient synthetic strategy. The use of click chemistry for the final conjugation step provides high yields and specificity. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the design and development of novel protein degraders.

References

Troubleshooting & Optimization

Troubleshooting incomplete Boc deprotection of PEG linkers.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PEG Linker Chemistry

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering incomplete N-tert-butyloxycarbonyl (Boc) deprotection of PEG linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of incomplete Boc deprotection?

Incomplete Boc deprotection is typically indicated by analytical results. When analyzing your product mixture, you may observe:

  • LC-MS Analysis: A persistent peak corresponding to the mass of the starting Boc-protected material alongside the desired deprotected product.

  • HPLC Analysis: A complex chromatogram showing multiple peaks, including a significant peak for the starting material.

  • NMR Spectroscopy: The continued presence of the characteristic singlet peak for the nine protons of the tert-butyl group, typically found around 1.4 ppm.

  • Solid-Phase Synthesis: A negative or weak result from a qualitative test for primary amines, such as the ninhydrin (Kaiser) test, indicates that the terminal amine has not been successfully exposed. In subsequent steps, this can lead to the deletion of amino acid residues or other building blocks from your final product.[1][2]

Q2: What are the most common causes of incomplete Boc deprotection of PEG linkers?

Several factors can lead to incomplete removal of the Boc group. The most common issues are related to reagents, reaction conditions, and the substrate itself.

  • Insufficient Acid Strength or Concentration: The Boc group is removed by acidolysis.[3] If the acid concentration is too low or its strength is insufficient, the reaction will not proceed to completion. The rate of Boc cleavage has a second-order dependence on acid concentration, meaning a small decrease in acid strength can significantly slow the reaction.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; insufficient reaction time is a frequent cause of incomplete conversion.[3] While most reactions are run at room temperature, some sterically hindered substrates may require longer times.[4][5]

  • Steric Hindrance: The bulky nature of both the PEG chain and the Boc group can sterically hinder the approach of the acid catalyst to the carbamate nitrogen, slowing the deprotection rate.[1][3] This is particularly relevant for high molecular weight PEGs or substrates with bulky adjacent groups.

  • Reagent Degradation: Trifluoroacetic acid (TFA) is hygroscopic and can absorb moisture, reducing its effective concentration. Always use fresh, anhydrous reagents and solvents.

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase applications, the resin must be adequately swollen in the reaction solvent (e.g., Dichloromethane - DCM).[1] Poor swelling can prevent the acid from efficiently penetrating the resin beads to access all the reaction sites, leading to incomplete deprotection.[1][6] Interestingly, 100% TFA may cause less resin swelling than a 55% TFA solution in DCM, potentially leading to lower purity.[1][6]

Q3: I am observing unexpected side products after deprotection. What could be the cause and how can I prevent them?

The primary cause of side products is the reactive tert-butyl cation (tBu⁺) generated during the acid-catalyzed cleavage of the Boc group.[1][7] This electrophile can alkylate nucleophilic residues within your molecule.[7]

Commonly Affected Residues:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[5]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[5]

  • Cysteine (Cys) & Tyrosine (Tyr): The free thiol and phenol groups are also targets for alkylation.[5]

Solution: Use of Scavengers Scavengers are reagents added to the deprotection cocktail to trap the reactive tert-butyl cation before it can react with your product.[5][8] The choice of scavenger depends on the sensitive residues present.

ScavengerTarget Residue(s)Typical Concentration (v/v)Notes
Triisopropylsilane (TIS) Trp, general cation scavenger2.5 - 5%One of the most common and effective scavengers.[3][4]
Thioanisole Met2 - 5%Effective at preventing S-alkylation.[5] Avoid use if Trp is present, as its adducts can alkylate the indole ring.[9]
Dimethyl Sulfide (DMS) Met2 - 5%Helps prevent S-alkylation and can reduce methionine sulfoxide.[5][9]
1,2-Ethanedithiol (EDT) Cys, Trp1 - 2.5%Minimizes disulfide dimer formation for Cys and can be used for Trp.[9]
Water General cation scavenger2.5 - 5%Often used in combination with TIS to trap cations.[10]
Q4: How can I optimize my deprotection conditions?

If you are experiencing incomplete deprotection, consider the following optimization steps, summarized in the table below. It is crucial to monitor the reaction's progress by TLC or LC-MS at set intervals (e.g., 30 min, 1 hr, 2 hr) to find the optimal conditions for your specific substrate.[1][3]

ParameterStandard ConditionOptimization StepRationale
TFA Concentration 20-25% TFA in DCMIncrease to 50% TFA in DCM[3]Overcomes resistance from sterically hindered sites and increases reaction rate.[1]
Reaction Time 1 - 2 hours at RTExtend to 2 - 4 hoursAllows the reaction to proceed to completion for slower-reacting substrates.[1][3]
Alternative Acid TFA in DCM4M HCl in Dioxane[4]Provides a different acid/solvent system that may be more effective for certain substrates.
Temperature Room Temperature (20-25°C)Gentle warming to 40°CIncreases reaction kinetics, but should be used cautiously as it can also increase side product formation.[5]

Experimental Protocols

Protocol 1: Standard Liquid-Phase Boc Deprotection

This protocol describes a general procedure for removing a Boc group from a PEG linker in solution.

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, ice bath, magnetic stirrer

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of ~0.1 M) in a round-bottom flask.[3]

  • Cool the solution to 0°C using an ice bath.[4]

  • Slowly add TFA to the desired final concentration (e.g., 20% to 50% v/v).[3][4]

  • If your substrate contains acid-sensitive residues (like Trp or Met), add a scavenger such as TIS (2.5-5% v/v).[3][4]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[3][4]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[3][4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[4] Co-evaporation with toluene can help remove residual TFA.[3][4]

  • For neutralization, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ solution.[3][4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[3][4]

Protocol 2: Monitoring Deprotection by HPLC

Procedure:

  • Prepare a calibration curve using known concentrations of your starting material and, if available, the purified product.[3]

  • At designated time points during the deprotection reaction (e.g., t=0, 30 min, 60 min, 120 min), carefully withdraw a small aliquot from the reaction mixture.

  • Immediately quench the aliquot by diluting it into a vial containing mobile phase that has been pre-neutralized with a base (e.g., DIPEA) to stop the reaction.[3]

  • Inject the quenched sample onto the HPLC system.

  • Analyze the resulting chromatogram by integrating the peak areas for the starting material and the product. Calculate the percentage conversion at each time point to determine when the reaction is complete.

Visual Guides

The following diagrams illustrate key workflows for troubleshooting and executing a Boc deprotection experiment.

G cluster_0 cluster_1 cluster_2 cluster_3 start Incomplete Deprotection Detected (by LC-MS/TLC) cause1 Check Reagent Quality start->cause1 cause2 Review Reaction Conditions start->cause2 cause3 Consider Substrate Properties start->cause3 sol1a Use Fresh Anhydrous DCM and TFA cause1->sol1a sol2a Increase TFA Concentration (e.g., 25% to 50%) cause2->sol2a sol2b Extend Reaction Time (Monitor by LC-MS) cause2->sol2b sol2c Try Alternative Acid (e.g., 4M HCl in Dioxane) cause2->sol2c sol3a Issue: Steric Hindrance cause3->sol3a sol3b Issue: Side Reactions cause3->sol3b sol3a_action Use More Forcing Conditions (Higher TFA, Longer Time) sol3a->sol3a_action sol3b_action Add Scavengers (e.g., TIS, Thioanisole) sol3b->sol3b_action

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis dissolve 1. Dissolve Boc-PEG in Anhydrous DCM cool 2. Cool to 0°C dissolve->cool add_reagents 3. Add TFA (+ Scavengers) cool->add_reagents react 4. Stir at 0°C to RT (1-2 hours) add_reagents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react If Incomplete concentrate 6. Concentrate (Remove TFA) monitor->concentrate If Complete neutralize 7. Neutralize & Wash (NaHCO3) concentrate->neutralize purify 8. Dry & Purify neutralize->purify analyze 9. Final Analysis (NMR, MS) purify->analyze

Caption: General experimental workflow for Boc deprotection.

References

Technical Support Center: A Guide to Using Boc-N-Amido-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding potential side reactions and challenges encountered when using Boc-N-Amido-PEG3-azide in experimental settings.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis and application of this compound.

Q1: What are the primary side reactions to consider when using this compound?

A1: While this compound is a versatile reagent, several side reactions can occur if reaction conditions are not carefully controlled. The main points of reactivity are the Boc-protecting group and the azide terminus.

  • Premature Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is highly sensitive to acid.[1] Unintentional exposure to acidic conditions during your reaction or work-up can cleave the Boc group, exposing a primary amine. This premature deprotection can lead to unintended reactions at the N-terminus. Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for intentional deprotection but must be avoided when the Boc group needs to remain intact.[2][3]

  • Alkylation by t-Butyl Cation: During Boc deprotection (either intentional or unintentional), a t-butyl cation is generated as an intermediate.[4] This cation can alkylate other nucleophilic sites on your molecule, particularly electron-rich aromatic rings, thiols, or guanidines, creating undesirable by-products.[4] The use of scavengers like anisole can help suppress this side reaction.[1]

  • Azide Reduction: The azide group is relatively stable but can be reduced to a primary amine in the presence of reducing agents such as phosphines (as in the Staudinger ligation), metal hydrides, or through catalytic hydrogenation.[5][6] This is a critical consideration if your experimental design involves reductive steps.

  • PEG Linker and Amide Bond Stability: The PEG linker itself is generally stable, biocompatible, and enhances the solubility of molecules.[7][8] Similarly, the amide bond is robust under most conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could lead to hydrolysis.

Q2: My click chemistry reaction (CuAAC) involving this compound is inefficient. What are the common causes and troubleshooting steps?

A2: Low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) are a frequent issue. Here are key areas to troubleshoot:

  • Catalyst Oxidation: The active catalyst in CuAAC is Cu(I). It is easily oxidized to the inactive Cu(II) state by dissolved oxygen. Ensure your reaction is performed under an inert atmosphere (nitrogen or argon) and use deoxygenated solvents. The addition of a reducing agent, most commonly sodium ascorbate, is critical to regenerate and maintain the Cu(I) catalytic species.

  • Impure Reagents: The purity of your PEG-azide, your alkyne-containing molecule, and your solvents is crucial. Impurities can chelate the copper catalyst, rendering it inactive.

  • Ligand Choice: The use of a copper-stabilizing ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA, can significantly improve reaction efficiency by protecting the Cu(I) from oxidation and disproportionation.

  • pH of the Reaction Mixture: The azide functionality is stable under most conditions, which is an advantage for reactions requiring careful pH control.[9] However, extremes in pH can affect your substrate or other functional groups.

This compound is also suitable for strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups, which avoids the use of a copper catalyst.[10]

Q3: I am observing an unexpected mass in my LC-MS analysis. What could it be?

A3: Unexpected masses in your analysis often point to one of the common side reactions. By calculating the mass difference between your expected product and the observed species, you can diagnose the issue:

  • Mass Loss of 100.12 Da: This mass difference corresponds precisely to the loss of the Boc group (C₅H₉O₂). This indicates that your compound has undergone partial or complete deprotection at some stage of your process.

  • Mass Loss of 28.02 Da: This suggests the reduction of the azide group (N₃) to a primary amine (NH₂). This is a common outcome if the reaction was exposed to unintended reducing conditions.

  • Formation of Adducts: Your molecule may form adducts with ions from your mobile phase or additives, such as sodium (+23 Da) or potassium (+39 Da). These are common in electrospray ionization mass spectrometry.

Process Diagrams

The following diagrams illustrate common workflows and logical relationships for experiments involving this compound.

G cluster_problem Problem Identification cluster_analysis Analysis cluster_yield_solutions Low Yield Troubleshooting cluster_purity_solutions Low Purity Troubleshooting cluster_solutions Corrective Actions start Start: Unexpected Result (e.g., Low Yield, Impurity) check_yield Is Yield Low? start->check_yield check_purity Is Purity Low / Unexpected Mass? start->check_purity check_yield->check_purity No catalyst Check Catalyst System (Cu(I), Ligand, Reductant) check_yield->catalyst Yes boc_loss Mass Loss ~100 Da? -> Check for Acid Exposure check_purity->boc_loss Yes reagents Verify Reagent Purity & Stoichiometry catalyst->reagents conditions Optimize Conditions (Solvent, Temp, Atmosphere) reagents->conditions solution_yield Solution: Use fresh reagents, deoxygenate solvents, add ligand. conditions->solution_yield azide_reduction Mass Loss ~28 Da? -> Check for Reducing Agents boc_loss->azide_reduction No solution_purity Solution: Maintain neutral pH, avoid unintended reductants, purify starting materials. boc_loss->solution_purity Yes other_peaks Other Impurities? -> Check Starting Materials azide_reduction->other_peaks No azide_reduction->solution_purity Yes other_peaks->solution_purity Yes

Caption: A troubleshooting workflow for common experimental issues.

Quantitative Data Summary

This table summarizes the mass changes associated with the most common side reactions, which is useful for interpreting mass spectrometry (MS) data.

Side ReactionFunctional Group ChangeMass Change (Da)Common Causes
Boc Deprotection R-NH-Boc → R-NH₂-100.12Exposure to strong acids (e.g., TFA, HCl).[1][2]
Azide Reduction R-N₃ → R-NH₂-28.02Presence of reducing agents (e.g., phosphines, metal hydrides).[6]
t-Butylation R-H → R-C(CH₃)₃+56.11Reaction with t-butyl cation generated during Boc deprotection.[4]

Key Experimental Protocols

Protocol 1: Standard Boc Deprotection

This protocol outlines the controlled removal of the Boc protecting group.

  • Dissolve: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).

  • Add Acid: Add a strong acid. A common method is to use a 1:1 mixture of DCM and trifluoroacetic acid (TFA).[3] Alternatively, 3-4 M HCl in an organic solvent like dioxane or ethyl acetate can be used.[1]

  • React: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

  • Monitor: Track the reaction's progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or LC-MS, until the starting material is fully consumed.

  • Evaporate: Remove the solvent and excess acid under reduced pressure.

  • Isolate: The resulting amine salt can often be precipitated by adding a non-polar solvent like diethyl ether and then collected by filtration.

Protocol 2: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for performing a "click chemistry" reaction.

  • Prepare Reactants: Dissolve the alkyne-containing molecule (1 equivalent) and this compound (1-1.2 equivalents) in a suitable solvent system, such as a mixture of t-butanol and water.

  • Add Copper Source: Add a solution of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), typically at a loading of 1-5 mol%.

  • Add Reducing Agent: Add a freshly prepared solution of a reducing agent, such as sodium ascorbate, in a quantity greater than the copper source (e.g., 10 mol%) to generate the active Cu(I) catalyst in situ.

  • React: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1 to 24 hours.

  • Monitor: Follow the reaction progress by TLC or LC-MS.

  • Purify: Upon completion, the product can be purified using standard techniques such as column chromatography or preparative HPLC.

G cluster_inputs Required Inputs cluster_conditions Critical Conditions cluster_outcomes Reaction Outcomes reagents High-Purity Reagents (PEG-Azide, Alkyne) atmosphere Inert Atmosphere (Deoxygenated) reagents->atmosphere catalyst Active Catalyst System (Cu(I) Source, Ligand) catalyst->atmosphere failure Side Reactions (Boc Loss, Azide Reduction) catalyst->failure Inactive Catalyst ph_control Controlled pH (Avoid Strong Acid) atmosphere->ph_control success Successful Conjugation (High Yield, High Purity) ph_control->success ph_control->failure Lack of Control

Caption: Logical pathway for a successful conjugation reaction.

References

Technical Support Center: Purification of Boc-N-Amido-PEG3-azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification strategies for Boc-N-Amido-PEG3-azide and its conjugates. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound and its conjugates?

The main challenges in purifying these compounds stem from the physicochemical properties of the PEG linker.[1] Key issues include:

  • High Polarity: The polyethylene glycol (PEG) chain imparts high polarity, which can lead to "streaking" or broad peaks and poor separation during normal-phase chromatography on silica gel.[1][2][3]

  • Lack of a Strong UV Chromophore: The basic PEG structure does not absorb strongly in the UV-Vis spectrum, making detection by standard HPLC methods challenging.[1]

  • Product Heterogeneity: Syntheses can result in a mixture of the desired product, unreacted starting materials, and potential side products.

  • Functional Group Sensitivity: The azide group can be sensitive to certain conditions, such as strong acids, which could lead to degradation during purification.[1] The Boc protecting group is also labile under acidic conditions.[2]

Q2: Which purification methods are most effective for this compound conjugates?

The choice of purification method depends on the scale of the synthesis, the nature of the conjugate, the impurity profile, and the desired final purity. The two most common and effective methods are:

  • Silica Gel Column Chromatography: A cost-effective method suitable for medium to large-scale purifications. Careful selection of the eluent system is critical to mitigate issues related to the high polarity of PEG compounds.[2]

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method offers higher resolution and is ideal for achieving high purity, especially for small to medium-scale purifications.[2] It is particularly useful for separating the target conjugate from unreacted starting materials and other impurities.[4]

Other techniques such as dialysis or size-exclusion chromatography (SEC) can also be employed, particularly for removing small, unreacted linkers from large biomolecule conjugates.[5]

Q3: How can I visualize this compound on a Thin-Layer Chromatography (TLC) plate?

Due to the lack of a strong UV chromophore, visualization of PEGylated azides on a TLC plate can be challenging.[1] While the Boc-N-amido portion may provide some UV activity, it is often weak. Staining is typically required for clear visualization. Common staining methods include:

  • Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds that can be oxidized.

  • Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will stain many organic compounds.

  • Ninhydrin Stain (after azide reduction): For a more specific visualization of the azide, it can first be reduced to an amine on the TLC plate, which can then be stained with ninhydrin.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery of the conjugate from silica gel column chromatography. The compound may be irreversibly adsorbed to the acidic silica gel, especially if the conjugate contains basic moieties.[1]Pre-treat the silica gel with a base like triethylamine before packing the column. Use a solvent system containing a small percentage of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to reduce tailing and improve recovery.[1]
Streaking or poor separation on a silica gel column. The high polarity of the PEG chain is causing poor interaction with the stationary phase.[2][3]Use a carefully selected gradient elution system. A slow, shallow gradient is recommended to improve separation.[2] Consider using a different solvent system, such as a 1:1 mixture of ethanol and isopropanol in chloroform, which can provide better separation than methanol-based systems.[3]
The desired product co-elutes with impurities during RP-HPLC. The gradient of the mobile phase is not optimized for the specific separation.Adjust the gradient of the mobile phase. A shallower gradient can improve the resolution between closely eluting peaks. Ensure the mobile phase contains a suitable ion-pairing agent like trifluoroacetic acid (TFA) or formic acid if the conjugate is charged.
Loss of the azide functional group during purification. The azide group can be sensitive to strongly acidic conditions.[1]Avoid using strongly acidic mobile phases in chromatography. If using RP-HPLC with TFA, minimize the exposure time.[2] If azide instability is suspected, consider alternative purification methods like size-exclusion chromatography or RP-HPLC under neutral pH conditions.[1]
Incomplete removal of unreacted starting materials. The chosen purification method may not have sufficient resolution.For small molecule conjugates, preparative RP-HPLC is often the best choice for removing unreacted starting materials due to its high resolving power.[2] For large biomolecule conjugates, consider dialysis with an appropriate molecular weight cutoff (MWCO) membrane or size-exclusion chromatography.[5]

Quantitative Data Summary

The following table summarizes typical purity levels achieved for this compound and related compounds using standard purification techniques. Yields can vary significantly depending on the specific reaction and purification scale.

Compound Purification Method Typical Purity Reference
This compoundNot specified≥97%[7]
This compoundNot specified95-98%[8]
This compoundNot specified98%[9]
Biotin-PEG7-AzidePreparative RP-HPLC>95%[10]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized for the specific this compound conjugate.

  • Slurry Preparation: Create a slurry of silica gel (230-400 mesh) in a non-polar eluent (e.g., 100% Dichloromethane - DCM).[2]

  • Column Packing: Wet pack the column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle and drain the excess solvent until it is level with the top of the silica. Add a thin layer of sand on top of the silica bed.[2]

  • Sample Loading: Dissolve the crude conjugate in a minimal amount of DCM. If the crude product is an oil, it can be adsorbed onto a small amount of silica gel, dried, and then dry-loaded onto the column.[2]

  • Elution: Begin elution with a non-polar solvent (e.g., DCM or Chloroform) and gradually increase the polarity by introducing a polar solvent like methanol or a 1:1 mixture of ethanol and isopropanol. A slow and shallow gradient is recommended.[2][3]

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC, using an appropriate staining method for visualization.[2]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[2]

Protocol 2: Purification by Preparative RP-HPLC

This protocol is a general guideline and should be optimized based on the specific conjugate and HPLC system.

  • Sample Preparation: Dissolve the crude or partially purified product in the initial mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.[2]

  • Column and Mobile Phase: A C18 column is typically used for the separation of PEGylated compounds. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile, both containing 0.1% Trifluoroacetic Acid (TFA) or formic acid.[2]

  • Injection and Elution: Inject the sample onto the column and begin the gradient elution. A typical gradient might be:

    • 5-50% Acetonitrile in Water (both with 0.1% TFA) over 30 minutes.

    • 50-95% Acetonitrile in Water (both with 0.1% TFA) over 5 minutes.

    • Hold at 95% Acetonitrile for 5 minutes.[2]

  • Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at ~214 nm for the amide bond or another relevant wavelength for the conjugate).[2]

  • Product Isolation: Combine the pure fractions, and if necessary, neutralize the TFA. Remove the organic solvent and lyophilize to obtain the purified product.

Workflow and Logic Diagrams

PurificationWorkflow cluster_prep Preparation cluster_purification Purification Method Selection cluster_analysis Analysis and Final Product crude_product Crude this compound Conjugate dissolve Dissolve in appropriate solvent crude_product->dissolve decision Scale and Purity Requirement? dissolve->decision silica Silica Gel Chromatography decision->silica Large Scale hplc Preparative RP-HPLC decision->hplc High Purity / Small Scale tlc TLC Analysis of Fractions silica->tlc hplc_analysis HPLC Analysis of Fractions hplc->hplc_analysis combine Combine Pure Fractions tlc->combine hplc_analysis->combine evaporate Solvent Evaporation / Lyophilization combine->evaporate final_product Pure Conjugate evaporate->final_product

Caption: General workflow for the purification of this compound conjugates.

TroubleshootingLogic cluster_silica Silica Gel Issues cluster_hplc RP-HPLC Issues start Low Yield or Purity? streaking Streaking on TLC/Column? start->streaking Using Silica coelution Co-elution of Impurities? start->coelution Using HPLC low_recovery Low Recovery? streaking->low_recovery No solution_streaking Optimize Gradient Use EtOH/IPA in Chloroform streaking->solution_streaking Yes solution_recovery Add Basic Modifier (e.g., TEA) Pre-treat Silica low_recovery->solution_recovery Yes degradation Product Degradation? coelution->degradation No solution_coelution Use Shallower Gradient Optimize Mobile Phase coelution->solution_coelution Yes solution_degradation Use Milder Acid (Formic Acid) Neutral pH HPLC degradation->solution_degradation Yes

Caption: Troubleshooting decision tree for purification issues.

References

Avoiding aggregation during bioconjugation with Boc-N-Amido-PEG3-azide.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation using Boc-N-Amido-PEG3-azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding aggregation and achieving successful conjugation. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My protein is aggregating after adding this compound. What are the likely causes?

A1: Protein aggregation during bioconjugation can be attributed to several factors. The introduction of a PEG linker, while generally intended to improve solubility, can sometimes lead to aggregation under suboptimal conditions.[1][2] Key potential causes include:

  • Suboptimal Buffer Conditions: The pH and ionic strength of your reaction buffer may be too close to the isoelectric point (pI) of your protein, minimizing its solubility and promoting aggregation.[3][4]

  • High Protein Concentration: Elevated protein concentrations increase the probability of intermolecular interactions, which can lead to aggregation.[1][2][4]

  • Hydrophobicity of the Linker: While PEG is hydrophilic, the overall linker construct can have hydrophobic regions that, when conjugated to the protein surface, increase the protein's overall hydrophobicity and encourage self-association.[1][5]

  • Over-labeling: Attaching too many linker molecules can alter the protein's surface charge and isoelectric point, reducing its solubility.[5]

  • Local High Concentrations of the Reagent: Adding the linker too quickly or without adequate mixing can create localized high concentrations, leading to uncontrolled reactions and precipitation.[5]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound should first be dissolved in a small amount of an organic co-solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution.[5] It is recommended to keep the final concentration of the organic solvent in the reaction mixture low, typically below 5% (v/v), to avoid denaturing the protein.[3]

Q3: How does the stoichiometry of the linker affect aggregation?

A3: The molar ratio of this compound to your protein is a critical parameter. A high molar excess can lead to over-labeling, which is a common cause of aggregation.[5] It is advisable to perform a titration experiment to determine the optimal linker-to-protein ratio that achieves the desired degree of labeling without causing significant aggregation. Start with a lower molar ratio (e.g., 3:1 to 5:1) and gradually increase it.[2][3]

Q4: What buffer conditions are recommended to minimize aggregation during bioconjugation?

A4: The choice of buffer is crucial for maintaining protein stability. Here are some key considerations:

  • pH: The buffer pH should be at least 1-1.5 units away from the protein's isoelectric point (pI).[3][4] For reactions targeting primary amines (after deprotection of the Boc group), a pH range of 7.2-8.5 is generally recommended.[5][6]

  • Ionic Strength: The salt concentration should be optimized for your specific protein. A typical starting point is 150 mM NaCl.[3]

  • Buffer Type: Avoid buffers containing primary amines, such as Tris, if the reaction involves amine-reactive chemistry.[2][7] Phosphate-buffered saline (PBS) or HEPES buffers are common choices.[5]

Q5: Are there any additives that can help prevent aggregation?

A5: Yes, several stabilizing excipients can be included in the reaction buffer to enhance protein stability and prevent aggregation.[2][3] The selection and concentration of these additives should be optimized for your specific system.

Summary of Stabilizing Excipients
ExcipientRecommended ConcentrationMechanism of Action
L-Arginine50-100 mMSuppresses protein-protein interactions and aggregation.
Sucrose/Trehalose5-10% (w/v)Stabilizes protein structure through preferential exclusion.[3]
Polysorbate 20/800.01-0.1% (v/v)Non-ionic detergents that reduce hydrophobic interactions.[3]
Glycine20-50 mMCan help to stabilize proteins and reduce aggregation.

Experimental Protocols

Protocol 1: General Bioconjugation with this compound (via Click Chemistry)

This protocol assumes the protein of interest has been functionalized with an alkyne group for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[8][9]

1. Reagent Preparation:

  • Protein Solution: Prepare the alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
  • Linker Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM immediately before use.

2. Bioconjugation Reaction:

  • Add the desired molar excess of the this compound stock solution to the protein solution slowly while gently vortexing.
  • Add a copper(II) sulfate solution to a final concentration of 1 mM.
  • Add a reducing agent, such as sodium ascorbate, to a final concentration of 5 mM to reduce Cu(II) to Cu(I).
  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

3. Purification:

  • Remove unreacted linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.

4. Analysis:

  • Confirm conjugation and assess for aggregation using SDS-PAGE and SEC.

Troubleshooting Guide for Aggregation
IssuePotential CauseRecommended Solution
Visible precipitate forms during the reaction.Suboptimal buffer conditions or high reagent concentration.1. Screen different buffer pH values and ionic strengths.[3] 2. Add the linker solution dropwise with gentle mixing.[5] 3. Lower the reaction temperature to 4°C.[5]
Increased high molecular weight species observed by SEC.Intermolecular cross-linking or over-labeling.1. Reduce the molar excess of the linker.[3] 2. Optimize the reaction time.[3] 3. Add stabilizing excipients to the buffer.[3]
Loss of protein activity after conjugation.Modification of critical residues or protein unfolding.1. If applicable, protect the active site before conjugation. 2. Perform the reaction at a lower temperature.[5] 3. Screen for less denaturing buffer conditions.

Visualizations

Experimental Workflow for Bioconjugation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein Prepare Alkyne-Protein mix Mix Protein and Linker prep_protein->mix prep_linker Dissolve Linker in DMSO prep_linker->mix add_catalyst Add Cu(I) Catalyst mix->add_catalyst incubate Incubate add_catalyst->incubate purify Purify (SEC/Dialysis) incubate->purify analyze Analyze (SDS-PAGE, SEC) purify->analyze

Caption: A general workflow for bioconjugation using this compound via click chemistry.

Troubleshooting Logic for Aggregation

troubleshooting_aggregation cluster_solutions Troubleshooting Steps start Aggregation Observed? solution1 Optimize Buffer: - Adjust pH away from pI - Screen ionic strength start->solution1 Yes solution2 Reduce Molar Excess of Linker solution1->solution2 solution3 Lower Protein Concentration solution2->solution3 solution4 Add Stabilizing Excipients (e.g., Arginine) solution3->solution4 solution5 Modify Reaction Conditions: - Lower temperature - Slower addition of linker solution4->solution5 end_node Aggregation Minimized solution5->end_node

Caption: A decision-making workflow for troubleshooting protein aggregation during bioconjugation.

References

Low solubility problems with Boc-N-Amido-PEG3-azide and how to solve them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Boc-N-Amido-PEG3-azide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a potential issue?

This compound is a heterobifunctional linker molecule commonly used in bioconjugation and proteomics, particularly for "click chemistry" reactions. It contains a Boc-protected amine, a three-unit polyethylene glycol (PEG) spacer, and a terminal azide group. While the PEG spacer is designed to enhance aqueous solubility, the molecule's overall solubility can be influenced by the Boc protecting group, which is hydrophobic.[1][2] This can sometimes lead to challenges when dissolving it in certain solvent systems, especially at higher concentrations.

Q2: In which solvents is this compound generally soluble?

This compound and similar PEGylated linkers are most soluble in polar aprotic organic solvents.[3][4] Common successful solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)[5]

It is less soluble in nonpolar solvents like hexanes and diethyl ether, and its solubility in aqueous buffers alone can be limited.[6]

Q3: Can I dissolve this compound directly in an aqueous buffer?

Directly dissolving this compound in an aqueous buffer is often difficult and may result in incomplete dissolution or precipitation, especially at higher concentrations. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and then add it dropwise to the aqueous buffer with vigorous stirring.[6]

Q4: How should I store this compound to maintain its integrity?

To ensure the stability and reactivity of this compound, it should be stored at -20°C in a dry, dark environment.[2][3][4][7] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can compromise the compound.

Troubleshooting Guide for Solubility Issues

Problem: The compound is not dissolving or is forming a suspension.

This is the most common issue encountered. The following troubleshooting steps can help resolve this problem.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard method for dissolving this compound for use in subsequent experiments.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound to warm to room temperature before opening.

  • Solvent Addition: Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-100 mM).

  • Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.

  • Sonication (Optional): If the compound has not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

  • Gentle Warming (Optional): If solubility is still an issue, warm the solution in a water bath to 30-40°C for a few minutes.[8] Do not overheat, as this could lead to degradation.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles before proceeding.

Protocol 2: Dilution of Stock Solution into Aqueous Buffer

This protocol outlines the correct procedure for introducing the organic stock solution into an aqueous reaction mixture.

Materials:

  • Concentrated stock solution of this compound (from Protocol 1)

  • Aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

Procedure:

  • Stir the Buffer: Place your aqueous buffer in a beaker or flask with a magnetic stir bar and begin stirring at a moderate speed.

  • Dropwise Addition: Slowly add the concentrated organic stock solution drop-by-drop to the vortex of the stirring buffer. This ensures rapid mixing and prevents localized high concentrations that can lead to precipitation.

  • Final Concentration: Keep the final concentration of the organic co-solvent (DMSO or DMF) as low as possible in the final reaction mixture, ideally below 20% (v/v), to avoid negatively impacting the stability and function of biomolecules.

  • Observe: Monitor the solution for any signs of precipitation or cloudiness. If this occurs, you may need to increase the proportion of organic co-solvent or lower the final concentration of the PEG linker.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolventQualitative SolubilityNotes
Polar Aprotic DMSO, DMFHighRecommended for preparing concentrated stock solutions.[3][4]
Acetonitrile (ACN)Moderate to HighMay require sonication or gentle warming.[5]
Tetrahydrofuran (THF)Moderate to HighGood for organic synthesis applications.[5]
Chlorinated Dichloromethane (DCM)Moderate to HighCommonly used in synthesis and purification steps.[3][4]
ChloroformModerateSolubility can be enhanced by gentle heating.[9]
Polar Protic Water/Aqueous BuffersLow to Very LowDirect dissolution is not recommended. Use a co-solvent.[6]
Methanol, EthanolLow to ModerateMay be used in some cases, but less effective than polar aprotic solvents.
Nonpolar Hexanes, Diethyl EtherVery Low/InsolubleNot recommended for dissolving this compound.[6]

Note: Quantitative solubility data for this compound is not widely published. The information above is based on data for structurally similar PEGylated compounds and general principles of chemical solubility.

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue with This compound check_solvent Is the solvent appropriate? (e.g., DMSO, DMF, DCM) start->check_solvent prepare_stock Prepare a concentrated stock solution in anhydrous polar aprotic solvent. check_solvent->prepare_stock No agitate Apply mechanical agitation (Vortexing, Sonication) check_solvent->agitate Yes prepare_stock->agitate use_cosolvent Use a co-solvent system. (e.g., DMSO/water) warm Apply gentle warming (30-40°C) agitate->warm Still not dissolved success Success: Compound Dissolved agitate->success Dissolved check_concentration Is the concentration too high? warm->check_concentration Still not dissolved warm->success Dissolved lower_concentration Lower the final concentration of the PEG linker. check_concentration->lower_concentration Yes fail Issue Persists: Consult further technical support or consider alternative linkers. check_concentration->fail No lower_concentration->success

Caption: Troubleshooting workflow for this compound solubility issues.

Dissolution_Process start Start: Solid this compound add_solvent Add anhydrous DMSO or DMF start->add_solvent vortex Vortex vigorously add_solvent->vortex sonicate_warm Optional: Sonicate or Warm gently (30-40°C) vortex->sonicate_warm If needed stock_solution Clear, Concentrated Stock Solution vortex->stock_solution If dissolved sonicate_warm->stock_solution dropwise_addition Add stock solution dropwise to stirring buffer stock_solution->dropwise_addition aqueous_buffer Aqueous Buffer with Stirring aqueous_buffer->dropwise_addition final_solution Final Homogeneous Reaction Mixture dropwise_addition->final_solution

Caption: Recommended experimental workflow for dissolving this compound.

References

Impact of pH on Boc-N-Amido-PEG3-azide reaction efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-N-Amido-PEG3-azide. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the critical role of pH in ensuring the efficiency and success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions using this compound?

A1: While CuAAC reactions are robust and can proceed over a wide pH range (typically 4 to 12), the optimal pH for bioconjugation applications is between 7 and 9.[1][2] A neutral to slightly basic pH, often around 7.0-7.5, provides a good balance between reaction efficiency and the stability of sensitive biomolecules like proteins.[2][3] Buffers such as phosphate-buffered saline (PBS) or HEPES are generally suitable for maintaining this pH range.[3]

Q2: How does pH influence Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this linker?

A2: SPAAC is generally less sensitive to pH than its copper-catalyzed counterpart.[2] However, the reaction rate can be influenced by both pH and the type of buffer used. Some studies have indicated that higher pH values can increase the reaction rate for certain cyclooctynes. For instance, higher reaction rates have been observed in HEPES buffer at pH 7 compared to PBS at the same pH.[2][4] Despite this, SPAAC is effective across a broad pH range, making it a versatile choice for various experimental conditions.[][6]

Q3: What is the pH stability of the Boc protecting group on the linker?

A3: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[7] It is stable under neutral and basic conditions but will be cleaved by strong acids.[8] Exposure to pH levels below 4 should be avoided to prevent premature deprotection of the amine.[9] Standard removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA).[7][10]

Q4: Are the PEG and azide functionalities of the linker sensitive to pH?

A4: The azide group is highly stable under most reaction conditions, including a wide pH range.[11] Similarly, the short PEG3 linker is generally stable and does not undergo hydrolysis in typical aqueous buffers used for conjugation.[12][13] While some specialized PEG linkers can be designed to be pH-sensitive, the standard amide and ether linkages in this compound are robust.[14]

Q5: Which buffers should I use or avoid for my conjugation reaction?

A5: The choice of buffer is critical.

  • Recommended Buffers: For most CuAAC and SPAAC reactions, non-coordinating buffers like PBS and HEPES are excellent choices.[2][3]

  • Buffers to Avoid (CuAAC): Buffers containing coordinating agents can inhibit the copper catalyst. Avoid Tris buffers and high concentrations (>0.2 M) of chloride ions.[15][16]

  • Buffers to Avoid (NHS Ester Chemistry): If you are first functionalizing a molecule with an alkyne using an N-hydroxysuccinimide (NHS) ester before reacting it with the PEG-azide, you must avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for the NHS ester.[1]

Troubleshooting Guide

Problem: Low or no product yield in my CuAAC reaction.

Possible CauseRecommended Solution
Suboptimal Reaction pH The efficiency of CuAAC is pH-dependent. Verify that your reaction buffer is within the optimal range of pH 7-9.[2] For most bioconjugations, a pH of ~7.5 is a good starting point. Prepare fresh buffer and confirm its pH before starting the reaction.
Inhibitory Buffer Components Buffers like Tris or those with high chloride concentrations can inhibit the copper catalyst.[15] Switch to a non-coordinating buffer such as HEPES or PBS.
Degradation of Reactants While the linker is stable, the biomolecule or alkyne partner may be sensitive to the pH. Ensure the chosen pH is compatible with all components in the reaction mixture.

Problem: The Boc group was unintentionally removed during the reaction.

Possible CauseRecommended Solution
Reaction pH is too Acidic The Boc group is labile at low pH (<4).[7][9] Ensure your reaction and purification buffers are maintained in the neutral to basic range (pH 7 or higher) to keep the Boc group intact.
Acidic Contaminants Residual acid from a previous synthesis step (e.g., in your alkyne-functionalized molecule) may be lowering the pH of the reaction. Neutralize or re-purify the component before use.

Problem: My biomolecule is degrading or precipitating.

Possible CauseRecommended Solution
pH is outside the Stability Range of the Biomolecule Proteins and other biomolecules are often stable only within a narrow pH range. Adjust the reaction pH to match the optimal stability range for your specific biomolecule, while staying within the effective range for the click reaction (ideally pH 7-8).[17]
Copper Toxicity (CuAAC) The copper catalyst, especially in the presence of a reducing agent like sodium ascorbate, can generate reactive oxygen species that damage biomolecules.[16] Ensure you are using a copper-chelating ligand like THPTA or TBTA to protect the catalyst and your biomolecule.[16][17] Alternatively, consider switching to a copper-free SPAAC reaction.[1][2]

Data Summary

Table 1: Recommended pH Ranges for Common Reactions

Reaction TypeGeneral pH RangeRecommended Bioconjugation pHNotes
CuAAC 4.0 - 12.0[2]7.0 - 9.0[1][2]Efficiency is high in this range while protecting most biomolecules.
SPAAC Broad6.5 - 8.5Less pH-sensitive, but rates can be buffer-dependent.[2][4]

Table 2: pH Stability of Functional Groups in this compound

Functional GroupStable pH RangeConditions to Avoid
Boc-Amine > 4.0Strong acids (e.g., TFA, HCl), pH < 4.0.[7][8]
PEG3 Linker 2.0 - 12.0Extreme pH and high temperatures.
Azide 2.0 - 12.0Strong reducing agents (e.g., TCEP, DTT).[15]

Key Experimental Protocols

Protocol: General Procedure for CuAAC Bioconjugation

This protocol describes a typical reaction between an alkyne-functionalized protein and this compound.

Materials:

  • Alkyne-functionalized protein

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium Ascorbate (NaAsc)

  • Phosphate Buffer (100 mM, pH 7.4)[17]

  • DMSO (if needed for solubility)

  • Size-exclusion chromatography or dialysis equipment for purification

Procedure:

  • Prepare Reagent Stock Solutions:

    • Dissolve the alkyne-protein in phosphate buffer to a final concentration of 1-5 mg/mL (e.g., 50 µM).

    • Dissolve this compound in DMSO or water to a concentration of 10 mM.

    • Prepare a premixed catalyst solution of CuSO₄ (e.g., 20 mM) and THPTA (e.g., 100 mM) in water. The 5:1 ligand-to-copper ratio helps protect biomolecules.[16]

    • Prepare a fresh solution of sodium ascorbate in water (e.g., 100 mM). Always prepare this solution immediately before use.[17]

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the alkyne-protein solution and the this compound solution. Use a 5-10 fold molar excess of the PEG-azide relative to the protein.

    • Add the CuSO₄/THPTA catalyst solution to the reaction mixture. The final concentration of CuSO₄ should be between 50-250 µM.[15][16]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 times the copper concentration (e.g., 0.5-2.5 mM).[16]

  • Incubation:

    • Gently mix the components and allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Monitoring and Purification:

    • Monitor the reaction progress using SDS-PAGE, looking for a shift in the protein's molecular weight, or by mass spectrometry.

    • Once the reaction is complete, purify the resulting conjugate from excess reagents and catalyst using size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.[17]

Visualizations

Troubleshooting_Flowchart start Low or No Conjugation Yield check_ph Is reaction pH within the optimal range? (e.g., 7.0-9.0 for CuAAC) start->check_ph check_boc Is the Boc group still intact? check_ph->check_boc Yes adjust_ph Action: Adjust pH to optimal range (7.0-9.0). Use freshly prepared buffer. check_ph->adjust_ph No check_buffer Are you using a non-inhibitory buffer? (e.g., PBS, HEPES) check_boc->check_buffer Yes acidic_ph Indication: pH may be too acidic (<4). Boc group is acid-labile. check_boc->acidic_ph No check_biomolecule Is the starting biomolecule stable and active? check_buffer->check_biomolecule Yes adjust_buffer Action: Switch to a recommended buffer like PBS or HEPES. Avoid Tris for CuAAC. check_buffer->adjust_buffer No copper_issue Indication (CuAAC): Copper toxicity may be degrading the biomolecule. check_biomolecule->copper_issue No add_ligand Action: Add a protective ligand (e.g., THPTA) or switch to copper-free SPAAC. copper_issue->add_ligand

Caption: Troubleshooting flowchart for diagnosing pH-related issues.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_purify 3. Incubation & Purification p1 Prepare Alkyne-Biomolecule in pH 7.4 Buffer r1 Combine Alkyne-Biomolecule and PEG-Azide p1->r1 p2 Prepare Boc-PEG3-Azide Stock (e.g., 10 mM) p2->r1 p3 Prepare CuSO4/THPTA Catalyst Mix r2 Add CuSO4/THPTA Catalyst p3->r2 p4 Prepare Fresh Sodium Ascorbate r3 Initiate with Sodium Ascorbate p4->r3 r1->r2 r2->r3 i1 Incubate at RT (1-4 hours) r3->i1 i2 Monitor by SDS-PAGE / MS i1->i2 i3 Purify via SEC or Dialysis i2->i3 i4 Final Conjugate i3->i4

Caption: Experimental workflow for a typical CuAAC bioconjugation.

References

Preventing degradation of the azide group in Boc-N-Amido-PEG3-azide.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-N-Amido-PEG3-azide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to prevent the degradation of the azide group and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional linker molecule featuring a tert-butoxycarbonyl (Boc) protected amine and a terminal azide group, connected by a three-unit polyethylene glycol (PEG) spacer.[1] The PEG spacer enhances solubility and flexibility.[1] Its primary applications are in bioconjugation and drug discovery, particularly in "click chemistry" reactions where the azide group reacts with alkynes to form stable triazole linkages.[2][3] It is also commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]

Q2: What are the general storage and handling recommendations for this compound?

A2: For long-term stability, this compound should be stored at -20°C, protected from light and moisture.[4][5] For short-term use, storage at 4°C is also acceptable.[6] It is advisable to warm the vial to room temperature before opening to prevent moisture condensation.[7][8] Aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Q3: What are the key functional groups in this compound and their reactivity?

A3: The two key functional groups are:

  • Azide (-N3): This group is highly selective and stable under many reaction conditions.[3] It readily participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[2]

  • Boc-protected amine (-NHBoc): The Boc group is a common acid-labile protecting group. It is stable to most bases and nucleophiles but can be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield a primary amine.[5][9]

Q4: In what solvents is this compound soluble?

A4: this compound is soluble in a variety of organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[9][10] The PEG component also imparts some solubility in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound, with a focus on preventing the degradation of the azide functionality.

Problem 1: Low or no yield in my click chemistry reaction.

  • Possible Cause 1: Inactive Copper(I) Catalyst (for CuAAC). The active Cu(I) catalyst can be oxidized to inactive Cu(II) by oxygen.

    • Solution: Ensure your solvents are degassed. Use a fresh solution of a reducing agent like sodium ascorbate to reduce Cu(II) back to Cu(I).[11][12] It's often recommended to add the copper sulfate solution to the reaction mixture before the sodium ascorbate.[12]

  • Possible Cause 2: Degraded Reagents. The azide or alkyne starting materials may have degraded.

    • Solution: Verify the purity and integrity of your reagents. Azides can be sensitive to light, so ensure they have been stored properly.[12]

  • Possible Cause 3: Reaction Inhibitors. Components in your reaction mixture, such as thiols or certain buffers (e.g., Tris), can inhibit the copper catalyst.

    • Solution: Avoid buffers containing primary amines. Phosphate, carbonate, or HEPES buffers are generally compatible.[11] If your sample contains inhibitors, consider a purification step before the click reaction.

Problem 2: I suspect the azide group has degraded during my reaction or workup.

  • Possible Cause 1: Presence of Reducing Agents. Unintended exposure to reducing agents can convert the azide to an amine.

    • Solution: Scrutinize your experimental workflow for any potential reducing agents. Common lab reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) will reduce azides.

  • Possible Cause 2: Incompatible Solvents. Certain halogenated solvents can react with azides.

    • Solution: Avoid using halogenated solvents like dichloromethane and chloroform as reaction media with azides, as this can lead to the formation of unstable and potentially explosive di- and tri-azidomethane.[13]

  • Possible Cause 3: Exposure to Strong Acids. Mixing azides with strong acids can form hydrazoic acid, which is highly toxic and explosive.[13]

    • Solution: Maintain a neutral or slightly basic pH when working with azides. If acidic conditions are required for other parts of your molecule, the azide reaction should be performed prior to acid exposure.

Problem 3: Incomplete removal of the Boc protecting group.

  • Possible Cause 1: Insufficient Acid Strength or Concentration. The acid may be too weak or too dilute to effectively cleave the Boc group.

    • Solution: Use a strong acid like trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM). A concentration of 20-50% TFA is common.

  • Possible Cause 2: Inadequate Reaction Time or Temperature. The deprotection reaction may not have gone to completion.

    • Solution: Most Boc deprotections are complete within 1-2 hours at room temperature. Monitor the reaction by TLC or LC-MS to ensure all the starting material is consumed.

Stability of Functional Groups

The following table summarizes the general stability and compatibility of the azide and Boc functional groups under various conditions.

ConditionAzide Group StabilityBoc Group StabilityNotes
Strong Acids (e.g., TFA, HCl) Unstable Unstable Azides can form dangerous hydrazoic acid. Boc group is readily cleaved.
Strong Bases (e.g., NaOH) Stable Stable Both groups are generally stable to basic conditions.
Reducing Agents (e.g., DTT, TCEP) Unstable Stable Azides are readily reduced to amines.
Oxidizing Agents Generally Stable Generally Stable Stability depends on the specific oxidizing agent.
Nucleophiles Stable Stable Both groups are generally stable towards common nucleophiles.
Heat Potentially Unstable Potentially Unstable Organic azides can decompose upon heating. Thermal deprotection of Boc is possible at high temperatures.
Light Potentially Unstable Stable Azides can be light-sensitive and should be stored in the dark.[13]
Copper (I) Reactive (in CuAAC) Stable This is the basis of copper-catalyzed click chemistry.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction. Optimization may be required for specific substrates.

  • Reactant Preparation: Dissolve this compound (1 equivalent) and the alkyne-containing molecule (1.1 equivalents) in a suitable degassed solvent (e.g., a mixture of DMSO and water).

  • Catalyst Preparation: Prepare fresh stock solutions of:

    • Copper(II) sulfate (CuSO₄) in water.

    • Sodium ascorbate in water.

    • A copper-chelating ligand (e.g., THPTA) in water is recommended to improve efficiency and reduce cell toxicity in biological applications.[14]

  • Reaction Setup:

    • In a reaction vessel, add the solution of the azide and alkyne.

    • Add the ligand solution, followed by the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[14]

  • Incubation: Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Purification: Purify the resulting triazole-linked product using appropriate chromatographic techniques.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield a primary amine.

  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0°C and add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

    • The resulting TFA salt of the amine can often be used directly in the next step.

    • To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Visualizations

experimental_workflow cluster_step1 Step 1: Click Chemistry cluster_step2 Step 2: Purification cluster_step3 Step 3: Boc Deprotection cluster_step4 Step 4: Final Product start This compound click_reaction CuAAC or SPAAC start->click_reaction alkyne Alkyne-Molecule alkyne->click_reaction purification Purification click_reaction->purification Crude Product deprotection Acidic Conditions (e.g., TFA) purification->deprotection Boc-Protected Conjugate final_product Amine-PEG3-Triazole-Molecule deprotection->final_product

Caption: General experimental workflow for this compound.

troubleshooting_azide start Low Yield or No Product in Azide Reaction check_reducing_agents Are reducing agents present? start->check_reducing_agents check_acidic_conditions Are strong acidic conditions used? start->check_acidic_conditions check_solvents Are incompatible solvents used? start->check_solvents check_storage Was the azide stored properly? start->check_storage solution_remove_reducing Remove reducing agents or perform azide reaction first. check_reducing_agents->solution_remove_reducing Yes solution_neutral_ph Maintain neutral or slightly basic pH. check_acidic_conditions->solution_neutral_ph Yes solution_change_solvent Use compatible solvents like DMSO, DMF, or aqueous buffers. check_solvents->solution_change_solvent Yes solution_verify_purity Verify azide purity and integrity. check_storage->solution_verify_purity No

Caption: Troubleshooting decision tree for azide group degradation.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Characterizing Boc-N-Amido-PEG3-azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of PROTAC (Proteolysis Targeting Chimera) linkers, such as Boc-N-Amido-PEG3-azide, is fundamental to the development of effective and safe targeted protein degraders. This guide provides an objective comparison of key analytical techniques for confirming the identity, purity, and stability of these critical bioconjugation reagents. Experimental data is summarized for clarity, and detailed protocols are provided for practical implementation.

This compound is a heterobifunctional linker containing a Boc-protected amine, a PEG spacer, and a terminal azide group for click chemistry.[1] A multi-faceted analytical approach is essential for its comprehensive characterization.

Comparison of Analytical Techniques

A combination of chromatographic and spectroscopic methods is necessary for the full characterization of this compound conjugates. High-Performance Liquid Chromatography (HPLC) is crucial for purity assessment, while Mass Spectrometry (MS) provides definitive molecular weight confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the presence of key functional groups.

Technique Information Provided Sensitivity Resolution Key Advantages Limitations
RP-HPLC/UPLC Purity, presence of impurities, retention time.[2]High (ng range)HighRobust, quantitative, easily automated.[2]May not resolve structurally similar impurities without optimization.[2] Requires a suitable detector as PEGs lack a strong UV chromophore.[3][]
LC-MS (ESI-TOF/Orbitrap) Molecular weight confirmation, impurity identification.[2]Very High (pg-fg range)Very HighProvides unequivocal mass identification.[5] Can be coupled with HPLC for separation and identification.[6]The Boc group can be labile under certain MS conditions.[5] PEG molecules can form adducts with various ions, complicating spectra.[5]
NMR (¹H, ¹³C, 2D) Detailed structural elucidation, confirmation of atom connectivity.[2]Moderate (µg-mg range)HighProvides unambiguous structural assignment.[2] Can be used for quantitative analysis.[7]Methylene proton signals of the PEG chain can obscure adjacent signals.[8] Requires higher concentrations of pure sample.
FTIR Identification of functional groups (azide, carbamate, ether).[2]Low (µg-mg range)LowRapid, non-destructive, and provides characteristic group frequencies.[9]Provides limited structural information beyond functional groups. Does not provide information on purity.

Experimental Protocols

Objective: To determine the purity of the conjugate and quantify impurities. Reversed-phase HPLC (RP-HPLC) is the most common method.[2]

Methodology:

  • System: HPLC or UPLC system equipped with a suitable detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS), as PEG compounds lack a strong UV chromophore.[3][][10]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is typically used.[3]

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.[3]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes is a common starting point and should be optimized.[3]

  • Flow Rate: 1.0 mL/min for HPLC or 0.3-0.5 mL/min for UPLC.[3]

  • Column Temperature: 30-40 °C.[3]

  • Injection Volume: 10-20 µL.[3]

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of 1-5 mg/mL and filter through a 0.22 µm syringe filter before injection.[3]

Objective: To confirm the molecular weight of the conjugate and identify impurities.

Methodology:

  • System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).[2]

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for PEGylated molecules.[2]

  • Mode: Positive ion mode is generally preferred for amine-containing compounds.[2]

  • Chromatography: The same protocol as described for HPLC/UPLC can be used.

  • Data Analysis: The primary ion to monitor for is the protonated molecule [M+H]⁺. Also, look for common adducts such as [M+Na]⁺ and [M+K]⁺.[5] Be aware of potential in-source fragmentation, such as the loss of the Boc group (100 Da) or isobutylene (56 Da).[5]

Objective: To provide detailed structural elucidation of the conjugate.

Methodology:

  • System: A high-field NMR spectrometer (400 MHz or higher).[2]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

  • Experiments:

    • ¹H NMR: Provides information on the proton environments. Key signals to identify include the Boc group protons (~1.4 ppm), the PEG backbone protons (a broad multiplet around 3.6 ppm), and protons adjacent to the amide and azide functionalities.[2][11]

    • ¹³C NMR: Provides information on the carbon skeleton. Look for the characteristic carbonyl of the Boc group, the carbons of the PEG chain, and the carbon attached to the azide group (~50 ppm).[12]

    • 2D NMR (COSY, HSQC): These experiments are used to confirm the connectivity between protons and carbons for unambiguous structural assignment.[2]

  • Note: The methylene protons of the PEG backbone can obscure the signals of adjacent protons.[8] A "click" reaction with a suitable alkyne can be performed to introduce new signals that are more easily quantifiable by ¹H NMR.[8]

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • System: An FTIR spectrometer.

  • Sampling Method: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.[2][9] Alternatively, the sample can be prepared as a KBr pellet.[13]

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[13]

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.[9]

  • Key Vibrational Bands:

    • Azide (N₃) stretch: A strong, sharp peak around 2100-2140 cm⁻¹.[14][15]

    • Carbamate (Boc) C=O stretch: Around 1690-1720 cm⁻¹.

    • N-H stretch (Amide): Around 3300 cm⁻¹.

    • C-O-C stretch (PEG ether): A strong, broad peak around 1100 cm⁻¹.[16]

    • C-H stretch (Alkyl): Around 2850-2950 cm⁻¹.[17]

Visualizations

Characterization_Workflow Sample This compound Sample HPLC RP-HPLC/UPLC Sample->HPLC LCMS LC-MS Sample->LCMS NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Purity Purity Assessment HPLC->Purity MW Molecular Weight Confirmation LCMS->MW Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID FTIR->Functional_Groups Final Characterized Conjugate Purity->Final MW->Final Structure->Final Functional_Groups->Final Signaling_Pathway_Comparison cluster_0 Chromatography cluster_1 Spectroscopy HPLC HPLC LCMS LC-MS HPLC->LCMS Coupling Purity Purity HPLC->Purity MS MS LCMS->MS Provides Mass Data NMR NMR Structure Structure NMR->Structure FTIR FTIR Functional_Groups Functional Groups FTIR->Functional_Groups Identity Identity MS->Identity

References

A Comparative Guide to Mass Spectrometry Analysis of Boc-N-Amido-PEG3-azide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the analysis of bioconjugates synthesized using the Boc-N-Amido-PEG3-azide linker. We will explore the performance of this linker in comparison to other alternatives, supported by experimental data and detailed methodologies, to facilitate informed decisions in your research and development endeavors.

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules, including improved solubility, stability, and pharmacokinetic profiles. This compound is a discrete PEG (dPEG®) linker that enables the introduction of a short, hydrophilic spacer terminating in an azide group, which is amenable to "click chemistry" reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Accurate characterization of the resulting conjugates is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose.

Mass Spectrometry Techniques for Analyzing PEGylated Conjugates

Several mass spectrometry techniques are employed for the characterization of PEGylated molecules, each with its own set of advantages and limitations. The choice of technique often depends on the size of the conjugate, the complexity of the sample, and the specific information required.

Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for the analysis of large biomolecules and their conjugates. When coupled with liquid chromatography (LC-MS), it allows for the separation of complex mixtures and provides high-resolution mass data. However, the polydispersity of some PEG reagents and the presence of multiple charge states can complicate the resulting spectra.[1]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization technique that is particularly useful for determining the molecular weight of polymers and confirming the success of conjugation reactions.[1] It is generally faster and simpler than ESI-MS but may provide lower resolution for large molecules.

Comparative Performance of PEG Linkers in Mass Spectrometry

The length and nature of the PEG linker can influence the mass spectrometry analysis. Shorter, discrete PEGs like the PEG3 moiety in this compound offer advantages in terms of producing simpler and more easily interpretable mass spectra compared to traditional, polydisperse PEG reagents.[2]

Linker TypeKey FeaturesExpected Mass Spectrometry Performance
This compound Monodisperse, short PEG chainProduces sharp, well-defined peaks in both ESI-MS and MALDI-TOF MS, facilitating accurate mass determination.
Longer Monodisperse PEGs (e.g., PEG12, PEG24) Increased hydrophilicity and hydrodynamic radiusWell-defined peaks, but potential for increased in-source fragmentation with longer chains. May exhibit different chromatographic retention times.[2]
Polydisperse PEGs Mixture of different PEG chain lengthsResults in a distribution of peaks for each conjugate, complicating spectral interpretation and accurate mass assignment.[2]
Branched PEGs Higher hydrodynamic volume, potential for higher drug-to-antibody ratiosCan lead to more complex spectra due to increased heterogeneity. May offer improved shielding of the conjugated molecule.[3]
Polysarcosine (pSar) Biodegradable, potentially less immunogenic alternative to PEGSimilar solution properties to PEG, leading to comparable behavior in LC-MS. May exhibit different fragmentation patterns.[4][5]

Experimental Protocols

General Protocol for LC-MS Analysis of a this compound Conjugate

This protocol outlines a general procedure for the analysis of a peptide conjugated with a small molecule via a triazole linkage formed from a this compound linker.

1. Sample Preparation:

  • Following the click chemistry reaction, purify the conjugate using reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials, catalyst, and other impurities.

  • Lyophilize the purified conjugate.

  • Reconstitute the sample in a solvent compatible with the LC-MS system, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%).

2. LC-MS/MS Analysis:

  • LC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm ID, 50 mm length, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the conjugate. For example, 5-95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5-10 µL.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: A range appropriate for the expected m/z of the conjugate (e.g., m/z 400-2000).

  • Data Acquisition: Perform full MS scans to determine the intact mass of the conjugate and tandem MS (MS/MS) scans on the precursor ion to confirm the sequence and locate the site of modification.

3. Data Analysis:

  • Deconvolute the raw mass spectrum to determine the zero-charge mass of the conjugate.

  • Analyze the MS/MS data to identify fragment ions that confirm the structure of the conjugate, including the presence of the PEG linker and the triazole ring.

General Protocol for MALDI-TOF MS Analysis

1. Sample and Matrix Preparation:

  • Matrix: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Sample: Dissolve the purified conjugate in a solvent compatible with the matrix solution.

  • Cationizing Agent (Optional): For neutral PEGs, the addition of a salt like sodium trifluoroacetate (NaTFA) can improve ionization efficiency.[6]

2. Spotting:

  • Mix the sample solution with the matrix solution (and cationizing agent, if used) in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

3. MALDI-TOF MS Analysis:

  • Instrument: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Acquisition: Acquire spectra in both linear and reflectron modes. Linear mode is better for higher mass accuracy of the intact molecule, while reflectron mode provides higher resolution and is useful for fragmentation analysis.

  • Calibration: Calibrate the instrument using a standard of known molecular weight close to that of the analyte.

Visualizations

Reaction_Workflow Boc_PEG_Azide This compound Boc_PEG_Azide->Reactants Alkyne_Molecule Alkyne-containing Molecule Alkyne_Molecule->Reactants Click_Reaction Click Chemistry (CuAAC or SPAAC) Reactants->Click_Reaction Conjugate Boc-PEG3-Triazole Conjugate Click_Reaction->Conjugate Deprotection Boc Deprotection (e.g., TFA) Conjugate->Deprotection Final_Conjugate Amine-PEG3-Triazole Conjugate Deprotection->Final_Conjugate

Caption: Reaction scheme for the formation of a conjugate using this compound.

MS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Purification Purification of Conjugate (RP-HPLC) Reconstitution Reconstitution in MS-compatible solvent Purification->Reconstitution LC_Separation LC Separation (for LC-MS) Reconstitution->LC_Separation Ionization Ionization (ESI or MALDI) Reconstitution->Ionization Direct Infusion/MALDI LC_Separation->Ionization Mass_Analyzer Mass Analysis (TOF, Orbitrap, etc.) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Deconvolution Spectral Deconvolution Detection->Deconvolution Mass_Determination Intact Mass Determination Deconvolution->Mass_Determination Fragmentation_Analysis Fragmentation Analysis (MS/MS) Mass_Determination->Fragmentation_Analysis

Caption: General workflow for the mass spectrometry analysis of bioconjugates.

Characterization of the Triazole Linkage

The 1,2,3-triazole ring formed during click chemistry is exceptionally stable and generally survives the ionization process in mass spectrometry.[7] However, under MS/MS conditions, characteristic fragmentation patterns can be observed. The fragmentation of the triazole ring is influenced by the substituents and the ionization method. Common fragmentation pathways for 1,2,4-triazoles (a related isomer) under electrospray ionization can involve ring cleavage.[8] For 1,2,3-triazoles, fragmentation can involve the loss of N₂.[9] The specific fragmentation pattern of the triazole linkage in the context of a PEGylated conjugate can provide valuable structural confirmation.

Challenges and Considerations

A significant challenge in the ESI-MS analysis of PEGylated compounds is ion suppression , where the presence of the PEG moiety can reduce the ionization efficiency of the analyte, leading to decreased sensitivity.[10][11][12] This effect can be more pronounced with longer PEG chains. The use of a short PEG3 linker helps to mitigate this issue. Additionally, proper sample cleanup to remove excess reagents and salts is crucial for obtaining high-quality mass spectra.

Conclusion

The mass spectrometry analysis of reaction products from this compound provides a clear and accurate means of characterizing the resulting bioconjugates. The monodisperse nature of the PEG3 linker simplifies spectral interpretation compared to traditional polydisperse PEG reagents. Both ESI-MS and MALDI-TOF MS are powerful tools for this analysis, with LC-MS offering the added advantage of separation for complex mixtures. By understanding the principles of these techniques and the potential challenges, researchers can effectively utilize mass spectrometry to validate the successful synthesis and purity of their PEGylated molecules, thereby accelerating their drug development and bioconjugation research.

References

A Comparative Guide to the Efficiency of Boc-N-Amido-PEG3-azide and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the successful design of bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of these complex molecules.[1] This guide provides an objective comparison of the efficiency of Boc-N-Amido-PEG3-azide with other commonly used PEG linkers, supported by experimental data and detailed methodologies.

The Role of PEG Linker Components

The efficiency and performance of a PEG linker are dictated by its three primary components: the protecting group, the PEG chain, and the reactive handle.

  • Protecting Group (Boc vs. Fmoc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile. This orthogonality allows for selective deprotection in complex synthetic schemes. The choice between Boc and Fmoc depends on the stability of the other functional groups on the biomolecule and the desired reaction conditions.

  • PEG Chain Length (PEG3 vs. Others): The length of the PEG chain significantly influences the physicochemical properties of the bioconjugate. Shorter chains (e.g., PEG2, PEG3, PEG4) offer a balance between increased hydrophilicity and minimal steric hindrance.[1][2] Longer chains (e.g., PEG8, PEG12, PEG24) can further enhance solubility and prolong in vivo circulation time but may sometimes lead to decreased potency due to steric hindrance at the target site.[1][3]

  • Reactive Handle (Azide): The azide group is a key functional group for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, forming a stable triazole linkage.[4]

Quantitative Data Comparison

The selection of a PEG linker is often a trade-off between optimizing pharmacokinetic properties and maintaining potent biological activity. The following tables summarize representative data on the impact of different PEG linker characteristics.

Table 1: Comparison of Boc and Fmoc Protecting Group Stability

Protecting GroupCleavage ConditionStabilityCommon Applications
Boc Strong Acid (e.g., TFA)Stable to bases and nucleophilesSolid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs
Fmoc Base (e.g., Piperidine)Stable to acidsSolid-phase peptide synthesis (Fmoc/tBu strategy)

Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

PEG Linker LengthIn Vitro Potency (IC50)Pharmacokinetics (Clearance)In Vivo Efficacy
No PEG HighHighLimited
Short (PEG2-PEG4) Slightly ReducedModerately ReducedImproved
Intermediate (PEG8-PEG12) Moderately ReducedSignificantly ReducedSignificantly Improved
Long (PEG24 and longer) May be Significantly ReducedSubstantially ReducedOften Maximized

Data compiled from preclinical studies. Actual values are dependent on the specific antibody, payload, and cell line.[1][5]

Table 3: Reaction Kinetics of Azide-Alkyne Cycloaddition

Reaction TypeTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 10² - 10⁴High efficiency and regioselectivity. Requires a copper catalyst which can be cytotoxic.[6][7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) 10⁻¹ - 1Copper-free, highly biocompatible for in vivo applications. Generally slower than CuAAC.[8]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates using PEG linkers.

Protocol 1: Boc Deprotection of Boc-N-Amido-PEG-Azide

Objective: To remove the Boc protecting group to reveal the primary amine for subsequent conjugation.

Materials:

  • Boc-N-Amido-PEG-Azide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or Argon supply

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM in a round-bottom flask.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine-PEG-azide can be used directly or after purification by silica gel chromatography.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an azide-functionalized PEG linker to an alkyne-containing biomolecule.

Materials:

  • Azide-functionalized PEG linker (e.g., from Protocol 1)

  • Alkyne-containing biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

  • Dissolve the alkyne-containing biomolecule and the azide-functionalized PEG linker in the reaction buffer.

  • Prepare a premix of CuSO₄ and THPTA (typically a 1:5 molar ratio).

  • Add the CuSO₄/THPTA premix to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by SDS-PAGE, HPLC, or mass spectrometry.

  • Purify the resulting bioconjugate using size-exclusion chromatography or affinity chromatography to remove excess reagents.

Protocol 3: Characterization by RP-HPLC and Mass Spectrometry

Objective: To determine the purity and confirm the identity of the bioconjugate.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: C4 or C18 reversed-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Analysis: The retention time of the conjugate will be different from the starting materials. The purity can be assessed by integrating the peak area.

B. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis: The mass of the bioconjugate is measured to confirm successful conjugation. For large molecules like antibodies, the mass spectrum will show a distribution of species corresponding to different drug-to-antibody ratios (DARs).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis and Modification cluster_analysis Purification and Analysis Boc-PEG-Azide Boc-PEG-Azide Deprotection Deprotection Boc-PEG-Azide->Deprotection Amine-PEG-Azide Amine-PEG-Azide Deprotection->Amine-PEG-Azide CuAAC Reaction CuAAC Reaction Amine-PEG-Azide->CuAAC Reaction Alkyne-Biomolecule Alkyne-Biomolecule Alkyne-Biomolecule->CuAAC Reaction Crude Conjugate Crude Conjugate CuAAC Reaction->Crude Conjugate Purification Purification Crude Conjugate->Purification Pure Conjugate Pure Conjugate Purification->Pure Conjugate Characterization Characterization Pure Conjugate->Characterization HPLC HPLC Characterization->HPLC MS MS Characterization->MS

Caption: Experimental workflow for bioconjugation using a Boc-protected PEG-azide linker.

linker_comparison_logic cluster_protecting_group Protecting Group cluster_peg_length PEG Length cluster_reaction Conjugation Chemistry Linker_Selection Linker Selection Boc Boc Linker_Selection->Boc Fmoc Fmoc Linker_Selection->Fmoc Short_PEG Short (PEG2-4) Linker_Selection->Short_PEG Long_PEG Long (PEG8+) Linker_Selection->Long_PEG Azide_Handle Azide Linker_Selection->Azide_Handle Acid_Labile Acid_Labile Boc->Acid_Labile TFA Base_Labile Base_Labile Fmoc->Base_Labile Piperidine Higher_Potency Higher_Potency Short_PEG->Higher_Potency Less Hindrance Better_PK Better_PK Long_PEG->Better_PK Increased Solubility CuAAC CuAAC Azide_Handle->CuAAC Fast, Cu-catalyzed SPAAC SPAAC Azide_Handle->SPAAC Slower, Cu-free

Caption: Decision logic for selecting an appropriate PEG linker for bioconjugation.

References

A Head-to-Head Comparison of Bioconjugation Strategies: Boc-N-Amido-PEG3-azide vs. NHS-ester PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the successful development of bioconjugates, influencing the efficacy, stability, and specificity of the final product. This guide provides an objective, data-supported comparison between two prevalent classes of PEGylation reagents: Boc-N-Amido-PEG3-azide, which utilizes click chemistry, and N-hydroxysuccinimide (NHS)-ester PEG linkers, which react with primary amines. This comparison will delve into their respective reaction chemistries, performance metrics, and provide detailed experimental protocols to inform the selection process for applications ranging from therapeutic protein modification to the development of antibody-drug conjugates (ADCs).

At a Glance: Key Differences in Bioconjugation Approaches

This compound is a heterobifunctional linker that leverages the power of bioorthogonal "click" chemistry. The azide group participates in highly specific and efficient cycloaddition reactions with alkyne-modified molecules. The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for a two-step conjugation strategy, providing greater control over the synthesis of complex bioconjugates.

In contrast, NHS-ester PEG linkers are a well-established class of amine-reactive reagents. They are widely used to form stable amide bonds with primary amines, such as the side chains of lysine residues and the N-terminus of proteins. This method is often employed for general protein PEGylation to improve pharmacokinetic properties.

Reaction Chemistry: A Tale of Two Mechanisms

The fundamental difference between these two linkers lies in their mode of action. This compound engages in a highly selective click chemistry reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high yields and specificity, proceeding under mild, aqueous conditions with minimal byproducts.[1][2][]

NHS-ester PEG linkers, conversely, react with primary amines via nucleophilic acyl substitution to form a stable amide bond.[4][5] This reaction is dependent on pH, with optimal reactivity typically observed between pH 7.2 and 8.5.[4][5] A competing reaction is the hydrolysis of the NHS ester, which can reduce conjugation efficiency, particularly in dilute protein solutions or at higher pH.[4]

cluster_0 This compound (Click Chemistry) cluster_1 NHS-ester PEG Linker (Amine Reaction) Boc_PEG_Azide Boc-NH-PEG3-N3 Triazole_Product Bioconjugate (Triazole Linkage) Boc_PEG_Azide->Triazole_Product Alkyne_Molecule Alkyne-modified Biomolecule Alkyne_Molecule->Triazole_Product Catalyst Cu(I) or Strain Catalyst->Triazole_Product NHS_PEG NHS-O-PEG-X Amide_Product Bioconjugate (Amide Bond) NHS_PEG->Amide_Product Amine_Molecule Amine-containing Biomolecule (e.g., Protein) Amine_Molecule->Amide_Product NHS_byproduct NHS (byproduct) Amide_Product->NHS_byproduct releases

Caption: Reaction mechanisms of click chemistry and NHS-ester bioconjugation.

Quantitative Performance Comparison

The selection of a linker is often guided by key performance indicators such as reaction efficiency, stability of the resulting conjugate, and the impact on the biological activity of the modified molecule. The following tables summarize these parameters based on available literature.

Table 1: Reaction Conditions and Efficiency

ParameterThis compound (Click Chemistry)NHS-ester PEG Linker
Target Functional Group Terminal or Strained AlkynePrimary Amine (-NH₂)
Resulting Linkage 1,2,3-TriazoleAmide Bond
Typical Reaction pH 4.0 - 9.0[6]7.2 - 8.5[4][7]
Typical Reaction Time 0.5 - 4 hours[6]0.5 - 4 hours[4]
Typical Reaction Temperature 4 - 37°C[6]4 - 25°C[4][8]
Typical Yield Very High (>90-95%)[6]Variable, can be affected by hydrolysis[4]
Key Considerations Requires alkyne-functionalized partner; Cu(I) catalyst can be toxic to cells (SPAAC is copper-free)[1]Susceptible to hydrolysis; can react with multiple lysines leading to heterogeneity[4][5]

Table 2: Stability and Functional Impact of Bioconjugates

ParameterThis compound (Click Chemistry)NHS-ester PEG Linker
Linkage Stability Very High; resistant to hydrolysis and enzymatic cleavage[9][10][11]High; amide bond is very stable[12]
Plasma Stability The triazole ring is exceptionally stable in plasma[10]The amide bond is stable, but linkers can be designed for cleavage[13]
Impact on Bioactivity Generally minimal due to high specificity of the reaction[14]Can be significant if modification occurs at or near active sites[15]
Heterogeneity of Product Low; produces a well-defined, homogeneous productHigh; can result in a heterogeneous mixture of conjugates with varying degrees of PEGylation[15]

Experimental Protocols

Detailed methodologies for bioconjugation are crucial for reproducible results. Below are representative protocols for both this compound and NHS-ester PEG linkers.

Protocol 1: Bioconjugation of an Alkyne-Modified Protein with this compound via CuAAC

This protocol describes the copper-catalyzed "click" reaction to conjugate this compound to a protein containing a terminal alkyne.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to protect the protein)

  • Degassed buffers

  • Desalting column for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the alkyne-modified protein in degassed buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water (if using).

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution with a 10-20 fold molar excess of the this compound stock solution.

    • If using a ligand, add THPTA to the reaction mixture to a final concentration of 1-5 mM.

    • Add CuSO₄ to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Purification:

    • Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the purified bioconjugate.

  • Characterization:

    • Determine the conjugation efficiency using methods such as SDS-PAGE, mass spectrometry, or HPLC.

start Start prep_protein Prepare Alkyne-Protein (1-10 mg/mL in degassed buffer) start->prep_protein prep_reagents Prepare Stock Solutions: - Boc-PEG-Azide (10 mM in DMSO) - CuSO4 (50 mM in H2O) - Na Ascorbate (100 mM in H2O, fresh) - THPTA (50 mM in H2O, optional) start->prep_reagents mix Combine in Reaction Tube: - Alkyne-Protein - Boc-PEG-Azide (10-20x excess) - THPTA (optional, 1-5 mM) - CuSO4 (0.5-1 mM) prep_protein->mix prep_reagents->mix initiate Initiate Reaction: Add Sodium Ascorbate (2-5 mM) mix->initiate incubate Incubate: - Room Temp (1-4h) OR - 4°C (overnight) initiate->incubate purify Purify: Desalting Column incubate->purify characterize Characterize: (SDS-PAGE, MS, HPLC) purify->characterize end End characterize->end

Caption: Experimental workflow for CuAAC bioconjugation.
Protocol 2: Bioconjugation of a Protein with an NHS-ester PEG Linker

This protocol outlines the labeling of a protein containing primary amines with an NHS-ester PEG linker.

Materials:

  • Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-ester PEG linker

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[7]

    • Immediately before use, dissolve the NHS-ester PEG linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.[7][8]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the NHS-ester PEG stock solution to the protein solution.[7][8] The optimal ratio should be determined experimentally.

    • Mix gently and immediately.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8][16][17]

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted NHS-ester PEG and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry (if the PEG linker or attached molecule has a chromophore), SDS-PAGE, or mass spectrometry.

start Start prep_protein Prepare Protein (1-10 mg/mL in amine-free buffer, pH 7.2-8.0) start->prep_protein prep_nhs Prepare NHS-PEG Solution (10-20 mM in anhydrous DMSO/DMF, fresh) start->prep_nhs react Add NHS-PEG to Protein (5-20x molar excess) prep_protein->react prep_nhs->react incubate Incubate: - Room Temp (30-60 min) OR - On Ice (2h) react->incubate quench Quench Reaction (Optional) (Add Tris or Glycine) incubate->quench purify Purify: (Desalting Column or Dialysis) quench->purify characterize Characterize: (UV-Vis, SDS-PAGE, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for NHS-ester bioconjugation.

Conclusion: Selecting the Optimal Linker for Your Application

The choice between this compound and NHS-ester PEG linkers is highly dependent on the specific requirements of the bioconjugation application.

This compound is the preferred choice for:

  • Site-specific conjugation: When a precise location for PEGylation is desired, an alkyne can be introduced at a specific site on the biomolecule.

  • High efficiency and homogeneity: The high yields and specificity of click chemistry lead to a well-defined and uniform product.

  • Complex, multi-step syntheses: The Boc protecting group allows for orthogonal chemistry, enabling sequential conjugation steps.

  • Applications requiring exceptional stability: The triazole linkage is extremely robust and resistant to degradation.[9]

NHS-ester PEG linkers are a suitable option for:

  • General protein PEGylation: For improving the pharmacokinetic properties of proteins where random modification of surface-exposed lysines is acceptable.

  • Applications where an alkyne cannot be introduced: NHS-ester chemistry targets naturally occurring amine groups.

  • Cost-effective and well-established protocols: NHS-ester chemistry is a widely used and well-documented method.

By carefully considering the factors of reaction efficiency, specificity, stability, and the desired characteristics of the final bioconjugate, researchers can make an informed decision to select the most appropriate PEG linker for their drug development and research needs.

References

The Strategic Advantage of Boc Protection in PEG Linker Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the sophisticated fields of bioconjugation and drug delivery, the precise control of chemical reactions is paramount. The strategic use of protecting groups on linker molecules, such as Polyethylene Glycol (PEG), is a cornerstone of this control. Among the various amine-protecting groups, the tert-Butyloxycarbonyl (Boc) group offers a unique set of advantages, making it an indispensable tool for researchers, scientists, and drug development professionals. This guide provides an objective comparison of Boc-protected amines in PEG linkers against common alternatives, supported by experimental data and detailed protocols.

The Core Advantage: Stability and Selective Lability

The primary function of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a PEG linker.[1] This protection is crucial for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The key advantage of the Boc group is its remarkable stability under a wide range of conditions, including the basic and nucleophilic environments often required for other synthetic steps.[1] This chemical robustness makes it orthogonal to other protecting groups like Fmoc, which is removed under basic conditions.[1][]

The true utility of the Boc group is revealed in its selective removal. It is easily and cleanly cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the free amine for a subsequent conjugation step.[1][3][4] This controlled deprotection is fundamental to the stepwise assembly of complex molecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1]

Comparative Performance of Amine Protecting Groups

The choice of protecting group directly impacts reaction efficiency, yield, and the purity of the final product. The following table summarizes quantitative data comparing the performance of Boc with other common amine-protecting groups.

Protecting GroupDeprotection ReagentTypical ConditionsPurity (%) (Post-Deprotection)Key AdvantagesKey Disadvantages
Boc Trifluoroacetic Acid (TFA)50% TFA in DCM, 60 min>95High stability to bases/nucleophiles; Orthogonal to Fmoc/Cbz; Clean deprotection products.[1]Requires strong acid for removal, which may not be suitable for highly acid-sensitive substrates.[]
Fmoc Piperidine20% Piperidine in DMF~95Very mild basic deprotection; Orthogonal to Boc/Cbz.[1][]Labile to primary and secondary amine nucleophiles; Can be more expensive.[]
Cbz H₂/Pd/C or HBr/Acetic AcidCatalytic Hydrogenation~95Stable to both acidic and basic conditions.[6]Harsh deprotection conditions (hydrogenolysis) can be incompatible with many functional groups (e.g., alkynes, alkenes) and sensitive biomolecules.

Table 1: Comparative Analysis of Common Amine Protecting Groups. This table outlines the distinct deprotection conditions and performance characteristics of Boc, Fmoc, and Cbz groups, highlighting the robust stability and high-purity deprotection offered by the Boc strategy. Data is compiled from representative protocols.[1]

Key Experimental Protocol: Boc Deprotection of a PEG Linker

This protocol outlines the standard procedure for the removal of a Boc protecting group from a PEG linker using trifluoroacetic acid (TFA) to yield the free amine, which is then ready for subsequent conjugation.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as a scavenger for carbocations)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask at room temperature.

  • Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction exotherm.

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[7] If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress using an appropriate analytical method such as TLC or LC-MS to confirm the complete disappearance of the starting material.[7]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Purification: The resulting deprotected PEG-amine, often an ammonium salt, can be purified. A common method is to precipitate the product by adding cold diethyl ether to the concentrated residue, followed by filtration or centrifugation to collect the solid product.[7]

  • Drying: Dry the final product under vacuum to remove residual solvents.

Visualizing the Strategic Role of Boc Protection

Diagrams can effectively illustrate the logical and procedural advantages of using Boc-protected linkers in complex synthetic strategies.

experimental_workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Conjugation start Boc-NH-PEG-NHS conj1 Boc-NH-PEG-Antibody start->conj1 Amine coupling mol1 Antibody-NH2 mol1->conj1 deprotected H2N-PEG-Antibody conj1->deprotected TFA / DCM final_product Drug-PEG-Antibody (ADC) deprotected->final_product Conjugation mol2 Activated Drug mol2->final_product

Figure 1: Experimental workflow for ADC synthesis. This diagram shows how a heterobifunctional Boc-protected PEG linker enables the controlled, sequential conjugation of an antibody and a drug molecule.

logical_relationship cluster_groups Protecting Groups cluster_conditions Deprotection Conditions Boc Boc Acid Strong Acid (e.g., TFA) Boc->Acid Cleaved by Base Base (e.g., Piperidine) Boc->Base Stable Fmoc Fmoc Fmoc->Acid Stable Fmoc->Base Cleaved by Cbz Cbz Cbz->Acid Stable Cbz->Base Stable Hydrogenolysis Catalytic Hydrogenolysis Cbz->Hydrogenolysis Cleaved by

Figure 2: Orthogonality of amine protecting groups. This diagram illustrates the distinct and non-interfering deprotection conditions for Boc, Fmoc, and Cbz, a key concept in multi-step synthesis.

References

A Comparative Guide to PROTACs Synthesized with Boc-N-Amido-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) synthesized using the Boc-N-Amido-PEG3-azide linker versus alternative linker technologies. We will delve into the performance characteristics of these molecules, supported by experimental data, to inform rational PROTAC design and development.

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the body's own cellular waste disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its ability to form a stable ternary complex between the target protein and the E3 ligase, as well as its physicochemical properties such as solubility and cell permeability.[4]

The Role of this compound in PROTAC Synthesis

This compound is a popular chemical tool used in the construction of PROTACs. It is a polyethylene glycol (PEG)-based linker, a class of linkers widely employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be adjusted.[4][5] The key features of this compound are:

  • PEG3 Spacer: The three-unit polyethylene glycol chain enhances the water solubility of the resulting PROTAC, which can improve cell permeability and oral absorption.[1]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for a controlled, stepwise synthesis, preventing unwanted side reactions. This group can be removed under mild acidic conditions to reveal a reactive amine for conjugation.

  • Azide Group: The terminal azide group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[6] This allows for the efficient and specific ligation of the linker to a warhead or E3 ligase ligand that has been functionalized with an alkyne group, streamlining the synthesis of PROTAC libraries.[7]

Performance Comparison of PROTACs with Different Linkers

The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and thus must often be determined empirically.[8] Below, we present a synthesized comparison of PROTACs with a PEG3 linker to those with other linker types, targeting the well-characterized bromodomain-containing protein 4 (BRD4).

Table 1: Comparison of in Vitro Degradation of BRD4 by PROTACs with Different Linkers

Linker TypePROTAC ExampleDC50 (nM)Dmax (%)Cell Line
PEG3 JQ1-based VHL recruiter5585MV4-11
PEG4JQ1-based VHL recruiter2095MV4-11
PEG5JQ1-based VHL recruiter15>98MV4-11
PEG6JQ1-based VHL recruiter3092MV4-11
AlkyldBET1 (Pomalidomide-based)---
Photo-switchableAzobenzene-based---

Note: Data is compiled from multiple sources for illustrative comparison.[2][5][9] DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key indicators of a PROTAC's potency and efficacy.

Table 2: Comparison of Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs

Linker TypePermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG3 0.815
PEG41.225
PEG51.530
PEG61.120

Note: Data is synthesized from representative studies.[5] Papp (apparent permeability coefficient) is a measure of passive diffusion across a membrane, often determined by a Parallel Artificial Membrane Permeability Assay (PAMPA).

The data suggests that for BRD4 degradation, a PEG5 linker may offer an optimal balance of potency and pharmacokinetic properties. However, the PEG3 linker still facilitates potent degradation and provides a valuable starting point for optimization. The azide functionality of this compound allows for the rapid generation of a library of PROTACs with varying linker lengths and compositions to identify the optimal candidate for a given target.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Western Blotting for Protein Degradation Analysis

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[10][11]

Objective: To determine the DC50 and Dmax of a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MV4-11 for BRD4) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[12]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[10]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[10]

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin), followed by an appropriate HRP-conjugated secondary antibody.[10]

  • Data Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to assess the passive permeability of a compound.[13]

Objective: To determine the apparent permeability coefficient (Papp) of a PROTAC.

  • Preparation of the Donor Plate:

    • Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration.

    • Add the PROTAC solution to the wells of a 96-well donor plate.[13]

  • Preparation of the Acceptor Plate:

    • Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

    • Add buffer to the wells of the acceptor plate.[13]

  • Assay Incubation:

    • Place the donor plate on top of the acceptor plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[13]

  • Quantification and Calculation:

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the Papp value using an established formula.[13]

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recruitment Proteasome->PROTAC Release Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis and Selection start Design PROTAC Library (Varying Linkers) synthesis Synthesize PROTACs using This compound and other linkers start->synthesis purification Purify and Characterize (NMR, MS) synthesis->purification cell_culture Cell Culture and Treatment purification->cell_culture western_blot Western Blot for Degradation (DC50, Dmax) cell_culture->western_blot permeability Permeability Assay (PAMPA) cell_culture->permeability data_analysis Analyze DC50, Dmax, and Permeability Data western_blot->data_analysis permeability->data_analysis lead_selection Select Lead Candidate data_analysis->lead_selection

Caption: Experimental workflow for PROTAC characterization.

Conclusion

The choice of linker is a pivotal decision in the design of a successful PROTAC. This compound offers a versatile and efficient building block for PROTAC synthesis, primarily due to the advantageous properties of the PEG spacer and the utility of the azide handle for click chemistry. While the optimal linker length and composition are target-dependent, a PEG3 linker provides a solid foundation for achieving potent protein degradation. Comparative analysis with other linker types, particularly those of varying PEG lengths, is crucial for optimizing the degradation efficacy and pharmacokinetic profile of a PROTAC. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and selection of lead PROTAC candidates.

References

Navigating the Molecular Bridge: A Comparative Guide to PEG Linker Stability in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates hinges on the careful selection of each component. The linker, a seemingly simple bridge, plays a pivotal role in determining the stability, efficacy, and pharmacokinetic profile of therapeutics such as antibody-drug conjugates (ADCs), PEGylated proteins, and proteolysis-targeting chimeras (PROTACs). Among the most utilized linkers, polyethylene glycol (PEG) offers a tunable platform to optimize these properties. This guide provides an objective comparison of the stability of different length PEG linkers in biological assays, supported by experimental data and detailed methodologies, to inform the design of next-generation bioconjugates.

The length of a PEG linker is not a one-size-fits-all parameter; it represents a critical trade-off between enhancing in vivo stability and maintaining potent biological activity.[1] Longer PEG chains generally increase the hydrodynamic radius of a molecule, leading to a longer plasma half-life and improved in vivo performance.[1][2] However, this increased size can sometimes hinder access to the target site or reduce in vitro potency.[1][2] Conversely, shorter PEG linkers may lead to faster clearance but can retain higher in vitro activity.[1] Understanding this balance is key to designing effective and safe biotherapeutics.

Quantitative Comparison of PEG Linker Stability

The stability of a PEG linker in a biological environment is a critical determinant of a bioconjugate's success. Premature cleavage can lead to off-target toxicity, while a linker that is too stable might prevent the release of the active payload at the target site.[3] The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics.

Linker Length CategoryTypical PEG UnitsKey CharacteristicsImpact on In Vivo PerformanceConsiderations
Short PEG2 - PEG4Faster clearance, shorter half-life.May lead to reduced in vivo efficacy due to rapid clearance.May be suitable for payloads that do not require prolonged exposure and can benefit from higher in vitro potency.[1]
Intermediate PEG8 - PEG12Slower clearance, longer half-life, often reaching a plateau of pharmacokinetic improvement.Often shows a significant improvement in in vivo efficacy.Represents a balanced approach for many bioconjugates, offering a good compromise between stability and activity.[1]
Long PEG24, 4kDa, 10kDaSignificantly prolonged half-life.Can lead to the highest in vivo efficacy but may also cause a more substantial reduction in in vitro cytotoxicity.[1][2]Ideal for applications requiring extended circulation time, but potential for reduced potency must be carefully evaluated.

Table 1: General Impact of PEG Linker Length on Bioconjugate Performance. This table provides a qualitative summary of the trade-offs associated with different PEG linker length categories.

Molecule TypePEG Linker LengthObserved Effect on Stability/PharmacokineticsReference
Bombesin-based RadiotracersPEG2 vs. PEG6Increased serum stability with longer PEG linker (T1/2 = 246±4 min for PEG2 vs. 584±20 min for PEG6).[4][4]
Affibody-Drug ConjugateNo PEG vs. 4kDa vs. 10kDa PEGHalf-life extended 2.5-fold with 4kDa PEG and 11.2-fold with 10kDa PEG compared to no PEG.[2][5][2][5]
A20FMDV2 PeptidePEG2, PEG5 vs. PEG20In rat serum, PEG20 was the most stable. In human plasma, shorter PEGs (PEG2 and PEG5) were more resistant to degradation.[6][6]
Antibody-Drug ConjugatePEG4 vs. No PEGClearance rate was significantly lower for the ADC with a PEG4 linker (~7 mL/day/kg) compared to no PEG linker (~15 mL/day/kg) in rats.[7][7]

Table 2: Quantitative Data on the Effect of PEG Linker Length on Stability and Pharmacokinetics. This table presents specific examples from the literature, quantifying the impact of varying PEG linker lengths on different types of bioconjugates.

Experimental Protocols for Assessing PEG Linker Stability

Rigorous evaluation of linker stability is crucial during the development of any bioconjugate. The following are detailed methodologies for key experiments used to assess the stability of PEG linkers in biological matrices.

In Vitro Plasma Stability Assay

This assay is a fundamental tool for evaluating the stability of a bioconjugate in the circulatory system, providing an early indication of its potential for premature payload release and off-target toxicity.[3]

Objective: To determine the stability of a bioconjugate in plasma over time by measuring the amount of intact conjugate.

Methodology:

  • Preparation of Plasma: Obtain plasma from the species of interest (e.g., human, mouse, rat) containing an anticoagulant like heparin or EDTA.[7]

  • Incubation: Dilute the test bioconjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and a control buffer (e.g., PBS, pH 7.4).[7] Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points, typically over several days (e.g., Day 0, 1, 3, 5, 7).[3]

  • Sample Processing: Stop the reaction, for example, by adding an excess of cold acetonitrile to precipitate plasma proteins. For antibody-drug conjugates, the ADC can be isolated from plasma samples using immunoaffinity capture, such as with Protein A magnetic beads.[3]

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant (for released payload) or the captured ADC by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of the intact bioconjugate or the change in the drug-to-antibody ratio (DAR) over time.[3] A decrease in the concentration of the intact conjugate or a reduction in DAR indicates linker cleavage.[3][7]

In Vivo Pharmacokinetic Study

In vivo studies are essential to understand the overall stability, distribution, and clearance of a bioconjugate in a living organism.

Objective: To determine the pharmacokinetic profile and in vivo stability of a bioconjugate.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., mice, rats).

  • Administration: Administer the bioconjugate to the animals, typically via intravenous injection.

  • Blood Sampling: Collect blood samples at predetermined time points post-injection.

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Quantification: Quantify the concentration of the intact bioconjugate in the plasma/serum samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS.[5][8]

  • Data Analysis: Plot the plasma concentration of the bioconjugate versus time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), clearance, and area under the curve (AUC).[5]

Visualizing Experimental Workflows and Biological Pathways

Diagrams are powerful tools for illustrating complex processes. The following diagrams, created using the DOT language, depict a typical experimental workflow for assessing PEG linker stability and a simplified signaling pathway where a PEGylated therapeutic might act.

Experimental_Workflow cluster_invitro In Vitro Stability Assay cluster_invivo In Vivo Pharmacokinetic Study cluster_data Data Interpretation Bioconjugate Test Bioconjugate Incubation Incubate at 37°C (Multiple Time Points) Bioconjugate->Incubation Plasma Plasma (e.g., Human, Mouse) Plasma->Incubation Analysis_vitro LC-MS Analysis (Measure Intact Conjugate) Incubation->Analysis_vitro Stability_Profile Linker Stability Profile Analysis_vitro->Stability_Profile Animal_Model Animal Model (e.g., Mouse) Administration IV Administration Animal_Model->Administration Blood_Sampling Blood Sampling (Time Course) Administration->Blood_Sampling Analysis_vivo ELISA/LC-MS Analysis (Quantify Conjugate Concentration) Blood_Sampling->Analysis_vivo PK_Parameters Pharmacokinetic Parameters (Half-life, Clearance) Analysis_vivo->PK_Parameters

Workflow for Assessing PEG Linker Stability.

Signaling_Pathway cluster_cell Target Cell Receptor Cell Surface Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Binding Lysosome Lysosome Endocytosis->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Downstream Downstream Signaling (e.g., Apoptosis) Payload_Release->Downstream ADC PEGylated Antibody-Drug Conjugate ADC->Receptor Targeting

Targeted Delivery and Payload Release Pathway.

References

A Comparative Guide to Validating the Functional Activity of Boc-N-Amido-PEG3-Azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation and targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical design parameter. Boc-N-Amido-PEG3-azide has emerged as a versatile building block, offering a trifunctional core for the modular construction of complex bioconjugates. This guide provides an objective comparison of functional assays to validate the activity of conjugates derived from this compound, with a focus on its application in PROTACs, and compares its utility against alternative bioconjugation strategies.

The this compound linker incorporates a Boc-protected amine, a flexible PEG3 spacer, and a reactive azide group. This structure is amenable to "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), as well as the Staudinger ligation, providing a versatile handle for attaching molecules of interest.[1][2]

Functional Assays in a PROTAC Context

When incorporated into a PROTAC, the linker's role is to optimally orient a target protein-binding ligand and an E3 ligase-binding ligand to facilitate the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[2][3] The validation of a PROTAC's activity, and by extension the performance of the linker, involves a series of key functional assays.

Target Protein Degradation: Western Blotting

The primary functional readout for a PROTAC is the degradation of the target protein. Western blotting is the gold standard for quantifying this degradation. Key parameters determined from this assay are the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved).[4]

Comparison of PEG Linker Length on PROTAC Efficacy:

The length of the PEG linker is a crucial factor influencing a PROTAC's efficacy. While specific data for PROTACs synthesized with this compound is not extensively published, data from PROTACs with other PEG linkers provides valuable insights into the expected performance. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[2]

Linker CompositionTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell Line
PEG3 BRD4VHL5585MV4-11
PEG4BRD4VHL2095MV4-11
PEG5BRD4VHL15>98MV4-11
PEG6BRD4VHL3092MV4-11

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Experimental Protocol: Western Blot for PROTAC-Mediated Protein Degradation

Objective: To determine the DC50 and Dmax of a PROTAC by quantifying target protein levels.

Materials:

  • Cell line of interest

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. Treat the cells with varying concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.[5]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.[4]

G

Ternary Complex Formation: NanoBRET™ Assay

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for protein degradation. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to quantify this interaction in real-time.[6][7][8][9][10]

G

Experimental Protocol: NanoBRET™ Ternary Complex Formation Assay

Objective: To measure the formation of the PROTAC-induced ternary complex in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmids for expressing NanoLuc® fusion of the target protein and HaloTag® fusion of the E3 ligase component (e.g., VHL or CRBN)

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC of interest

  • 96-well white assay plates

  • Luminometer with BRET capabilities

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors and seed into 96-well plates.[8]

  • Ligand and Substrate Addition: After 24 hours, add the HaloTag® ligand and NanoBRET™ substrate to the cells and incubate.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.

  • BRET Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) signals using a luminometer equipped for BRET measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and plot it against the PROTAC concentration to determine the potency of ternary complex formation.

Cell Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

The ability of a PROTAC to cross the cell membrane is crucial for its activity. The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a compound.[11][12][13][14]

Linker CompositionPermeability (Papp, 10⁻⁶ cm/s)
PEG34.5
PEG43.8
PEG53.2
PEG62.7

Data is illustrative and represents a general trend. Actual values are highly dependent on the overall molecular structure.

Experimental Protocol: PAMPA

Objective: To assess the passive membrane permeability of a PROTAC.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)

  • Donor and acceptor plates

  • Phosphate-buffered saline (PBS)

  • PROTAC stock solution in DMSO

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Donor Solution: Dissolve the PROTAC in PBS to the desired concentration.[12]

  • Prepare Acceptor Solution: Fill the acceptor plate wells with PBS.

  • Assay Assembly: Place the donor plate, containing the lipid membrane, on top of the acceptor plate. Add the donor solution to the donor wells.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).[11]

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) based on the change in concentration over time.

Functional Assays for the Azide Moiety: A Comparison of Bioorthogonal Reactions

The azide group of this compound allows for its conjugation to other molecules via "click chemistry" or the Staudinger ligation. The choice of reaction depends on the specific application, with key differences in kinetics and biocompatibility.

ReactionSecond-Order Rate Constant (M⁻¹s⁻¹)Key Features
CuAAC 1 - 100Fast, high-yielding, requires copper catalyst (potential cytotoxicity)
SPAAC 0.1 - 1Fast, copper-free, biocompatible, requires strained alkyne
Staudinger Ligation ~0.001Traceless (forms a native amide bond), slow kinetics

Rate constants are approximate and can vary based on reactants and conditions.

G

Experimental Protocol: Fluorescence-Based Kinetic Assay for Click Chemistry

Objective: To compare the reaction kinetics of different azide linkers in a SPAAC reaction.

Materials:

  • Azide-containing linker (e.g., this compound)

  • Fluorogenic strained alkyne (e.g., a coumarin- or fluorescein-conjugated cyclooctyne)

  • Reaction buffer (e.g., PBS)

  • Fluorescence plate reader

Procedure:

  • Prepare Solutions: Prepare stock solutions of the azide linker and the fluorogenic alkyne in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the reaction buffer and the fluorogenic alkyne.

  • Initiate Reaction: Add the azide linker to initiate the reaction.

  • Monitor Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a plate reader.

  • Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction is proportional to the second-order rate constant.

Experimental Protocol: Staudinger Ligation for Peptide Conjugation

Objective: To conjugate a PEG-azide linker to a peptide containing a C-terminal phosphinothioester.

Materials:

  • Peptide with a C-terminal phosphinothioester

  • This compound (or other PEG-azide)

  • Solvent (e.g., THF/water mixture)

  • HPLC for purification and analysis

Procedure:

  • Dissolve Reactants: Dissolve the peptide-phosphinothioester and the PEG-azide in the reaction solvent.[15]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Purification: Purify the resulting peptide-PEG conjugate by reverse-phase HPLC.

  • Analysis: Confirm the identity of the product by mass spectrometry.

Conclusion

This compound is a valuable and versatile linker for the construction of complex bioconjugates, including PROTACs. Its trifunctional nature allows for modular and efficient synthesis. The functional validation of its conjugates relies on a suite of well-established assays. In the context of PROTACs, Western blotting, NanoBRET, and PAMPA are essential for characterizing degradation efficacy, ternary complex formation, and cell permeability. The choice of bioconjugation strategy for the azide handle—CuAAC, SPAAC, or Staudinger ligation—should be guided by the specific requirements of the application, balancing the need for rapid kinetics with biocompatibility. This guide provides the foundational knowledge and experimental protocols to effectively validate the activity of this compound conjugates and to make informed decisions in the design and development of novel therapeutics and research tools.

References

NMR spectroscopy for structural confirmation of Boc-N-Amido-PEG3-azide products.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the structural confirmation of Boc-N-Amido-PEG3-azide, a heterobifunctional linker commonly used in bioconjugation and drug delivery. The primary focus is on Nuclear Magnetic Resonance (NMR) spectroscopy, with a detailed examination of expected spectral data. This is supplemented by a comparison with alternative methods such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy to offer a comprehensive approach to product verification.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of this compound.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.0 - 5.5br s1HNH -Boc
~3.65m8H-O-CH ₂-CH ₂-O- (PEG backbone)
~3.55t2H-CH ₂-N₃
~3.35q2HBoc-NH-CH ₂-
~1.44s9H-C(CH ₃)₃ (Boc group)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~156.0C =O (Boc carbamate)
~79.0-C (CH₃)₃ (Boc group)
~70.0 - 71.0-O-C H₂-C H₂-O- (PEG backbone)
~50.5-C H₂-N₃
~40.0Boc-NH-C H₂-
~28.5-C(C H₃)₃ (Boc group)

Comparison with Alternative Analytical Methods

While NMR provides the most detailed structural information, other techniques are valuable for confirming identity and purity.

Table 3: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Detailed proton environment, connectivity (through coupling), and stoichiometry (through integration).Non-destructive, highly informative for structure elucidation.Can have overlapping signals in complex molecules.
¹³C NMR Number and type of carbon atoms.Complements ¹H NMR, good for identifying carbonyls and quaternary carbons.Lower sensitivity than ¹H NMR, requires longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight, confirmation of elemental composition (High-Resolution MS).High sensitivity, can detect impurities and byproducts.Provides limited structural information on its own.
FTIR Spectroscopy Presence of key functional groups (e.g., N₃, C=O, N-H).Fast, simple, and provides a characteristic fingerprint of the molecule.Less specific than NMR, interpretation can be ambiguous.

Experimental Protocols

NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 512-2048 scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with mass spectrometry, such as acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: An ESI-Time of Flight (TOF) or Orbitrap mass spectrometer is recommended for accurate mass measurements.

  • Analysis: Acquire the spectrum in positive ion mode. The expected [M+Na]⁺ or [M+H]⁺ ion should be observed.

FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or directly if it is a liquid, using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹. Look for characteristic absorption bands for the azide (~2100 cm⁻¹), carbamate C=O (~1700 cm⁻¹), and N-H (~3300 cm⁻¹) functional groups.

Visualizing the Structure and Workflow

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound.

Diagram 2: Experimental Workflow for Structural Confirmation

cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ftir FTIR Spectroscopy SamplePrep_NMR Sample Preparation (Dissolve in CDCl₃) H1_NMR ¹H NMR Acquisition SamplePrep_NMR->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep_NMR->C13_NMR DataAnalysis_NMR Spectral Analysis (Chemical Shifts, Integration, Coupling) H1_NMR->DataAnalysis_NMR C13_NMR->DataAnalysis_NMR Conclusion Structural Confirmation DataAnalysis_NMR->Conclusion SamplePrep_MS Sample Preparation (Dilute in ACN/H₂O) ESI_MS ESI-MS Acquisition SamplePrep_MS->ESI_MS DataAnalysis_MS Data Analysis (Molecular Weight Confirmation) ESI_MS->DataAnalysis_MS DataAnalysis_MS->Conclusion SamplePrep_FTIR Sample Preparation (Thin Film or ATR) FTIR_Acq FTIR Spectrum Acquisition SamplePrep_FTIR->FTIR_Acq DataAnalysis_FTIR Data Analysis (Functional Group Identification) FTIR_Acq->DataAnalysis_FTIR DataAnalysis_FTIR->Conclusion Start This compound Product Start->SamplePrep_NMR Start->SamplePrep_MS Start->SamplePrep_FTIR

Caption: Workflow for structural confirmation.

Safety Operating Guide

Proper Disposal of Boc-N-Amido-PEG3-azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of laboratory chemicals is paramount to ensuring environmental health and workplace safety. This guide provides detailed procedures for the proper disposal of Boc-N-Amido-PEG3-azide, a molecule combining a polyethylene glycol (PEG) linker, a Boc-protected amine, and a potentially hazardous azide group. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to mitigate risks.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

All handling and disposal steps should be conducted in a well-ventilated chemical fume hood.[1]

Key Hazards of Component Moieties

Organic Azide: Organic azides are energetic materials and can be sensitive to shock, friction, heat, and light, posing a risk of violent decomposition.[2] They are also toxic.[2] A critical safety consideration is the carbon-to-nitrogen ratio (C/N); a higher ratio of carbon to nitrogen generally indicates greater stability.[2][3]

Polyethylene Glycol (PEG): Polyethylene glycol and its derivatives are generally not classified as hazardous waste and are biodegradable.[4][5] However, it is important to prevent their release into wastewater systems.[5]

Step-by-Step Disposal Protocol

The primary objective for the disposal of this compound is the safe management of the azide-containing waste stream. Direct disposal of the untreated compound is not recommended.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All waste containing this compound, including unused neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves), must be collected in a dedicated, clearly labeled hazardous waste container.[1][2][6]

  • Container Material: Use a non-metal container, such as glass or polyethylene, to prevent the formation of shock-sensitive heavy metal azides.[1][7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Organic Azide Waste," and the full chemical name: "this compound."[2]

  • Segregation: Do not mix organic azide waste with other chemical waste streams, especially acidic waste, heavy metal salts, or halogenated solvents.[2][6][7] Mixing azides with acids can generate highly toxic and explosive hydrazoic acid.[2][7] Using metal utensils like spatulas for handling should also be avoided.[2][3]

Step 2: Chemical Deactivation (Preferred Method)

Whenever feasible, the azide group should be chemically converted to a more stable functional group, such as an amine, before disposal.[2] This significantly reduces the associated hazards.

  • Experimental Protocol: Reduction of Organic Azide to Amine

    • Reaction Setup: In a chemical fume hood, dissolve the this compound waste in a suitable solvent (e.g., ethanol, THF).

    • Reducing Agent: Slowly add a reducing agent. A common and relatively safe choice is triphenylphosphine (PPh3), which reacts with the azide to form a phosphazide intermediate that can then be hydrolyzed to an amine.

    • Reaction Monitoring: Allow the reaction to proceed at a controlled temperature. The completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the characteristic azide peak at ~2100 cm⁻¹).

    • Quenching: Once the reaction is complete, carefully quench any remaining reducing agent according to standard laboratory procedures.

    • Collection: The resulting deactivated waste, now containing an amine instead of an azide, should be collected in a labeled hazardous waste container.

Step 3: Final Disposal

  • Deactivated Waste: The neutralized and deactivated solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's hazardous waste management program.[1]

  • Untreated Waste: If chemical deactivation is not feasible, all waste containing this compound must be treated as hazardous waste.[1]

  • Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal contractor through your institution's Environmental Health & Safety (EHS) office.[4][8]

  • Prohibited Disposal: Under no circumstances should any waste containing this compound be poured down the drain or disposed of in regular solid waste.[6][7]

Quantitative Data and Safety Parameters

ParameterValue / GuidelineCompound ClassSource
Azide StabilityThe number of nitrogen atoms should not exceed the number of carbon atoms.Organic Azides[2]
Azide Solution ConcentrationShould not exceed 1 M for handling and storage.Organic Azides[2]
Incompatible MaterialsAcids, heavy metals, halogenated solvents (e.g., dichloromethane, chloroform), metal spatulas.Organic Azides[2][3][7]
PEG Acute ToxicityGenerally low; may cause respiratory irritation upon inhalation of dust/aerosols.Polyethylene Glycol[4]
Drain DisposalProhibited for both azides and PEG compounds.Both[5][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste in a Labeled, Non-Metal Container fume_hood->segregate decision Is Chemical Deactivation (e.g., Reduction) Feasible? segregate->decision deactivate Perform Chemical Deactivation of Azide Group decision->deactivate Yes collect_untreated Collect Untreated Waste in Hazardous Waste Container decision->collect_untreated No collect_deactivated Collect Deactivated Waste in Hazardous Waste Container deactivate->collect_deactivated contact_ehs Contact EHS for Collection by Licensed Waste Contractor collect_deactivated->contact_ehs collect_untreated->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Boc-N-Amido-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Boc-N-Amido-PEG3-azide. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this reagent in a laboratory setting, building on established safety protocols for organic azides and PEGylated compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potentially hazardous chemical due to its azide functional group. Organic azides are energetic compounds that can be sensitive to shock, friction, heat, and light, posing a risk of explosion. They are highly reactive and can form dangerously explosive metal azides upon contact with certain metals. The polyethylene glycol (PEG) component is generally considered to be of low toxicity.

A comprehensive approach to personal protective equipment is critical to minimize exposure and ensure safety.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of explosion or splash.Protects eyes from splashes and potential explosions.
Hand Protection Double gloving is recommended. Use a chemical-resistant outer glove (e.g., nitrile) over a more robust inner glove. For handling azides of high toxicity, Silver Shield™ gloves worn under nitrile gloves are recommended. Gloves must be inspected before use and disposed of as hazardous waste.Prevents skin contact and absorption. Double gloving provides an extra layer of protection.
Body Protection A flame-resistant lab coat must be worn. For procedures with a higher risk of splashing or explosion, a chemical-resistant apron should be worn over the lab coat.Protects against skin contact with the chemical.
Respiratory Protection All work with this compound should be conducted in a properly functioning chemical fume hood. In the event of a large spill or when engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used.Prevents inhalation of any aerosols or vapors.

Handling and Storage

Proper handling and storage procedures are vital to maintaining the stability of this compound and preventing hazardous situations.

ParameterGuideline
Handling Location All manipulations must be performed in a well-ventilated chemical fume hood with the sash at the lowest practical height. A blast shield should be used for reactions involving heating or concentrating the azide.
Utensils Use plastic, Teflon, or ceramic spatulas and equipment. Avoid contact with metal spatulas, needles, or ground-glass joints, which can form shock-sensitive metal azides.
Scale of Work Work with the smallest feasible quantities of the material to minimize the potential hazard.
Storage Conditions Store in a cool, dry, and dark place, away from heat, light, and sources of ignition. Recommended storage temperature is typically -20°C. Keep the container tightly sealed.
Incompatible Materials Avoid contact with strong acids, strong oxidizing agents, and heavy metals (e.g., copper, lead, brass, bronze). Reaction with acids can generate highly toxic and explosive hydrazoic acid.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This compound is commonly used as a linker in "click chemistry" to conjugate with alkyne-containing molecules. The following is a general protocol for a small-scale CuAAC reaction. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkyne-containing substrate

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (or other copper ligand)

  • Solvent (e.g., DMSO, t-butanol/water mixture)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-containing substrate in a suitable solvent.

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare a stock solution of CuSO4 in water (e.g., 20 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 300 mM).

    • Prepare a stock solution of THPTA in water (e.g., 100 mM).

  • Reaction Setup (in a chemical fume hood):

    • In a microcentrifuge tube, combine the alkyne-containing substrate and this compound (typically in a 1:1.2 molar ratio).

    • Add the THPTA solution to the reaction mixture.

    • Add the CuSO4 solution to the mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction Conditions:

    • Vortex the mixture gently to ensure homogeneity.

    • Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with a suitable solvent and purified using standard chromatographic techniques (e.g., HPLC or column chromatography) to isolate the desired triazole product.

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to the formation of explosive compounds in plumbing.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., pipette tips, gloves, weigh paper) must be collected in a designated, clearly labeled, and sealed hazardous waste container. The container should be marked "Hazardous Waste: Contains Organic Azide."
Liquid Waste All liquid waste, including reaction mixtures and solvent washes, must be collected in a separate, clearly labeled hazardous waste container for organic azide waste. Do not mix azide waste with acidic waste streams.
Aqueous Waste Under no circumstances should aqueous solutions containing this compound be poured down the drain. Collect in a designated aqueous hazardous waste container.
Decontamination Glassware and equipment should be decontaminated by rinsing with a suitable organic solvent, and the rinsate collected as hazardous waste.

Emergency Procedures

SituationAction
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Fire Use a carbon dioxide, dry chemical powder, or foam extinguisher. Avoid using water jets, which may spread the material.
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound prep Preparation (in Fume Hood) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Handling & Weighing (Use non-metal utensils) ppe->handling reaction Perform Reaction (Behind Blast Shield) handling->reaction waste_collection Collect Waste (Segregated Containers) reaction->waste_collection decon Decontaminate Glassware (Collect Rinsate) reaction->decon solid_waste Solid Waste (Gloves, Tips, etc.) waste_collection->solid_waste liquid_waste Liquid Waste (Reaction Mixture, Solvents) waste_collection->liquid_waste disposal Hazardous Waste Disposal (Contact EHS) solid_waste->disposal liquid_waste->disposal decon->liquid_waste

Caption: Workflow for the safe handling and disposal of this compound.

Logical Relationship of Hazards and Controls

Relationship of Hazards and Control Measures hazard This compound Hazards explosive Explosive Potential hazard->explosive toxic Toxicity hazard->toxic reactive Reactivity hazard->reactive control Control Measures explosive->control toxic->control reactive->control engineering Engineering Controls (Fume Hood, Blast Shield) control->engineering admin Administrative Controls (SOPs, Training) control->admin ppe Personal Protective Equipment (Gloves, Goggles) control->ppe

Caption: Interrelationship of hazards and corresponding control measures.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.